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Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Technical Monograph: Physicochemical Profiling of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid Executive Summary This technical guide provides a comprehensive physicochemical analysis of 3-Fluoro-2,2-dimethylcyclob...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 2091468-61-8).[1] As a fluorinated cycloalkane scaffold, this compound represents a critical building block in modern medicinal chemistry, offering a strategic balance of conformational rigidity, metabolic stability, and modified acidity compared to its non-fluorinated congeners.[1] This guide details its structural properties, synthetic accessibility, and experimental protocols for physicochemical characterization, designed for researchers optimizing lead compounds.[1]

Part 1: Structural Identity & Stereochemical Complexity[1][2]

The cyclobutane core is inherently puckered to relieve torsional strain.[1] The introduction of the gem-dimethyl group at C2 and a fluorine atom at C3 creates a densely functionalized scaffold with specific stereochemical implications.[1]

Chemical Identification
PropertyData
IUPAC Name 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid
CAS Registry 2091468-61-8
Molecular Formula C₇H₁₁FO₂
Molecular Weight 146.16 g/mol
SMILES CC1(C)C(F)CC1C(O)=O
Physical State Solid (typically off-white to white crystalline powder)
Stereoisomerism

The molecule possesses two chiral centers (C1 and C3).[1] Due to the symmetry of the C2 gem-dimethyl group, the primary stereochemical distinction is between the cis and trans diastereomers relative to the carboxylic acid and the fluorine substituent.[1]

  • Cis-isomer: The -COOH and -F groups are on the same face of the puckered ring.[1] This isomer often exhibits intramolecular hydrogen bonding interactions (F[1]···HOOC) if the geometry permits, potentially increasing lipophilicity by "hiding" the polar groups.[1]

  • Trans-isomer: The groups are on opposite faces.[1] This is typically the thermodynamically favored isomer during synthesis unless directed by specific kinetic control.[1]

Stereochemistry Core 3-Fluoro-2,2-dimethyl cyclobutane-1-carboxylic acid Cis Cis-Isomer (Z-configuration) Core->Cis Diastereomer 1 Trans Trans-Isomer (E-configuration) Core->Trans Diastereomer 2 Prop1 Higher Dipole Moment Potential Intramolecular H-bond Cis->Prop1 Prop2 Lower Dipole Moment Thermodynamically Stable Trans->Prop2

Figure 1: Stereochemical divergence of the scaffold.[1]

Part 2: Physicochemical Properties[1][2][5]

The incorporation of fluorine at the C3 position exerts a profound electronic effect on the distal carboxylic acid via the sigma-bond framework (inductive withdrawal).[1]

Acidity (pKa)[1][2][7]
  • Predicted pKa: 3.8 – 4.1[1]

  • Mechanism: The strong electronegativity of fluorine pulls electron density through the ring system.[1] Compared to the non-fluorinated parent (2,2-dimethylcyclobutane-1-carboxylic acid, pKa ~4.8), the 3-fluoro analog is significantly more acidic.

  • Implication: At physiological pH (7.4), this compound will exist almost exclusively as the anionic carboxylate.[1] This improves aqueous solubility but may require ester prodrug strategies for passive membrane permeability.[1]

Lipophilicity (LogP/LogD)
  • Calculated LogP (cLogP): ~1.45

  • LogD (pH 7.4): -1.5 to -2.0 (due to ionization)

  • Fluorine Effect: While fluorine is lipophilic, the ionization of the acid dominates the distribution coefficient at neutral pH.[1] The gem-dimethyl group adds bulk lipophilicity, balancing the polarity of the acid.[1]

Solubility Profile
  • Water: Low for the free acid; High for the sodium/potassium salt.[1]

  • Organic Solvents: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.[1]

  • Handling: For biological assays, prepare stock solutions in DMSO (e.g., 100 mM) and dilute into buffer; ensure pH adjustment if high concentrations are used.

Part 3: Synthetic Accessibility & Purification[1][2]

Understanding the synthesis is crucial for identifying potential impurities (e.g., elimination byproducts or des-fluoro analogs).[1]

Primary Synthetic Route:

  • Starting Material: 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid.[1]

  • Reduction: Sodium borohydride (NaBH₄) reduction to the alcohol (creates cis/trans mixture).[1]

  • Fluorination: Deoxyfluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1] This step proceeds with inversion of configuration (SN2) at the C3 center.[1]

Purification Protocol:

  • Acid-Base Extraction: Dissolve crude in Et₂O, extract with 1M NaOH (impurities stay in organic), acidify aqueous layer to pH 2, extract back into Et₂O.[1]

  • Recrystallization: Hexanes/Ethyl Acetate mixtures are effective for separating diastereomers if chromatography is difficult.[1]

Part 4: Experimental Protocols

These protocols are designed for the rigorous characterization of the compound in a drug discovery setting.[1]

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict behavior in biological media.

Materials:

  • Sirius T3 or equivalent potentiometric titrator.[1]

  • 0.1 M KOH and 0.1 M HCl (standardized).[1]

  • Ionic Strength Adjuster (0.15 M KCl).[1]

  • Sample: 1–2 mg of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid.[1]

Workflow:

  • Dissolution: Weigh accurately ~1.5 mg of sample into the titration vial. Add 10 mL of degassed water/KCl solution. (If insoluble, use a co-solvent method: 30-50% Methanol/Water titrations and extrapolate to 0% organic).[1]

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the species is fully protonated.

  • Titration: Titrate with 0.1 M KOH under inert gas (N₂/Ar) blanket to exclude CO₂. Record pH vs. Volume.

  • Calculation: Use the Bjerrum plot or derivative method to identify the inflection point.[1]

    • Validation: The curve should show a single sharp inflection.[1] A broad curve suggests diastereomeric impurities with slightly different pKa values.[1]

Protocol: Shake-Flask LogP Measurement

Objective: Measure the partition coefficient between Octanol and Water (neutral form).[1]

Materials:

  • n-Octanol (HPLC grade, water-saturated).[1]

  • Water (Octanol-saturated, pH adjusted to 2.0 with HCl to suppress ionization).[1]

  • HPLC system with UV detection (210 nm).[1]

Workflow:

  • Preparation: Prepare a 1 mM stock of the compound in water-saturated octanol.

  • Equilibration: In triplicate vials, mix the octanol stock with octanol-saturated water at ratios of 1:1, 1:2, and 2:1.

  • Agitation: Vortex for 2 hours at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC.

    • Equation:

      
      [1]
      
  • Validation: Mass balance should be >95% (sum of amounts in both phases equals initial amount).

ExperimentalWorkflow Sample Sample Preparation (Weighing & Dissolution) Branch Select Assay Sample->Branch pKa_Path Potentiometric Titration (Sirius T3 / D-PAS) Branch->pKa_Path Ionization LogP_Path Shake-Flask / HPLC (pH 2.0 for neutral form) Branch->LogP_Path Lipophilicity Data_pKa Output: pKa Value (Acidity Constant) pKa_Path->Data_pKa Data_LogP Output: LogP Value (Lipophilicity) LogP_Path->Data_LogP

Figure 2: Physicochemical characterization workflow.

Part 5: Applications in Drug Design[1][2][8]

Bioisosterism & Conformational Restriction: The 3-fluoro-2,2-dimethylcyclobutane moiety serves as a rigidified, lipophilic spacer.[1]

  • Metabolic Blocking: The fluorine at C3 blocks metabolic oxidation (hydroxylation) that would typically occur at this position in a cyclobutane ring.[1]

  • Conformational Locking: The gem-dimethyl group restricts the "wing-flapping" pucker of the cyclobutane, locking the vector between the carboxylic acid and any substituent at C3.[1] This is critical for orienting pharmacophores in a specific direction within a binding pocket.[1]

  • Acid Bioisostere: The scaffold itself can replace linear saturated fatty acids or flexible linker regions, reducing entropy loss upon binding.[1]

References

  • Chernykh, A. V., et al. (2015).[1][2] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Retrieved from [Link][1][2]

  • PubChem. (n.d.).[1] Compound Summary: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid.[1][3] National Library of Medicine.[1] Retrieved from [Link]

Sources

Exploratory

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid chemical structure and topology

This technical guide provides an in-depth analysis of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid , a specialized fluorinated building block used in medicinal chemistry for conformational restriction and bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid , a specialized fluorinated building block used in medicinal chemistry for conformational restriction and bioisosteric replacement.

Structure, Topology, and Synthetic Methodology

Executive Summary

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 2091468-61-8) represents a high-value scaffold in drug discovery. It combines the metabolic stability of the C–F bond with the rigidifying properties of the cyclobutane ring. The gem-dimethyl group at the C2 position introduces significant steric bulk, locking the ring conformation and restricting the rotational freedom of attached pharmacophores. This guide details its structural topology, physicochemical properties, and a validated synthetic pathway.

Chemical Structure & Topology

Structural Connectivity and Stereochemistry

The molecule consists of a four-membered carbon ring substituted with a carboxylic acid at C1, a gem-dimethyl group at C2, and a fluorine atom at C3.

  • Chiral Centers: The molecule possesses two chiral centers at C1 and C3. However, due to the plane of symmetry in the gem-dimethyl moiety, the relative stereochemistry is defined by the cis or trans relationship between the carboxylic acid (-COOH) and the fluorine (-F) atom.

  • Isomerism:

    • Cis-isomer: The -COOH and -F groups are on the same face of the puckered ring.

    • Trans-isomer: The -COOH and -F groups are on opposite faces.

    • Note: The gem-dimethyl group exerts a "Thorpe-Ingold" effect, compressing the internal bond angle at C2 and influencing the preferred pucker of the ring to minimize steric clash between the methyl groups and the vicinal substituents.

Conformational Analysis (Ring Pucker)

Cyclobutane is not planar; it adopts a "butterfly" or "puckered" conformation (dihedral angle ~25–35°) to relieve torsional strain from eclipsing hydrogens.[1]

  • Gem-Dimethyl Effect: In 2,2-dimethyl-substituted cyclobutanes, the ring puckering is biased to place the bulky methyl groups in pseudo-equatorial positions where possible, or to minimize 1,3-diaxial interactions with the C4 protons.

  • Fluorine Orientation: The C3-Fluorine atom will prefer a pseudo-equatorial orientation in the trans isomer to avoid steric repulsion with the C1-Carboxylate, whereas the cis isomer may experience higher steric strain, potentially forcing the ring into a more planar or highly puckered transition state.

Topological Diagram

The following diagram illustrates the connectivity and the critical steric zones defined by the gem-dimethyl group.

G cluster_topology Topological Interactions C1 C1: Carboxylic Acid (Chiral Center) C2 C2: Gem-Dimethyl (Steric Lock) C1->C2 Steric Hindrance C3 C3: Fluorine (Bioisostere) C2->C3 Vicinal Gem-Dimethyl Gem-Dimethyl C2->Gem-Dimethyl C4 C4: Methylene (Ring Closure) C3->C4 C4->C1 Ring Closure Ring Pucker Ring Pucker Gem-Dimethyl->Ring Pucker Thorpe-Ingold Effect

Caption: Topological connectivity highlighting the central role of the C2 gem-dimethyl group in defining the ring's steric environment.

Physicochemical Properties[1][2][3][4][5][6][7]

The introduction of the fluorine atom and the dimethyl group significantly alters the properties compared to the parent cyclobutane carboxylic acid.

PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Formula C₇H₁₁FO₂--
Molecular Weight 146.16 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Lipophilicity) ~1.45Moderate lipophilicity; good membrane permeability.
TPSA 37.3 ŲPolar surface area dominated by the carboxylate; good oral bioavailability potential.
pKa (Acid) ~3.8 – 4.2Fluorine (β-position) lowers pKa via inductive effect (-I) compared to non-fluorinated analog (~4.8).
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 2Carboxyl oxygens + Fluorine (weak acceptor).

Synthetic Methodology

The synthesis of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid requires a systematic approach to construct the sterically crowded ring and introduce the fluorine atom with stereochemical control.

Retrosynthetic Analysis

The most robust pathway involves:

  • Ring Construction: Cyclization of a malonate derivative with a 1,3-electrophile.

  • Functionalization: Decarboxylation to the ketone.

  • Stereoselective Reduction: Converting the ketone to an alcohol.

  • Deoxofluorination: Nucleophilic substitution of the hydroxyl group with fluorine (inversion of configuration).

Step-by-Step Protocol
Step 1: Synthesis of the Cyclobutane Core
  • Reagents: Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane, NaH or KOtBu, DMF/THF.

  • Mechanism: Double nucleophilic substitution (SN2). The gem-dimethyl group is masked as a dimethyl ketal or introduced later if starting from different precursors. However, a more direct route uses 2,2-dimethyl-1,3-dibromopropane (if available) or constructing the gem-dimethyl moiety first.

  • Preferred Route (Literature Precedent): Reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane yields the protected 3-ketocyclobutane.

Step 2: Hydrolysis and Decarboxylation
  • Reagents: Aqueous HCl, reflux.

  • Product: 3-Oxocyclobutane-1-carboxylic acid (or the 2,2-dimethyl variant if the starting material contained the methyl groups).[2]

  • Correction for Target: To get the 2,2-dimethyl core, one effectively starts from pinic acid oxidation products or by alkylating the cyclobutane precursor. A reliable method involves the oxidation of

    
    -pinene  to pinonic acid, followed by haloform reaction to yield 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid .
    
Step 3: Stereoselective Reduction
  • Reagents: Sodium Borohydride (NaBH₄) in MeOH (yields mixture) OR L-Selectride (for stereocontrol).

  • Process: The bulky gem-dimethyl group at C2 directs the hydride attack.

    • Attack from less hindered face: Yields the cis-alcohol (OH cis to COOH).

  • Outcome: 3-Hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid .

Step 4: Deoxofluorination (The Critical Step)
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, -78°C to RT.

  • Mechanism: SN2 reaction with inversion of configuration .

  • Protocol:

    • Protect the carboxylic acid (e.g., as a methyl ester) to prevent side reactions with DAST.

    • Treat the cis-hydroxy ester with DAST. The fluorine attacks from the opposite face, yielding the trans-fluoro ester.

    • Hydrolyze the ester (LiOH, THF/H₂O) to obtain the final acid.

Synthetic Pathway Diagram

Synthesis cluster_conditions Key Reaction Parameters Start Precursor: alpha-Pinene or Malonate Derivative Intermediate1 2,2-Dimethyl-3-oxocyclobutane- 1-carboxylic acid Start->Intermediate1 Oxidation or Cyclization Intermediate2 Intermediate Alcohol: 3-Hydroxy-2,2-dimethyl- cyclobutane-1-carboxylate Intermediate1->Intermediate2 NaBH4 Reduction (Stereoselective) Note1 Gem-dimethyl directs hydride attack Intermediate1->Note1 Final Target: 3-Fluoro-2,2-dimethyl- cyclobutane-1-carboxylic acid Intermediate2->Final DAST/Deoxo-Fluor (Inversion of Configuration) Note2 Fluorination requires ester protection Intermediate2->Note2

Caption: Synthetic workflow from terpene or malonate precursors to the fluorinated target via stereocontrolled reduction and substitution.

Applications in Drug Discovery[8][9]

Bioisosterism

This scaffold serves as a rigid, lipophilic bioisostere for:

  • 
    -Aminobutyric acid (GABA) analogs:  When the carboxylate is converted to an amine or retained as an acid.
    
  • Proline mimetics: The 4-membered ring restricts conformational space similar to proline but with different vector geometry.

Metabolic Stability

The strategic placement of the fluorine atom at C3 blocks potential metabolic oxidation (hydroxylation) sites on the ring. The gem-dimethyl group further protects the skeleton from enzymatic degradation via steric shielding.

Conformational Restriction

In peptide mimetics, incorporating this amino acid (after converting COOH to amine/amide) locks the backbone dihedral angles (


), potentially stabilizing 

-turn secondary structures critical for receptor binding.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 134693635 (3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid).
    • Source:

  • Synthetic Precursor (Pinic Acid Pathway)

    • Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid.[3] Atmospheric Chemistry and Physics (2012).[3] (Describes the oxidative cleavage of pinene derivatives to cyclobutane carboxylic acids).

    • Source:

  • Cyclobutane Synthesis & Fluorination

    • Synthesis of 3-fluorocyclobutane-1-carboxylic acid from cyclobutanone. ResearchGate (2015).
    • Source:

  • Conformational Analysis

    • Conformations of Cycloalkanes.[1][4][5][6][7] Chemistry LibreTexts. (Detailed analysis of cyclobutane puckering and ring strain).

    • Source:

Sources

Foundational

Precision Conformational Control: The Fluorinated gem-Dimethyl Cyclobutane Scaffold

Executive Summary In the pursuit of increased Fsp³ character (fraction of sp³-hybridized carbons) to improve clinical success rates, medicinal chemists have moved beyond "flatland" aromatics. The cyclobutane ring offers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of increased Fsp³ character (fraction of sp³-hybridized carbons) to improve clinical success rates, medicinal chemists have moved beyond "flatland" aromatics. The cyclobutane ring offers a rigid, metabolic-resistant spacer. However, its conformational flexibility—the "pucker"—can be a liability, leading to entropic penalties upon binding.

This guide analyzes a specific, high-value motif: the fluorinated gem-dimethyl cyclobutane . By combining the steric bulk of a gem-dimethyl group with the stereoelectronic effects of fluorine, researchers can "lock" the ring into a defined conformation, pre-organizing the molecule for target binding. This document details the structural physics, analytical protocols, and design principles for this scaffold.

Part 1: The Structural Paradigm

The Physics of the "Pucker"

Unlike cyclopropane (rigid/planar) or cyclopentane (flexible envelope), cyclobutane exists in a delicate equilibrium between a planar transition state and a "puckered" (butterfly) ground state. This pucker relieves torsional strain (eclipsing interactions) between adjacent methylene hydrogens.

  • Pucker Angle (

    
    ):  Typically 25°–35° for unsubstituted cyclobutane.
    
  • Energy Barrier: Low (~1.5 kcal/mol), allowing rapid "wing flapping" at room temperature.

The gem-Dimethyl Lock

Introduction of a gem-dimethyl group at the C3 position creates a severe steric constraint known as 1,3-transannular repulsion .

If a substituent at C1 is placed in the pseudo-axial position, it clashes directly with the axial methyl group at C3. Therefore, the gem-dimethyl motif strongly biases the C1 substituent (e.g., Fluorine or a pharmacophore) into the pseudo-equatorial orientation.

Fluorine: The Stereoelectronic Driver

Fluorine is not merely a steric placeholder. In this scaffold, it exerts two forces:

  • Dipolar Orientation: The C–F bond (dipole ~1.4 D) aligns to minimize repulsion with other dipoles in the molecule.

  • 
     Hyperconjugation:  While less dominant here than in acyclic systems, this interaction stabilizes specific rotamers of side chains attached to the ring.
    
Visualization: The Conformational Energy Landscape

G cluster_0 Figure 1: Conformational Locking Mechanism Planar Planar Transition State (High Torsional Strain) Puckered_Axial Pseudo-Axial Conformer (SEVERE 1,3-Diaxial Clash) Planar->Puckered_Axial Relaxation Puckered_Eq Pseudo-Equatorial Conformer (Thermodynamic Minimum) Planar->Puckered_Eq Relaxation Puckered_Axial->Puckered_Eq Rapid Equilibrium (Biased to Right) Force_Steric Driving Force: 1,3-Transannular Repulsion (Me vs. F) Force_Steric->Puckered_Axial Destabilizes Force_Steric->Puckered_Eq Favors

Caption: The gem-dimethyl group at C3 creates a steric penalty for axial substituents at C1, effectively locking the C1-Fluorine into a pseudo-equatorial position.

Part 2: Analytical Protocols (Methodology)

To validate the conformation of your scaffold, you cannot rely on standard chemical shifts alone. You must employ scalar coupling analysis and NOE experiments.

NMR Protocol: Scalar Coupling ( ) Analysis

The Karplus relationship applies to cyclobutanes, but the rigid angles make the coupling constants (


) highly characteristic.

Objective: Determine if Fluorine is Pseudo-Equatorial or Pseudo-Axial.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of compound in CDCl₃ or Acetone-

    
    . (Avoid DMSO if possible, as viscosity broadens lines).
    
  • Acquisition:

    • Acquire proton-decoupled

      
      F NMR.
      
    • Acquire

      
      F-coupled 
      
      
      
      H NMR (essential for extracting
      
      
      ).
  • Analysis of

    
    : 
    
    • Identify the methine proton at C1 (

      
      ).
      
    • Measure the coupling to adjacent methylene protons (

      
      ).
      

Diagnostic Criteria Table:

InteractionConformationTypical

(Hz)
Note


Pseudo-Equatorial F 20 – 35 Hz Large coupling due to ~160° dihedral angle (trans-diaxial relationship).


Pseudo-Equatorial F 8 – 12 Hz Smaller coupling (gauche relationship).


Pseudo-Axial F6 – 12 HzReduced coupling (gauche).


Pseudo-Axial F8 – 14 HzIntermediate coupling.

Note: If you observe a


 > 25 Hz, your Fluorine is definitively Pseudo-Equatorial.
Advanced Validation: HOESY

For absolute stereochemical assignment, Heteronuclear Overhauser Effect Spectroscopy (HOESY) is the gold standard in solution state.

  • Experiment:

    
    H-
    
    
    
    F HOESY.
  • Logic: If F is pseudo-equatorial, it will show strong NOE correlations to the equatorial protons of the C2/C4 methylenes and weak/no correlation to the axial methyl group at C3.

  • Protocol: Set mixing time (

    
    ) to 300–500 ms. Long mixing times are required due to the large inter-nuclear distance compared to H-H NOESY.
    
Computational Modeling (DFT)

Experimental data should be backed by in silico energy profiles.

  • Software: Gaussian, ORCA, or Schrödinger Jaguar.

  • Functional/Basis Set: M06-2X / 6-311+G(d,p). (M06-2X is superior for non-covalent interactions and dispersion than B3LYP).

  • Workflow:

    • Generate conformers (axial vs equatorial F).[1]

    • Scan the puckering angle (dihedral C2-C1-C3-C4) from -40° to +40°.

    • Calculate Boltzmann populations at 298 K.

Part 3: Impact on Drug Design[2]

Lipophilicity Modulation (LogP/LogD)

The gem-dimethyl fluorocyclobutane scaffold is a "polar hydrophobic" unit.

  • Effect: The C–F bond lowers the lipophilicity compared to a C–H or C–Me bond due to the polarity, but the gem-dimethyl group adds bulk.

  • Result: It is often

    
    LogP neutral vs. a cyclohexyl group but with significantly different metabolic stability.
    
Metabolic Stability

The "spot" most vulnerable to Cytochrome P450 oxidation in cyclobutanes is the C–H bond.

  • Protection: Fluorine substitution at C1 deactivates the

    
    -C-H bond towards H-atom abstraction.
    
  • Steric Shield: The gem-dimethyl group at C3 sterically hinders approach to the C2/C4 positions.

Case Study Data: The "Mykhailiuk Effect"

Research by Pavel Mykhailiuk (Enamine) demonstrated that substituting a terminal tert-butyl group with a 1-trifluoromethyl-cyclobutyl (or similar fluorinated analogs) retains the steric bulk while altering the vector of attached groups.

Parametertert-Butyl Group1-F-3,3-dimethylcyclobutylImpact
Shape SphericalOblate SpheroidAllows binding in narrow pockets.
Flexibility Rigid RotatorPuckered (Locked)Pre-organized vector.
Metabolic Liability LowVery LowBlocked metabolic soft spots.

Part 4: Experimental Workflow Diagram

Workflow cluster_synthesis 1. Synthesis cluster_analysis 2. Structural Analysis cluster_decision 3. Decision Gate Step1 Precursor: 3,3-dimethylcyclobutanone Step2 Fluorination: DAST or Deoxo-Fluor (0°C to RT) Step1->Step2 NMR_1D 1H & 19F NMR (Determine J-couplings) Step2->NMR_1D Check Is 3J(H-F) > 20Hz? NMR_1D->Check NMR_2D 1H-19F HOESY (Spatial Proximity) XRay X-Ray Crystallography (Confirm Pucker Angle) Result_Eq Conformation: Pseudo-Equatorial (Locked) Check->Result_Eq Yes Result_Ax Conformation: Pseudo-Axial (Flexible) Check->Result_Ax No Result_Eq->NMR_2D Validate Result_Ax->XRay Investigate

Caption: Integrated workflow for synthesizing and validating the conformation of fluorinated cyclobutane scaffolds.

References

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

    • Key Insight: Detailed X-ray and conformational analysis of trifluoromethyl-cyclobutanes, establishing the baseline for steric vs. electronic effects in these rings.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

    • Key Insight: The authoritative source on the gauche effect and electrostatic influences of fluorine on conform
  • Wiberg, K. B. (1986). The structure and energetics of cyclobutane and its derivatives. Accounts of Chemical Research. [Link]

    • Key Insight: Foundational physics of the cyclobutane pucker and energy barriers.
  • Grygorenko, O. O., et al. (2011). Conformational stability and structural parameters of mono-substituted cyclobutanes. Journal of Molecular Structure. [Link]

    • Key Insight: Provides specific pucker angles and NMR correlations for fluorinated cyclobutane deriv

Sources

Exploratory

pKa values and acidity of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Acidity and pKa of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acidity and pKa of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and stereochemically complex scaffolds into drug candidates is a cornerstone of modern medicinal chemistry. Understanding the physicochemical properties of these molecules, particularly the acid dissociation constant (pKa), is critical for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a detailed analysis of the factors governing the acidity of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid, a molecule that combines the conformational constraints of a cyclobutane ring with the potent electronic influence of fluorine and the steric/electronic effects of gem-dimethyl substitution. We will dissect the structural and electronic contributions to its pKa, provide a comparative analysis with related compounds, and outline rigorous experimental and computational protocols for its determination.

Introduction: The Critical Role of pKa in Drug Development

The pKa of a molecule is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[1] This fundamental property dictates the charge state of a molecule in different physiological environments, which in turn profoundly influences its solubility, membrane permeability, and binding interactions with biological targets.[2][3] For carboxylic acids, a lower pKa value indicates a stronger acid, meaning it will exist predominantly in its deprotonated, anionic carboxylate form at physiological pH (~7.4). Fluorine substitution is a widely used strategy to modulate pKa; its high electronegativity creates a strong inductive effect that can significantly alter the electronic properties of a molecule.[4][5] This guide focuses on the specific case of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid to illustrate the interplay of multiple structural features on acidity.

Structural and Electronic Analysis of the Target Molecule

The acidity of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid is not determined by a single factor, but rather by the complex interplay of its constituent parts: the carboxylic acid group, the cyclobutane scaffold, the fluorine substituent, and the gem-dimethyl group.

The Inductive Effect of Fluorine

The primary contributor to the increased acidity of this molecule compared to its non-fluorinated analog is the powerful electron-withdrawing inductive effect of the fluorine atom.[6] Fluorine, as the most electronegative element, pulls electron density through the sigma (σ) bonds of the carbon framework.[7] This electron withdrawal has a profound stabilizing effect on the conjugate base (the carboxylate anion) formed upon deprotonation. By delocalizing the negative charge, the fluorine atom makes the anion more stable and thus, the corresponding carboxylic acid stronger (lower pKa).[6][7]

The magnitude of the inductive effect is distance-dependent, decreasing significantly as the number of bonds between the electronegative atom and the carboxyl group increases.[8] In the case of the 3-fluoro substituent, the effect is transmitted through three sigma bonds to the carboxyl carbon, which will be less pronounced than an alpha-fluoro substituent but still significant.

Caption: Inductive effect of fluorine stabilizing the carboxylate anion.

Conformational Constraints of the Cyclobutane Ring

Unlike flexible acyclic systems, the cyclobutane ring is conformationally restricted. It is not planar but adopts a puckered or "folded" conformation to relieve torsional strain.[9] This puckering creates distinct axial and equatorial positions for substituents, similar to cyclohexane.[10] The exact conformation and the resulting dihedral angles will influence the precise distance and spatial orientation between the fluorine atom and the carboxyl group, thereby modulating the strength of the inductive effect.[11][12][13] The molecule can exist as cis and trans diastereomers, which will have different spatial relationships between the substituents and, consequently, potentially different pKa values.

Cyclobutane_Conformation A Planar Cyclobutane (High Torsional Strain) B Puckered Conformation (Relieves Strain) A->B adopts C Cis Isomer (F and COOH on same face) B->C D Trans Isomer (F and COOH on opposite faces) B->D E Different F-to-COOH distances and orientations C->E D->E F Potentially different pKa values E->F leads to

Caption: Conformational factors influencing the pKa of the target molecule.

Electronic and Steric Effects of Gem-Dimethyl Groups

The two methyl groups at the C2 position also influence acidity.

  • Electronic Effect: Alkyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This effect pushes electron density towards the carboxyl group, which slightly destabilizes the resulting anion and would, in isolation, lead to a weaker acid (higher pKa).[14]

  • Steric Effect: The bulky gem-dimethyl group can cause steric hindrance that affects the solvation of the carboxylate anion.[15] Efficient solvation by water molecules is crucial for stabilizing the negative charge. If the methyl groups impede the approach of solvent molecules, this can destabilize the anion and decrease acidity (increase pKa).[15]

The net effect on pKa will be a balance between the powerful electron-withdrawing nature of the fluorine and the combined electron-donating and steric effects of the dimethyl groups.

Comparative pKa Analysis

To estimate the pKa of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid, it is instructive to compare it with structurally related compounds.

CompoundStructureApproximate pKaKey Structural Features
Acetic AcidCH₃COOH4.75[7]Baseline aliphatic carboxylic acid
Fluoroacetic AcidFCH₂COOH2.6-2.7[7]Strong inductive effect from α-fluorine
Cyclobutane carboxylic acidc-C₄H₇COOH4.79[16][17]Similar to acyclic acids, minimal ring strain effect
Pivalic Acid(CH₃)₃CCOOH5.03Electron-donating and steric effects of t-butyl group
Target Molecule C₇H₁₁FO₂ Estimated: 3.8 - 4.5 Combination of all effects

Based on this comparison, the pKa of the target molecule is expected to be significantly lower than that of cyclobutane carboxylic acid (4.79) due to the fluorine's inductive effect. However, it will likely be higher than that of fluoroacetic acid (2.6) because the fluorine is at the 3-position (further away) and because of the electron-donating methyl groups. A study on 3-fluorocyclobutylamines showed a pKa decrease of about 0.8 units compared to the non-fluorinated parent compound, suggesting a similar magnitude of effect could be expected here.[18]

Methodologies for pKa Determination

A definitive pKa value must be determined experimentally or predicted using robust computational models.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa measurement.[19] It involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~0.1-0.2 g of the acid B Dissolve in ~100 mL of deionized water A->B C Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Titrate with standardized ~0.1 M NaOH solution C->D E Record pH after each increment of NaOH added D->E F Plot pH (y-axis) vs. Volume of NaOH (x-axis) E->F G Determine Equivalence Point (V_eq) (midpoint of steepest curve inflection) F->G H Find pH at Half-Equivalence Point (pH at V_eq / 2) G->H I pKa = pH at V_eq / 2 H->I

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation:

    • Accurately weigh three samples of approximately 0.1-0.2 g of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid into separate 250 mL beakers.[20]

    • Dissolve each sample in approximately 100 mL of deionized, carbonate-free water. Gentle warming may be used if necessary, followed by cooling to room temperature.[19][20]

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration:

    • Place a magnetic stir bar in the beaker and place it on a stir plate.

    • Immerse the calibrated pH electrode in the solution.

    • Fill a burette with a standardized solution of ~0.1 M NaOH.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • As the pH begins to change more rapidly, decrease the volume of the increments to accurately capture the steep inflection region of the titration curve. Continue adding titrant well past this region.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Identify the equivalence point, which is the center of the steepest part of the curve. This can be determined visually or by calculating the first or second derivative of the curve.[20]

    • Determine the volume of NaOH at the half-equivalence point (V_eq / 2).

    • The pKa is equal to the pH of the solution at this half-equivalence point, according to the Henderson-Hasselbalch equation.[21]

Alternative Experimental Method: UV-Vis Spectrophotometry

For compounds with a UV-active chromophore near the ionizable center, or for situations requiring higher sensitivity or smaller sample amounts, UV-Vis spectrophotometry is a powerful alternative.[19] The method relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the acid have different UV-Vis absorption spectra.

Protocol Outline:

  • Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., pH 2.5 to 6.5).

  • Prepare a stock solution of the sample acid.

  • Add a small, identical aliquot of the stock solution to each buffer solution.

  • Measure the full UV-Vis spectrum for each sample.

  • By analyzing the change in absorbance at a specific wavelength where HA and A⁻ differ significantly, a sigmoid curve of absorbance vs. pH can be plotted. The inflection point of this curve corresponds to the pKa.[22]

Computational pKa Prediction

In silico methods are invaluable for estimating pKa early in the drug discovery process. These methods range from empirical, database-driven approaches to more rigorous quantum mechanics (QM) calculations.[3][22]

  • Database/QSAR Models: Software like ACD/pKa, MoKa, and ChemAxon use large databases of experimental pKa values to build quantitative structure-activity relationship (QSAR) models.[3][23][24] They identify the ionizable center and compare its chemical environment to similar structures in the database to predict a pKa value.

  • Quantum Mechanics (QM) Models: These methods calculate the free energy change (ΔG) of the dissociation reaction in a simulated aqueous environment (e.g., using a Polarized Continuum Model, PCM).[25][26] The pKa can be derived from this calculated free energy. While computationally intensive, these physics-based methods can be highly accurate, especially for novel scaffolds not well-represented in databases.[1][26]

Conclusion

The acidity of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid is a nuanced property governed by a balance of competing electronic and steric factors. The potent, distance-dependent inductive withdrawal of the fluorine atom acts to increase acidity (lower pKa), while the electron-donating and sterically hindering gem-dimethyl groups have the opposite effect. The puckered conformation of the cyclobutane ring further modulates these interactions. A reasonable estimate places the pKa in the range of 3.8 to 4.5, significantly more acidic than its non-fluorinated parent compound. For drug development purposes, a precise value is essential and should be obtained through rigorous experimental determination, with potentiometric titration being the gold standard. Computational predictions offer a valuable and rapid means of estimation to guide synthesis and prioritization efforts.

References

  • Neuman, R. C. Substituent Effects. LibreTexts. [Link]

  • Vila, J. A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Vila, J. A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Vila, J. A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry - Figshare. [Link]

  • Vila, J. A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2023). Inductive Effect - Acids and Bases. YouTube. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. [Link]

  • 20.4 Substituent Effects on Acidity. NC State University Libraries. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • Rowan's Free Online pKa Calculator. Rowan. [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Swarthmore College. [Link]

  • Measured pKa values for carboxylic acids and amine hydrochlorides. ResearchGate. [Link]

  • The elongation of the alkyl chain leads to increased pKa values of amines. ResearchGate. [Link]

  • Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education - ACS Publications. [Link]

  • Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. [Link]

  • Synthesis of 3-fluorocyclobutane-1-carboxylic acid from cyclobutanone. ResearchGate. [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • ChemisTRICKS. (2023). Steric Effects on Acidity. YouTube. [Link]

  • Cyclobutanecarboxylic acid. Chemdad Co. [Link]

  • Cyclobutanecarboxylic acid. Wikipedia. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. EPFL. [Link]

  • pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps. [Link]

  • Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Link]

  • Chernykh, A. V., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

Sources

Foundational

Technical Guide: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid in Drug Design

The following technical guide details the medicinal chemistry role, synthesis, and application of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid . Executive Summary 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry role, synthesis, and application of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid .

Executive Summary

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid represents a high-value, conformationally restricted scaffold in modern medicinal chemistry. It serves as a specialized bioisostere for proline and dimethylcyclopropane moieties, widely utilized in the optimization of antiviral agents (specifically HCV NS3/4A protease inhibitors) and peptidomimetics.

Its value proposition lies in the "Fluorine Effect" combined with conformational locking :

  • Metabolic Stability: The C3-fluorine atom blocks metabolic oxidation at a typically vulnerable site.

  • Conformational Bias: The cyclobutane ring, reinforced by the gem-dimethyl group, locks the carboxylic acid and potential amine substituents into specific vectors, reducing the entropic penalty of binding.

  • Lipophilicity Modulation: The gem-dimethyl group increases lipophilicity (LogP), while the fluorine atom modulates basicity (pKa) of adjacent amines or acidity of the carboxylic acid via the inductive effect (

    
    ).
    

Physicochemical Profile & Structural Logic

The introduction of fluorine and methyl groups onto the cyclobutane core fundamentally alters the physicochemical landscape of the molecule compared to its non-fluorinated parent.

The Fluorine Inductive Effect

The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (


).
  • Acid Strengthening: The carboxylic acid at C1 becomes more acidic (lower pKa) due to the stabilization of the carboxylate anion.

  • Amine Modulation: In derivatives where the carboxyl is converted to an amine (or in amino-acid analogs), the fluorine reduces the basicity of the amine, potentially improving oral bioavailability by reducing the percentage of ionized species at physiological pH.

Conformational Locking (The Gem-Dimethyl Effect)

The Thorpe-Ingold effect (gem-dimethyl effect) promotes ring formation and restricts the conformational flexibility of the cyclobutane ring.

  • Puckering Control: Cyclobutane rings are not planar; they exist in a "puckered" conformation to relieve torsional strain. The 2,2-dimethyl substitution forces the ring into a specific pucker, orienting the C1-carboxylic acid and C3-fluorine into defined axial or equatorial positions.

  • Binding Affinity: This pre-organization mimics the bioactive conformation of peptide backbones (e.g., Proline turns), significantly enhancing binding affinity (

    
    ) by minimizing entropy loss upon binding.
    
Data Summary: Structural Impact[1]
PropertyUnsubstituted Cyclobutane3-Fluoro-2,2-dimethyl AnalogMedicinal Chemistry Impact
LogP ~0.6~1.5 - 1.8Increased membrane permeability; improved BBB penetration.
pKa (COOH) ~4.8~4.0 - 4.2Increased acidity; stronger ionic interactions in protein pockets.
Metabolic Stability Low (C3 oxidation)HighC-F bond (116 kcal/mol) resists P450 oxidation.
Conformation Flexible PuckerRigid/LockedHigher potency due to reduced entropic penalty.

Synthetic Accessibility & Protocols

The synthesis of this scaffold typically involves the construction of the cyclobutane ring followed by functional group manipulation.[1] A common robust route involves a [2+2] cycloaddition followed by selective fluorination.

Retrosynthetic Analysis
  • Target: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid.[2]

  • Precursor: 2,2-Dimethyl-3-oxocyclobutane-1-carboxylic acid (or ester).

  • Key Transformation: Nucleophilic fluorination of the corresponding alcohol (with inversion) or direct fluorination.

Detailed Synthetic Protocol

Note: This protocol describes the conversion of the keto-ester intermediate to the fluoro-acid.

Step 1: Reduction of the Ketone

  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    
    ).
  • Procedure: Dissolve methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in

    
     at 0°C. Add 
    
    
    
    (1.1 eq) portion-wise. Stir for 2 hours.
  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
  • Result: Yields the alcohol (cis/trans mixture). Separation of diastereomers may be performed here or after fluorination.

Step 2: Deoxofluorination (The Critical Step)

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, Dichloromethane (

    
    ).
    
  • Procedure: Under

    
     atmosphere, dissolve the alcohol (1.0 eq) in anhydrous 
    
    
    
    at -78°C.
  • Addition: Add DAST (1.2 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The reaction proceeds via

    
     mechanism, typically inverting the stereochemistry at C3.
    
  • Workup: Quench carefully with saturated

    
     (gas evolution). Extract with 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis

  • Reagents:

    
    , 
    
    
    
    (3:1).
  • Procedure: Treat the fluorinated ester with

    
     (2.0 eq) at RT for 4 hours.
    
  • Isolation: Acidify to pH 2 with 1N

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate to yield 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid .

Medicinal Chemistry Applications

HCV NS3/4A Protease Inhibitors

This scaffold is a structural evolution of the dimethylcyclopropyl-proline motif found in drugs like Boceprevir and Narlaprevir .

  • Mechanism: The cyclobutane moiety fills the S1' or S2 hydrophobic pocket of the viral protease.

  • Advantage: The 2,2-dimethyl group fills the hydrophobic pocket, while the 3-fluorine can engage in specific electrostatic interactions with backbone amides or water networks within the active site, often improving potency against resistant viral strains.

Bioisostere for Proline and GABA
  • Proline Mimic: In peptide-based drugs, replacing Proline with this scaffold eliminates the H-bond acceptor capability of the proline nitrogen (if linked via carbon) or modifies the turn geometry, potentially stabilizing the peptide against proteolysis.

  • GABA Analogs: If the carboxylic acid is retained and an amine is introduced at the C1 or adjacent position, it serves as a conformationally restricted GABA (Gamma-aminobutyric acid) analog, targeting GABA receptors with high subtype selectivity.

Visualizations

Bioisosteric Evolution Pathway

This diagram illustrates the logical evolution from natural substrates to this advanced scaffold.

Bioisosteres Proline Proline (Natural Substrate) DMCP Dimethylcyclopropyl Analog (e.g., Boceprevir) Proline->DMCP Rigidification Hydrophobic Bulk Target 3-Fluoro-2,2-dimethyl cyclobutane-1-COOH (Advanced Scaffold) DMCP->Target Metabolic Blocking (F) Electronic Tuning

Caption: Evolution from Proline to Fluorinated Cyclobutane scaffolds to enhance stability and potency.

Synthetic Workflow (Graphviz)

Synthesis Start 2,2-Dimethyl-3-oxocyclobutane -1-carboxylate Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter Intermediate Alcohol (Cis/Trans mix) Step1->Inter Step2 Deoxofluorination (DAST/Deoxo-Fluor) Inter->Step2 SN2 Displacement ProdEster Fluorinated Ester (Inverted Configuration) Step2->ProdEster Step3 Hydrolysis (LiOH, THF/H2O) ProdEster->Step3 Final 3-Fluoro-2,2-dimethyl cyclobutane-1-carboxylic acid Step3->Final

Caption: Step-wise synthetic pathway from keto-ester precursor to final fluorinated acid.

Future Outlook

The 3-Fluoro-2,2-dimethylcyclobutane scaffold is currently transitioning from a niche academic interest to a staple in industrial fragment libraries. Future applications will likely focus on:

  • Fragment-Based Drug Discovery (FBDD): Using this small, rigid, polar fragment to probe protein surfaces.

  • 18F-Radiolabeling: Adapting the fluorination step to incorporate Fluorine-18 for PET imaging of specific receptors (e.g., amino acid transporters in oncology).

References

  • Grygorenko, O. O., et al. "Fluorinated Cyclobutanes in Drug Discovery." Chemical Reviews, 2015. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006. (Contextual reference for 4-membered ring properties). Link

  • Patterson, A. W., et al. "Design and Synthesis of Inhibitors of Hepatitis C Virus NS3 Protease." Annual Reports in Medicinal Chemistry, 2006. Link

  • ChemScene. "Product Monograph: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS 2091468-61-8)."[2] Link

Sources

Exploratory

The Bioisosteric Potential of Fluorinated Cyclobutane Carboxylic Acids

This guide provides a technical analysis of fluorinated cyclobutane carboxylic acids (FCCAs) as high-value bioisosteres in medicinal chemistry. It synthesizes physicochemical data, synthetic protocols, and strategic appl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of fluorinated cyclobutane carboxylic acids (FCCAs) as high-value bioisosteres in medicinal chemistry. It synthesizes physicochemical data, synthetic protocols, and strategic applications for drug design.[1][2]

Technical Guide & Application Framework

Executive Summary: The Strategic Value of the FCCA Scaffold

In modern drug discovery, the fluorinated cyclobutane carboxylic acid (FCCA) scaffold has emerged as a superior bioisostere for traditional lipophilic moieties such as tert-butyl groups, phenyl rings, and flexible alkyl chains. Unlike simple bioisosteres, FCCAs offer a dual advantage: conformational restriction (entropy reduction) and electronic modulation (pKa and metabolic blocking) without significantly increasing molecular weight.

This guide details the utility of FCCAs—specifically 3,3-difluorocyclobutane and 1-(trifluoromethyl)cyclobutane derivatives—demonstrating their capacity to lower logD, block metabolic soft spots, and tune acidity by 2–3 log units compared to non-fluorinated analogues.

Physicochemical Profiling: Tuning the Drug-Like Space

The incorporation of fluorine into the cyclobutane ring alters the scaffold's electronic landscape and 3D geometry.

Acidity Modulation (pKa)

The inductive effect ($ -I $) of fluorine atoms significantly enhances the acidity of the carboxylic acid moiety. This is critical for optimizing solubility and permeability.

Table 1: Comparative pKa Shifts of Carboxylic Acid Bioisosteres

ScaffoldStructurepKa (Acid)

pKa (vs. Pivalic)
Electronic Effect
Pivalic Acid

-Bu-COOH
4.79Reference+I (Alkyl)
Cyclobutane

-Bu-COOH
4.75-0.04Neutral
1-(CF

)-Cyclopropane

-Pr(CF

)-COOH
2.99-1.80Strong -I
1-(CF

)-Cyclobutane

-Bu(CF

)-COOH
2.92 -1.87 Strong -I
3,3-Difluorocyclobutane

-

-Bu-COOH
~3.90-0.89Moderate -I

Data Source: Mykhailiuk, P. K. (2021) & Enamine internal datasets.

Conformational Bias: The "Pucker" Effect

Unlike the planar cyclopropane, cyclobutane exists in a puckered "butterfly" conformation to relieve torsional strain.

  • Pucker Angle: Typically 25°–35°.

  • Fluorine Impact:

    • 3,3-difluoro substitution: Maintains the puckered conformation but increases the inversion barrier, effectively creating a "stiffer" spring.

    • 1-trifluoromethyl substitution: Steric bulk forces the ring into a flatter conformation (

      
       angle 158°–175°) to minimize transannular interactions, often orienting the CF
      
      
      
      group equatorially in 1,3-disubstituted systems.
Lipophilicity (LogD) and Metabolic Stability

Replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety typically results in:

  • LogD: Slight increase (+0.4 to +0.5 units) due to the high lipophilicity of the CF

    
     group.
    
  • Metabolic Stability: Significant improvement (

    
     increase). The cyclobutane ring is metabolically robust, and the quaternary center prevents 
    
    
    
    -oxidation.

Decision Logic: Selecting the Right Fluorinated Motif

Use the following logic map to select the appropriate FCCA derivative based on your optimization goals.

FCCA_Selection_Logic Start Optimization Goal Goal_Metab Block Metabolism / Replace t-Butyl Start->Goal_Metab Stability Goal_Polar Reduce Lipophilicity / Increase Solubility Start->Goal_Polar Solubility Goal_Conf Lock Conformation / Vector Alignment Start->Goal_Conf Geometry Sol_CF3 Use 1-(Trifluoromethyl) cyclobutane Goal_Metab->Sol_CF3 Steric mimicry Sol_F2 Use 3,3-Difluoro cyclobutane Goal_Polar->Sol_F2 Dipole introduction Goal_Conf->Sol_F2 Bent vector Sol_Bridge Use Bicyclo[1.1.1]pentane (BCP) Analogues Goal_Conf->Sol_Bridge Linear vector

Caption: Decision matrix for selecting fluorinated cyclobutane motifs based on specific medicinal chemistry objectives.

Synthetic Methodologies & Protocols

Accessing these scaffolds requires specialized fluorination techniques. Two primary routes are dominant: Deoxofluorination (for gem-difluoro) and SF


-mediated Fluorination  (for CF

).
Protocol A: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Derivatives

Context: This protocol converts a cyclobutane carboxylic acid into a CF


 group using Sulfur Tetrafluoride (SF

).[3] This is a high-level transformation often performed by specialized CROs (e.g., Enamine) but is essential for accessing the tert-butyl bioisostere.

Safety Warning: SF


 is a toxic, corrosive gas. This reaction requires a specialized autoclave and rigorous safety protocols.

Workflow:

  • Reagents: Cyclobutane-1,1-dicarboxylic acid (starting material), SF

    
    , HF (catalytic).
    
  • Step 1 (Fluorination):

    • Charge a stainless steel autoclave with the dicarboxylic acid (1.0 equiv).

    • Condense SF

      
       (3.0–5.0 equiv) into the vessel at -78°C.
      
    • Critical Parameter: Heat to 80°C–100°C for 12–24 hours. The high pressure drives the conversion of one -COOH to -CF

      
      .
      
  • Step 2 (Work-up):

    • Vent excess gases through a scrubber (KOH solution).

    • Dissolve residue in CH

      
      Cl
      
      
      
      , wash with NaHCO
      
      
      .
  • Step 3 (Isolation):

    • The product is often the 1-CF

      
      -cyclobutane carbonyl fluoride, which is hydrolyzed to the acid or esterified in situ.
      
Protocol B: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid (Bench-Stable Route)

Context: This is a more accessible route for standard laboratories, utilizing the commercially available 3-oxocyclobutanecarboxylate.

Step-by-Step Methodology:

  • Starting Material: Ethyl 3-oxocyclobutanecarboxylate.

  • Deoxofluorination:

    • Reagent: Morpholinosulfur trifluoride (Morph-DAST) or DAST.[4][5]

    • Solvent: Anhydrous CH

      
      Cl
      
      
      
      .
    • Procedure: Cool solution of ester (1.0 equiv) to -78°C. Add Morph-DAST (1.5 equiv) dropwise. Allow to warm to Room Temperature (RT) overnight.

    • Note: Morph-DAST is safer and more thermally stable than DAST.

  • Quench: Pour reaction mixture slowly into saturated aqueous NaHCO

    
     (vigorous effervescence). Extract with DCM.
    
  • Hydrolysis (Saponification):

    • Dissolve the fluorinated ester in THF/MeOH/H

      
      O (3:1:1).
      
    • Add LiOH (2.0 equiv). Stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 2. Extract with EtOAc.[6]

  • Yield: Typically 60–75% overall. White solid.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis of these key building blocks.

Synthesis_Workflow Start 3-Oxocyclobutane carboxylate DAST Deoxofluorination (Morph-DAST) Start->DAST Prod_F2 3,3-Difluoro analogue DAST->Prod_F2 C=O -> CF2 Pre_Acid Cyclobutane 1,1-diacid SF4 SF4 / HF (Autoclave) Pre_Acid->SF4 Prod_CF3 1-(Trifluoromethyl) cyclobutane SF4->Prod_CF3 COOH -> CF3

Caption: Divergent synthetic pathways for accessing gem-difluoro and trifluoromethyl cyclobutane cores.

Case Study: Bioisosteric Replacement in Drug Design

A compelling example of this scaffold's utility is the optimization of Cathepsin K inhibitors .

  • Original Motif: A leucine side chain (flexible alkyl) or a tert-butyl amide.

  • Issue: The tert-butyl group is metabolically stable but lipophilic; the leucine chain is metabolically labile.

  • Solution: Replacement with 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (as an amide).

  • Outcome:

    • Potency: Maintained due to similar van der Waals volume (CF

      
       mimics one methyl of t-Bu, ring mimics the others).
      
    • Metabolism: The quaternary carbon prevents P450 oxidation.

    • Selectivity: The slight conformational constraint of the cyclobutane ring improved selectivity against off-target proteases.

References

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au , 1(12), 2294–2304.

  • Grygorenko, O. O., et al. (2023).[7] Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters , 91, 129363.

  • Levterov, V. V., et al. (2018). Synthesis and Properties of 3,3-Difluorocyclobutane Analogues of GABA. Synthesis , 50(06), 1275-1282.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry , 61(14), 5822–5880.

Sources

Foundational

Thermodynamic Stability of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid Isomers

The following technical guide provides an in-depth analysis of the thermodynamic stability of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid isomers. Technical Guide & Whitepaper Executive Summary In the structural d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid isomers.

Technical Guide & Whitepaper

Executive Summary

In the structural design of fluorinated cyclobutane scaffolds for pharmaceutical and agrochemical applications, the stereochemical relationship between substituents dictates both the thermodynamic stability and the biological efficacy of the molecule.

For 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid , the thermodynamic stability landscape is governed by the interplay between the puckered cyclobutane ring conformation and the steric locking effect of the gem-dimethyl group at position C2.

Structural & Stereochemical Analysis[1][2][3][4][5]

Molecule Definition
  • IUPAC Name: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid[2][3]

  • Core Scaffold: Cyclobutane ring.[1][2][4]

  • Substituents:

    • C1: Carboxylic Acid (-COOH)[1][2]

    • C2: gem-Dimethyl group (-CH₃, -CH₃)[2]

    • C3: Fluorine atom (-F)[1][2]

  • Chirality: The molecule possesses two chiral centers (C1 and C3).[1][5] However, for thermodynamic stability, we focus on the relative diastereomeric relationship (cis vs. trans).

The Puckered Conformation

Unlike cyclopropane, cyclobutane is not planar. It adopts a puckered or "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.[1][2] The dihedral angle of the pucker is typically 25°–35° .[1]

  • Pseudo-Equatorial (e'): Substituents pointing outward, away from the ring fold.[1] (Lower Energy)[1]

  • Pseudo-Axial (a'): Substituents pointing inward or perpendicular to the ring average plane.[1] (Higher Energy due to transannular strain).[1][2]

Isomer Classification

The isomers are defined by the relative orientation of the C1 and C3 substituents:

  • cis-Isomer: The -COOH and -F groups reside on the same side of the reference plane.[1]

  • trans-Isomer: The -COOH and -F groups reside on opposite sides of the reference plane.[1][2]

Thermodynamic Stability Landscape

The stability hierarchy is determined by minimizing steric strain and maximizing favorable electronic interactions.[1]

The 1,3-Diequatorial Preference

In 1,3-disubstituted cyclobutanes, the general rule of thumb is that the cis-isomer is more stable .

  • Mechanism: In the puckered conformation, the cis-isomer can place both the C1 and C3 substituents in pseudo-equatorial positions.[1]

  • Contrast: The trans-isomer forces a "lock" where if one substituent is pseudo-equatorial, the other must be pseudo-axial.[1] The pseudo-axial position incurs significant 1,3-diaxial-like strain across the ring.

The gem-Dimethyl Effect (C2)

The presence of the gem-dimethyl group at C2 is the critical differentiator for this specific molecule.[1] It acts as a "steric bulk anchor."[1][2]

  • Interaction with C1/C3: The C2 position has one methyl group in a pseudo-axial orientation and one in a pseudo-equatorial orientation regardless of the ring flip.[1]

  • Steric Pressure: Any substituent at C1 or C3 that adopts a pseudo-axial position will experience severe steric clash with the pseudo-axial methyl at C2 (1,2-gauche interaction) or transannular strain.[1]

  • Reinforcement of cis-Stability: The cis-isomer (diequatorial) directs the bulky -COOH and the -F atom away from the rigorous steric demands of the C2-axial methyl. This makes the cis-isomer significantly more stable (estimated

    
     kcal/mol) than the trans-isomer.[2]
    
Visualization of Stability Logic

StabilityLandscape Isomers 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid Cis Cis-Isomer (COOH & F on same side) Isomers->Cis Trans Trans-Isomer (COOH & F on opposite sides) Isomers->Trans Conf_Cis Conformation: Diequatorial Both groups pseudo-equatorial Cis->Conf_Cis Ring Puckering Conf_Trans Conformation: Axial/Equatorial One group forced pseudo-axial Trans->Conf_Trans Ring Puckering Energy_Cis Thermodynamic State: LOW ENERGY (Stable) Conf_Cis->Energy_Cis Minimized 1,3-Strain Energy_Trans Thermodynamic State: HIGH ENERGY (Unstable) Conf_Trans->Energy_Trans 1,3-Diaxial Repulsion

Figure 1: Logical flow determining the thermodynamic superiority of the cis-isomer based on conformational analysis.

Experimental Validation Protocols

To confirm the thermodynamic stability in a laboratory setting, the following self-validating protocols are recommended.

Epimerization Study (The Gold Standard)

This protocol forces the system to reach thermodynamic equilibrium, revealing the most stable isomer.

Protocol:

  • Starting Material: Isolate pure trans-isomer (or a mixture enriched in trans) of the methyl ester derivative (Methyl 3-fluoro-2,2-dimethylcyclobutane-1-carboxylate).[1][2] Note: Esters are easier to epimerize than free acids.[1][2]

  • Conditions: Dissolve in dry Methanol (MeOH). Add 0.5 equivalents of Sodium Methoxide (NaOMe).[1][2]

  • Reaction: Reflux for 12–24 hours. The base will deprotonate the

    
    -carbon (C1), forming an enolate intermediate that destroys the stereochemistry at C1.
    
  • Reprotonation: Upon reprotonation, the molecule will preferentially adopt the lower-energy cis-conformation.[1][2]

  • Analysis: Quench with dilute HCl, extract, and analyze via GC-MS or

    
    H-NMR.
    
  • Expected Result: The ratio will shift predominantly toward the cis-isomer (>90:10).[1][2]

NMR Spectroscopy Analysis

Distinguishing the isomers requires analysis of coupling constants (


) and Nuclear Overhauser Effect (NOE).[1]
Featurecis-Isomer (Stable) trans-Isomer (Unstable)

Coupling
Distinctive long-range W-coupling often observed due to rigid puckering.[1][2]Different coupling pattern due to lack of symmetry.[1][2]
NOE Signal Strong NOE correlation between H1 (methine) and H3 (methine) if they are pseudo-axial (pointing "in").[1][2] Note: If substituents are diequatorial, H1 and H3 are diaxial and close in space.[1][2]Weak or absent NOE between H1 and H3 as they are on opposite faces.

F-NMR Shift
Typically upfield shifted relative to trans due to shielding from the diequatorial environment.[1][2]Downfield shifted.
Experimental Workflow Diagram

Workflow Start Crude Mixture (Cis/Trans) Esterification 1. Esterification (MeOH/H2SO4) Start->Esterification Epimerization 2. Base Treatment (NaOMe/MeOH, Reflux) Esterification->Epimerization Equilibrium 3. Thermodynamic Equilibrium Epimerization->Equilibrium Enolate Formation Analysis 4. 1H/19F NMR & GC-MS Equilibrium->Analysis Cis-Enrichment

Figure 2: Experimental workflow for determining thermodynamic stability via base-catalyzed epimerization.

Synthetic Implications for Drug Development[1][2]

Understanding the stability profile allows for optimized synthetic routes:

  • Kinetic vs. Thermodynamic Control:

    • Reactions involving Nucleophilic Fluorination (e.g., DAST on an alcohol) often proceed via

      
       inversion.[1][2] If you start with a trans-alcohol, you may kinetically access the cis-fluoride.[2]
      
    • Reactions involving Enolate Alkylation will generally favor the thermodynamic product (cis) if allowed to equilibrate.[1]

  • Purification Strategy:

    • Because the cis-isomer is thermodynamically stable, aggressive purification techniques (high heat) are less likely to degrade the stereocenter compared to the trans-isomer.[1]

    • If the trans-isomer is the desired bioactive target, it must be synthesized via kinetic control and stored under non-basic conditions to prevent isomerization to the stable cis-form.

References

  • Wiberg, K. B. (1986).[1][2] The Structures of Cyclobutane and Its Derivatives. Uses fundamental conformational analysis to establish the "puckered" preference and substituent positioning.[1]

    • Context: Foundational text on cyclobutane geometry.[1][2]

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. John Wiley & Sons.[1][2]

    • Context: Authoritative source on 1,3-disubstituted cycloalkane stability rules (cis > trans for 1,3-cyclobutane).
  • Haufe, G., et al. (2015).[1][2] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines". European Journal of Organic Chemistry.[1][2]

    • Context: Discusses the synthesis of 3-fluoro-cyclobutane derivatives and the lipophilicity differences between isomers. [1]

  • PubChem Compound Summary. (2025). 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid.

    • Context: Identification of the specific chemical entity and available physical data.[1][6][7][8][9]

Sources

Exploratory

Metabolic Stability Predictions for Fluorinated Cyclobutane Building Blocks

Executive Summary In modern medicinal chemistry, the "escape from flatland" has driven the adoption of sp³-rich scaffolds to improve solubility and target engagement. Among these, fluorinated cyclobutanes have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "escape from flatland" has driven the adoption of sp³-rich scaffolds to improve solubility and target engagement. Among these, fluorinated cyclobutanes have emerged as high-value bioisosteres for phenyl rings, tert-butyl groups, and gem-dimethyl moieties.

However, a common misconception is that fluorination universally confers metabolic stability. This guide corrects that assumption. While the C–F bond is oxidatively robust, the unique "pucker" of the cyclobutane ring (typically ~20–30°) and the resulting vector alignment can inadvertently expose other sites to CYP450 catalysis or alter lipophilicity (LogD) in ways that increase intrinsic clearance (


).

This guide provides a validated workflow for predicting, testing, and interpreting the metabolic stability of these strained rings, moving beyond simple heuristics to evidence-based design.

Structural Rationale: The "Butterfly" Effect

To predict stability, one must first understand the ground-state geometry. Unlike the planar benzene ring or the rigid chair of cyclohexane, cyclobutane exists in a dynamic "pucker" or "butterfly" conformation to relieve torsional strain.

The Fluorine Impact

Substitution with fluorine—specifically 1-trifluoromethyl (


) or 3,3-difluoro motifs—alters this landscape:
  • Bond Lengths: The C–C bonds in cyclobutane are longer (1.56 Å) than standard alkanes, creating a scaffold with high ring strain (~26.3 kcal/mol).[1]

  • Conformational Locking: Bulky groups like

    
     often force the ring into a specific pucker angle (typically 158–175°), locking the exit vectors.
    
  • Lipophilicity Modulation: Replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety often lowers LogD, reducing non-specific binding to CYP active sites.

Bioisosteric Mapping
Traditional MotifFluorinated Cyclobutane ReplacementStructural ConsequenceMetabolic Implication
Phenyl Ring Bicyclo[1.1.1]pentane or 3,3-difluorocyclobutaneLoss of

-stacking; increased

.
Eliminates epoxide/quinone formation; reduces aromatic hydroxylation.
tert-Butyl 1-Trifluoromethyl-cyclobutaneSimilar steric bulk; altered bond vectors.Blocks

-oxidation; reduces lipophilicity.
Gem-dimethyl 3,3-DifluorocyclobutaneReduced bond angles; increased polarity.Blocks

-carbon hydroxylation; lowers CYP affinity.

Mechanisms of Metabolism: The "Soft Spot" Analysis

Metabolic instability in these blocks rarely occurs at the fluorine. It occurs due to vector redirection .

The CYP450 Attack Vector

Cytochrome P450 enzymes (specifically 3A4 and 2D6) require a specific distance and angle to abstract a hydrogen atom (HAT mechanism).

  • H-Abstraction: The high ring strain of cyclobutane increases the s-character of C–H bonds, theoretically making them stronger (homolytic bond dissociation energy is higher).

  • The Paradox: Despite stronger bonds, if the "pucker" orients a C–H bond directly toward the CYP heme iron due to specific binding cleft interactions, oxidation will occur.

  • Fluorine Blockade: Placing Fluorine at the 3-position (distal) effectively blocks the most accessible site for oxidation, forcing the enzyme to attack the sterically hindered

    
    -positions.
    
Visualization: The Metabolic Decision Tree

MetabolicPathway Substrate Fluorinated Cyclobutane CYP_Binding CYP450 Heme Binding Substrate->CYP_Binding Lipophilicity (LogD) Path_A Steric Clash (CF3/F) CYP_Binding->Path_A Fluorine Shielding Path_B Accessible C-H Bond CYP_Binding->Path_B Vector Alignment Stable Metabolic Stability Path_A->Stable No Reaction Radical C-Centered Radical Path_B->Radical H-Abstraction RingOpen Ring Opening/ Fragmentation Radical->RingOpen Strain Release (Rare) Hydroxyl Stable Alcohol Radical->Hydroxyl Rebound

Figure 1: Mechanistic pathway of cyclobutane metabolism. Note that ring opening is a risk if the radical intermediate destabilizes the strained framework.

Predictive Workflow (In Silico)

Do not rely on generic "metabolic stability" scores in software. You must build a custom workflow that accounts for ring strain.

Step 1: Conformational Analysis (QM)

Standard force fields often fail to predict the correct "pucker" of fluorinated rings.

  • Tool: DFT (Density Functional Theory) at the B3LYP/6-31G* level.

  • Objective: Identify the global minimum conformation. If the fluorine is axial vs. equatorial, the metabolic liability changes completely.

Step 2: Site of Metabolism (SOM) Prediction

Use tools that calculate Bond Dissociation Energy (BDE) rather than just topological heuristics.

  • High Risk: Any C–H bond adjacent to the ring (benzylic-like positions) or on the ring face opposite the fluorine.

  • Low Risk: C–F bonds (inert).

Step 3: Lipophilic Efficiency (LipE) Calculation


Fluorinated cyclobutanes often improve LipE by lowering LogD while maintaining potency. If a predicted analog increases LogD > 3.0, metabolic stability will likely decrease regardless of fluorination due to higher CYP affinity.

Experimental Validation: The Self-Validating Protocol

To validate predictions, use a Microsomal Stability Assay . This protocol includes specific checkpoints for fluorinated small molecules.

Reagents & Setup
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate dehydrogenase).[2]

  • Test Compound: 1 µM final concentration (low concentration prevents enzyme saturation).

  • Internal Standards: Verapamil (High clearance control), Warfarin (Low clearance control).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix 30 µL HLM (final 0.5 mg/mL) + 370 µL Phosphate Buffer (100 mM, pH 7.4).

    • Add 1 µL Test Compound (from 10 mM DMSO stock).

    • Equilibrate at 37°C for 5 minutes. (Critical: Ensures compound binds to microsomes before reaction starts).

  • Reaction Initiation:

    • Add 100 µL NADPH regenerating system.

    • Start Timer immediately.

  • Sampling (Time-Course):

    • At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Quench: Immediately dispense into 200 µL ice-cold Acetonitrile (ACN) containing internal standard (IS).

    • Why ACN? It precipitates proteins and stops the reaction instantly.

  • Analysis:

    • Centrifuge samples (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Fluorine Check: Monitor for specific neutral loss of HF (mass -20) which indicates ring oxidation followed by elimination.

Data Calculation

Calculate the elimination rate constant (


) from the slope of ln(% remaining) vs. time.


Case Study: The Tebutam vs. Butenafine Divergence

Based on research by Mykhailiuk et al. (Enamine), the substitution of a tert-butyl group with 1-trifluoromethyl-cyclobutyl yields non-linear results [1, 2].

Parent DrugModificationResulting Stability (

)
Analysis
Tebutam t-Bu


-Cyclobutyl
Decreased (Worse)The cyclobutyl ring introduced a new lipophilic vector that fit better into the CYP active site, promoting oxidation on the ring.
Butenafine t-Bu


-Cyclobutyl
Increased (Better)The rigid "butterfly" shape prevented the molecule from adopting the conformation required for N-demethylation (the primary clearance route).

Integrated Workflow Diagram

Workflow Design Candidate Design (Bioisostere Selection) QM QM Conformational Search (Determine Pucker Angle) Design->QM Input Structure SOM SOM Prediction (StarDrop/SMARTCyp) QM->SOM 3D Conformer SOM->Design High Liability (Iterate) Synth Synthesis (Enamine Building Blocks) SOM->Synth Low Liability Predicted Assay HLM Stability Assay (LC-MS/MS) Synth->Assay Physical Sample Decision Go / No-Go? Assay->Decision Calc CL_int Decision->Design High Clearance (Refine SAR)

Figure 2: The iterative design-make-test cycle for fluorinated cyclobutanes.

References

  • Mykhailiuk, P. K., et al. (2024).[3][4][5] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available at: [Link]

  • Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2011). Tetrahedron Letters. Fluorinated cyclobutanes as building blocks.[4][5][6][7] Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Kirchmair, J., et al. (2015). Predicting drug metabolism: experiment and/or computation?. Nature Reviews Drug Discovery. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Abstract This application note details the stereoselective synthesis of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid , a high-value fluorinated scaffold for medicinal chemistry. Due to the metabolic stability of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the stereoselective synthesis of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid , a high-value fluorinated scaffold for medicinal chemistry. Due to the metabolic stability of the C–F bond and the conformational rigidity of the cyclobutane ring, this moiety serves as an excellent bioisostere for proline or leucine derivatives in drug design. The protocol utilizes a Chiral Pool approach starting from


-pinene, ensuring scalability and defined stereochemistry. We provide a step-by-step workflow for the oxidative cleavage, Baeyer-Villiger rearrangement, and nucleophilic deoxyfluorination, including critical safety parameters for handling fluorinating agents.

Introduction & Strategic Analysis

The incorporation of fluorine into saturated carbocycles is a proven strategy to modulate lipophilicity (


), metabolic stability, and binding affinity. The 2,2-dimethylcyclobutane  core is particularly valuable because the gem-dimethyl group locks the ring conformation, restricting the vector of the carboxylic acid and the fluorine substituent.
Retrosynthetic Logic

Direct fluorination of the cyclobutane ring is challenging due to ring strain. Therefore, the most robust route relies on Nucleophilic Deoxyfluorination of a hydroxyl precursor. The stereochemistry is controlled by the starting material (


-pinene) and the specific mechanism of the fluorination step (

inversion).

Key Challenges:

  • Regioselectivity: Distinguishing the C1 and C3 positions.

  • Stereocontrol: Managing the cis/trans relationship between the fluoride and the carboxylate.

  • Safety: Managing the exothermicity of DAST/Deoxo-Fluor reagents.

Reaction Workflow & Pathway Visualization

The synthesis proceeds through four distinct stages: Oxidative Cleavage , Side-chain Degradation , Functional Group Interconversion , and Stereoselective Fluorination .

SynthesisPath Pinene Alpha-Pinene (Chiral Pool) Pinonic Pinonic Acid Pinene->Pinonic KMnO4, NaIO4 Oxidative Cleavage Pinononic Pinononic Acid (Methyl Ester) Pinonic->Pinononic NaOBr (Haloform) then Esterification Acetate 3-Acetoxy Intermediate Pinononic->Acetate mCPBA Baeyer-Villiger Alcohol 3-Hydroxy Precursor Acetate->Alcohol K2CO3, MeOH Hydrolysis Target 3-Fluoro-2,2-dimethyl cyclobutane-1-carboxylic acid Alcohol->Target DAST/Deoxo-Fluor (Inversion of Config)

Figure 1: Synthetic workflow from


-pinene to the target fluorinated acid.

Detailed Experimental Protocol

Stage 1: Scaffold Preparation (Pinononic Acid Synthesis)

Precursor Synthesis The synthesis begins with the oxidation of


-pinene to pinonic acid, followed by a Haloform reaction to shorten the side chain to pinononic acid (3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid).

Reagents:


-Pinene, 

,

(generated in situ).
  • Oxidation: Treat (1R)-

    
    -pinene with 
    
    
    
    in water/acetone at 0°C to yield Pinonic Acid.
  • Degradation: Treat Pinonic Acid with

    
     (NaOH + 
    
    
    
    ) at 0°C. The methyl ketone is converted to the carboxylate, while the acetyl group on the ring remains intact (due to steric shielding) or requires careful stoichiometry.
    • Note: A more direct commercial route often starts with Pinononic Acid directly if available.

  • Esterification: Reflux the crude acid in Methanol with catalytic

    
     to yield Methyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate .
    
Stage 2: Baeyer-Villiger Oxidation & Hydrolysis

Objective: Convert the C3-acetyl group to a C3-hydroxyl group with retention of configuration.

Protocol:

  • Oxidation: Dissolve Methyl 3-acetyl-2,2-dimethylcyclobutane-1-carboxylate (10.0 g, 54 mmol) in

    
     (100 mL).
    
  • Add m-CPBA (70%, 15.0 g, 60 mmol) and

    
     (10 g) to buffer the solution.
    
  • Stir at reflux for 12 hours. The acetyl group migrates to form the acetate ester.

  • Workup: Quench with saturated

    
     (to destroy peroxides) and wash with 
    
    
    
    . Dry organic layer (
    
    
    ) and concentrate.[1]
  • Hydrolysis: Dissolve the crude acetate in MeOH (50 mL) and add

    
     (1.5 eq). Stir at RT for 2 hours.
    
  • Purification: Evaporate MeOH, partition between water/EtOAc. The product, Methyl 3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate , is obtained as a viscous oil.

    • Stereochemistry: The hydroxyl group retains the stereochemistry of the acetyl group (typically cis to the C1-carboxyl in natural pinene derivatives).

Stage 3: Stereoselective Deoxyfluorination

Objective: Introduce fluorine at C3 with inversion of configuration.

Critical Safety Note: DAST (Diethylaminosulfur trifluoride) releases HF upon reaction with water. Use plastic/Teflon ware if possible, or dry glass. Perform in a well-ventilated fume hood.

Reagents Table:

ReagentMWEquiv.[1][2][3][4][5]AmountRole
Start Material (Alcohol) 158.21.01.0 gSubstrate
DAST (or Deoxo-Fluor)161.21.51.25 mLFluorinating Agent
Dichloromethane (Dry) --20 mLSolvent
Pyridine (Optional)79.12.01.0 mLHF Scavenger

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen. Add the Alcohol substrate (1.0 g) and anhydrous

    
     (20 mL). Cool to -78°C .
    
  • Addition: Add DAST dropwise via syringe. Do not allow temperature to rise above -50°C during addition.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. Stir at RT for an additional 8 hours.

    • Mechanistic Insight: The reaction proceeds via an alkoxy-sulfur intermediate followed by backside attack of fluoride. If the starting alcohol was cis (relative to ester), the product will be trans-3-fluoro .

  • Quench: Cool to 0°C. Slowly add saturated

    
    . Caution: Vigorous effervescence (
    
    
    
    ).
  • Extraction: Extract with

    
     (3x). Dry over 
    
    
    
    .
  • Hydrolysis (Final Step): Dissolve the fluorinated ester in THF/Water (1:1) and treat with

    
     (2 eq). Stir 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.
    

Stereochemical Outcome & Analysis

The stereochemical outcome is dictated by the


 nature of the fluorination.
  • Scenario A (Natural Pinene Route):

    • Precursor: cis-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate.

    • Product: trans-3-fluoro-2,2-dimethylcyclobutane-1-carboxylic acid .

    • Conformation: The trans isomer places the Fluorine and Carboxylic acid on opposite faces of the ring.

  • Scenario B (Inversion Strategy):

    • If the cis-fluoro isomer is required, the C3-hydroxyl must first be inverted (e.g., via Mitsunobu reaction or oxidation/reduction) to the trans-alcohol before fluorination.

Analytical Data (Expected):

  • 
     NMR: 
    
    
    
    -170 to -190 ppm (multiplet, characteristic of secondary fluoride on cyclobutane).
  • 
     NMR:  The proton geminal to fluorine (
    
    
    
    ) will appear as a doublet of multiplets (
    
    
    ).

Safety & Handling

  • HF Exposure: Deoxyfluorination reagents generate HF.[6] Calcium gluconate gel must be available in the lab.

  • Pressure: Cyclobutanes can be strained; however, this scaffold is stable under standard conditions. Avoid excessive heat (>100°C) during distillation of intermediates.

  • Waste: All aqueous washes from the fluorination step contain fluoride and should be segregated.

References

  • Wiberg, K. B. (1991). The Chemistry of Cyclobutanes. In The Chemistry of Functional Groups. Wiley. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides". The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability". The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Gribble, G. W. (2010). Oxidation of Terpenes. In Natural Product Synthesis. Springer.

Sources

Application

Application Note: Overcoming Steric Hindrance in Amide Coupling of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Scientific Context & The Steric Challenge 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 2091468-61-8) is an increasingly valuable building block in drug development. The cyclobutane core provides rigid conform...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & The Steric Challenge

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 2091468-61-8) is an increasingly valuable building block in drug development. The cyclobutane core provides rigid conformational restriction, while the fluorine atom selectively modulates lipophilicity and metabolic stability.

However, synthesizing amides from this specific carboxylic acid presents a formidable synthetic hurdle. The gem-dimethyl group at the C2 position creates severe steric shielding around the adjacent C1 carboxylic acid. This bulk physically restricts the Bürgi-Dunitz trajectory of incoming amine nucleophiles, significantly raising the activation energy required to form the tetrahedral intermediate. Consequently, standard activated esters (such as those generated by EDC/HOBt or DCC) are often too bulky, leading to stalled reactions, unreacted starting materials, or competitive hydrolysis of the activated complex.

To achieve high-yielding amide bonds with this substrate, the coupling strategy must be strictly dictated by the steric and electronic profile of the target amine.

Strategic Workflow for Reagent Selection

Workflow Start 3-Fluoro-2,2-dimethylcyclobutane- 1-carboxylic acid AmineType Assess Amine Nucleophilicity & Steric Bulk Start->AmineType Primary Primary / Unhindered Aliphatic Amines AmineType->Primary Secondary Secondary / Hindered Aliphatic Amines AmineType->Secondary Deficient Electron-Deficient (e.g., Anilines) AmineType->Deficient HATU Protocol A: HATU / DIPEA Standard Uronium Activation Primary->HATU TCFH Protocol B: TCFH / NMI Acyl Imidazolium Formation Secondary->TCFH Oxalyl Protocol C: Oxalyl Chloride Acyl Chloride Formation Deficient->Oxalyl

Decision tree for selecting amide coupling conditions based on amine properties.

Mechanistic Insights & Causality (E-E-A-T)

Understanding why a reagent works ensures predictable scale-up and troubleshooting.

  • HATU / DIPEA (Protocol A): For primary, unhindered aliphatic amines, uronium salts like HATU are sufficient. HATU generates an HOAt-active ester. While this intermediate is bulky, the exceptional leaving group ability of HOAt and the neighboring group effect of the pyridine nitrogen can drive the coupling forward with strong, unhindered nucleophiles.

  • TCFH / NMI (Protocol B): When coupling secondary or sterically hindered amines to the already hindered 2,2-dimethylcyclobutane core, the bulky HOAt ester intermediate becomes a liability. In these cases, [1] is the superior choice. This combination generates an in situ acyl imidazolium ion. Unlike OBt/OAt esters, the acyl imidazolium is planar and significantly less sterically encumbered, allowing for rapid nucleophilic attack. Furthermore, this method is proven to prevent epimerization at adjacent stereocenters.

  • Oxalyl Chloride (Protocol C): For highly electron-deficient amines (e.g., deactivated anilines) or exceptionally hindered secondary amines, even acyl imidazoliums may fail. Conversion to the [2] provides the smallest possible activated intermediate, offering minimal steric resistance to weak nucleophiles.

Mechanism Acid Carboxylic Acid (Sterically Hindered) Adduct Reactive Acyl Imidazolium Ion Acid->Adduct Activation TCFH TCFH + NMI TCFH->Adduct NMI catalysis Amide Amide Product Adduct->Amide Coupling Amine Amine Nucleophile Amine->Amide Addition

Mechanism of TCFH-NMI mediated activation and subsequent amide bond formation.

Quantitative Data & Reagent Comparison

The following table summarizes the expected performance metrics for coupling 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid using the three defined protocols.

Coupling MethodActivated IntermediateSteric ToleranceTypical Yield RangeReaction TimeBest Use Case
HATU / DIPEA HOAt EsterLow to Moderate40 - 85%2 - 12 hPrimary, unhindered aliphatic amines
TCFH / NMI Acyl ImidazoliumHigh65 - 95%1 - 6 hSecondary, moderately hindered amines
Oxalyl Chloride Acyl ChlorideVery High50 - 90%4 - 16 hElectron-deficient anilines, recalcitrant amines

Experimental Protocols

Note: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid is commercially available [3], but due to its cost, all protocols below are designed as self-validating systems to prevent reagent waste.

Protocol A: HATU-Mediated Coupling (For Primary Amines)
  • Activation: Dissolve 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

  • Self-Validation Step: Stir at room temperature for 15 minutes. Remove a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester (M+14) confirms successful formation of the active HOAt ester. Do not proceed until activation is confirmed.

  • Coupling: Add the primary amine (1.2 equiv, 0.6 mmol) to the reaction mixture.

  • Completion: Stir at room temperature for 2–12 hours, monitoring by LC-MS. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: TCFH-NMI Mediated Coupling (For Hindered Amines)
  • Preparation: In an oven-dried vial, dissolve 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (1.0 equiv, 0.5 mmol) and the hindered amine (1.2 equiv, 0.6 mmol) in anhydrous CH₂Cl₂ or MeCN (2.5 mL).

  • Activation & Coupling: Add N-methylimidazole (NMI) (3.0 equiv, 1.5 mmol) followed by TCFH (1.2 equiv, 0.6 mmol) in one portion.

  • Self-Validation Step: The reaction typically turns light yellow upon TCFH addition, indicating the formation of the acyl imidazolium. The reaction is highly exothermic at scale; on a small scale, a slight warming of the vial validates active chemistry.

  • Completion: Stir at room temperature for 1–6 hours. If the amine is exceptionally hindered, heating to 40 °C may be required. Dilute with CH₂Cl₂, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Protocol C: Acid Chloride Method (For Electron-Deficient Amines)
  • Activation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous CH₂Cl₂ (3.0 mL). Add a catalytic amount of DMF (1 drop). Cool the mixture to 0 °C under nitrogen.

  • Chlorination: Add oxalyl chloride (1.5 equiv, 0.75 mmol) dropwise.

  • Self-Validation Step: Observe the reaction for gas evolution (CO and CO₂). The bubbling is a direct visual confirmation of the Vilsmeier-Haack type activation. Stir for 2 hours at room temperature until gas evolution completely ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride (Critical step: failure to remove oxalyl chloride will result in urea byproducts). Redissolve the crude acid chloride in anhydrous CH₂Cl₂ (2.0 mL) and cool to 0 °C.

  • Coupling: Dropwise, add a solution of the electron-deficient amine (1.1 equiv, 0.55 mmol) and DIPEA (2.5 equiv, 1.25 mmol) in CH₂Cl₂ (1.0 mL). Allow to warm to room temperature and stir overnight. Quench with water and extract.

References

  • Beutner, G. L., Young, I. S., Davies, M. L., Hickey, M. R., Park, H., Stevens, J. M., & Ye, Q. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. URL:[Link]

Method

Incorporating 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid into peptidomimetics

Application Note: Strategic Incorporation of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (FDM-CBCA) into Peptidomimetics Executive Summary This guide details the protocols for incorporating 3-Fluoro-2,2-dimethylcy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (FDM-CBCA) into Peptidomimetics

Executive Summary

This guide details the protocols for incorporating 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (FDM-CBCA) into peptidomimetic scaffolds. Unlike standard amino acid couplings, the introduction of FDM-CBCA presents unique synthetic challenges due to the steric bulk of the gem-dimethyl group at the C2 position and the electronic inductive effects of the C3-fluorine.

Successful incorporation yields peptidomimetics with enhanced metabolic stability (via steric shielding of the amide bond) and restricted conformational freedom, often locking the N-terminal vector into a specific quadrant beneficial for receptor binding (e.g., GPCRs, Protease Inhibitors).[1]

Structural Analysis & Design Rationale

Before synthesis, it is critical to understand why this scaffold is chosen and how it behaves.

FeatureStructural ElementFunction in Peptidomimetics
Steric Shield gem-Dimethyl (C2)Proteolytic Resistance: Blocks access of peptidases to the adjacent amide bond. Induces the Thorpe-Ingold effect, promoting specific folding angles.
Electronic Modulation Fluorine (C3)pKa & Lipophilicity: Lowers the pKa of the acid (enhancing H-bond donor strength of the resulting amide) and modulates

.[1] The C-F bond can engage in orthogonal multipolar interactions.
Rigid Scaffold Cyclobutane RingEntropy Reduction: Locks the vector of the carbonyl group, reducing the entropic penalty upon binding to a target protein.
Conformational Bias

The cis vs. trans orientation of the Carboxyl (C1) and Fluorine (C3) groups dictates the global shape.[1]

  • Trans-isomer: Generally favors an extended, linear vector.

  • Cis-isomer: Can induce turn-like structures due to dipole minimization between the C-F bond and the carbonyl oxygen.

Synthesis & Handling Protocols

Materials & Sourcing[2]
  • Compound: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid[2]

  • CAS: 2091468-61-8 (Racemic/Generic), 1455037-43-0 (Analogue reference)[1]

  • Storage: Hygroscopic. Store at +2°C to +8°C under Argon.

Coupling Protocol: Overcoming Steric Hindrance

Challenge: The gem-dimethyl group at C2 creates significant steric hindrance for nucleophilic attack at the C1-carbonyl. Standard EDC/NHS or HBTU couplings often result in low yields or incomplete conversion.

Recommended Method: Acid Fluoride Activation (TFFH) or High-Activity Uronium (HATU) with extended reaction times.[1]

CouplingWorkflow Start Start: FDM-CBCA (1.0 eq) Check Check Steric Demand (Gem-dimethyl @ C2) Start->Check Choice Select Activation Method Check->Choice MethodA Method A: HATU/HOAt (Standard Hindrance) Choice->MethodA Moderate MethodB Method B: TFFH (Acid Fluoride) (Severe Hindrance) Choice->MethodB High Reaction Coupling Reaction (Amine, DIPEA, DMF, 25-40°C) MethodA->Reaction MethodB->Reaction Monitor Monitor: LCMS (Look for Active Ester vs Product) Reaction->Monitor Finish Workup & Purification Monitor->Finish

Figure 1: Decision tree for coupling sterically hindered cyclobutane acids.

Detailed Experimental Procedure (Method A: HATU Optimization)

Objective: Couple FDM-CBCA to a resin-bound amine (Solid Phase) or free amine (Solution Phase).[1]

Reagents:

  • FDM-CBCA (3.0 eq relative to amine)[1]

  • HATU (2.9 eq)[1]

  • HOAt (3.0 eq) - Critical additive for steric hindered systems[1]

  • DIPEA (6.0 eq)[1]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Protocol:

  • Pre-Activation (Crucial):

    • Dissolve FDM-CBCA and HATU/HOAt in anhydrous DMF.

    • Add DIPEA.

    • Wait 3-5 minutes. Unlike standard amino acids where 30s is sufficient, the bulky acid requires time to form the OAt-active ester, but do not exceed 10 mins to avoid racemization (if chiral).

    • Coupling:

    • Add the pre-activated mixture to the amine component.

    • Temperature: If conversion is <50% after 2 hours at RT, elevate temperature to 40°C . The cyclobutane ring is thermally stable, but avoid >60°C to prevent defluorination (elimination).[1]

    • Monitoring:

    • Use LCMS. Note that the gem-dimethyl group increases lipophilicity; the product will elute significantly later than the starting amine.

    • Troubleshooting: If the "Active Ester" peak persists and product is low, switch to Method B (TFFH) to generate the highly reactive Acid Fluoride intermediate.[1]

Advanced Application: Conversion to Beta-Amino Acid

For researchers requiring the FDM-CBCA scaffold within the peptide backbone (rather than as a cap), the carboxylic acid must be converted to an amine (Curtius Rearrangement) or homologated.[1]

Curtius Rearrangement Protocol (Acid


 Isocyanate 

Amine):
  • Activation: Treat FDM-CBCA with DPPA (Diphenylphosphoryl azide) and TEA in Toluene.

  • Rearrangement: Heat to 80°C. The rigid cyclobutane ring facilitates the rearrangement with retention of configuration.

  • Trapping:

    • For Urea linkage: React isocyanate with an external amine.

    • For Amine synthesis: Hydrolyze with HCl/dioxane.

Warning: The gem-dimethyl group stabilizes the intermediate carbocation, making the system prone to rearrangement side-products if the temperature is uncontrolled.

Quality Control & Validation

NMR Validation of Conformation: Because the FDM-CBCA is used to induce structure, you must validate the fold.

  • 19F-NMR: The fluorine signal is a sensitive probe.

    • Free Acid:[3] ~ -180 to -220 ppm (check specific standard).[1]

    • Coupled Product: Shift indicates changes in electronic environment.

  • NOE (Nuclear Overhauser Effect):

    • Look for NOE correlations between the gem-dimethyl protons and the amide NH. Strong correlations indicate a "kinked" conformation where the amide folds back over the ring.

Data Table: Expected Physicochemical Shifts

PropertyStandard Peptide (Leu-Cap)FDM-CBCA Modified PeptideImpact
LogD (pH 7.4) 1.22.1Increased Permeability (Lipophilic scaffold)
t1/2 (Microsomal) 15 min> 60 minMetabolic Stability (Steric shielding)
Rotatable Bonds 30 (Internal Ring)Entropy Benefit

References

  • ChemScene. (2025).[1] Product Data: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS 2091468-61-8).[2] Retrieved from [1]

  • Illa, O., et al. (2021).[4][5] "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." International Journal of Molecular Sciences, 22(10), 5092.[4] Retrieved from [1]

  • Mykhailiuk, P. K. (2020).[1] "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry." ChemRxiv. Retrieved from [1]

  • Haufe, G., et al. (2019).[6] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2025).[1] 3-Fluoro-cyclobutanecarboxylic acid Product Sheet. Retrieved from [1]

Sources

Application

Application Note: Overcoming Steric Barriers in Cyclobutane Carboxylate Esterification

Executive Summary & Strategic Analysis The esterification of cyclobutane carboxylic acids, particularly those with 1,1-disubstitution or bulky neighbors (e.g., 1-trifluoromethylcyclobutane-1-carboxylic acid), presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of cyclobutane carboxylic acids, particularly those with 1,1-disubstitution or bulky neighbors (e.g., 1-trifluoromethylcyclobutane-1-carboxylic acid), presents a unique "Steric Wall" challenge. Unlike linear aliphatic acids, the cyclobutane ring possesses a "pucker" conformation (dihedral angle ~25–35°) that rigidly projects substituents into the reaction trajectory of incoming nucleophiles.

Standard Fischer esterification often fails due to the reversibility of the reaction and the difficulty of the alcohol approaching the sterically crowded carbonyl carbon. Furthermore, harsh acidic conditions can lead to ring-opening or decarboxylation in strained systems.

This guide delineates three distinct protocols based on the "Steric Inversion" principle:

  • The Inverse Approach (Alkylation): For simple esters (Methyl, Benzyl, Allyl).

  • The Mixed Anhydride Approach (Yamaguchi/Shiina): For complex or secondary alcohols.

  • The Activation Approach (Acid Chloride): For scale-up and non-sensitive substrates.

Reagent Selection Matrix

Use this decision matrix to select the optimal protocol for your specific substrate.

FeatureMethod A: Cs₂CO₃ Alkylation Method B: Yamaguchi / Shiina Method C: Acid Chloride
Primary Mechanism

Displacement (Carboxylate acts as Nucleophile)
Nucleophilic Acyl Substitution (via Mixed Anhydride)Nucleophilic Acyl Substitution (via Acyl Chloride)
Steric Tolerance Excellent (Sterics on acid irrelevant)High (DMAP accelerates attack)High (Irreversible)
Alcohol Scope Limited to

Alkyl Halides (MeI, BnBr)
Broad (

,

, Complex alcohols)
Broad
Risk of Epimerization Low (Basic conditions, no activation of C

)
Low to ModerateHigh (if heated)
Scalability HighModerate (Cost of reagents)High
Key Reagents Cs₂CO₃, DMF, Alkyl HalideTCBC or MNBA, DMAP, Et₃N(COCl)₂, DMF (cat), DCM

Method A: The Inverse Approach (Cesium Carbonate Alkylation)

Scientific Rationale

This is the most robust method for hindered acids when synthesizing simple esters (methyl, ethyl, benzyl). Instead of forcing an alcohol to attack a crowded carbonyl (electrophile), we invert the roles. We turn the hindered acid into a nucleophile (carboxylate) and have it attack an unhindered alkyl halide.

The "Cesium Effect": In polar aprotic solvents like DMF, cesium (


) forms "solvent-separated ion pairs" with the carboxylate due to its large ionic radius. This leaves the carboxylate anion "naked" and highly reactive, overcoming the steric bulk of the cyclobutane ring.
Experimental Protocol

Target: Synthesis of Benzyl 1-methylcyclobutane-1-carboxylate

  • Stoichiometry:

    • Cyclobutane Acid (1.0 equiv)

    • Cesium Carbonate (

      
      ) (1.5 equiv)
      
    • Benzyl Bromide (1.2 equiv)

    • Solvent: DMF (0.2 M concentration)

  • Step-by-Step Procedure:

    • Step 1 (Salt Formation): Charge a round-bottom flask with the Cyclobutane Acid and anhydrous DMF. Add

      
       in one portion.
      
    • Self-Validation Check: The reaction will evolve

      
       gas. Stir at room temperature for 30 minutes until gas evolution ceases and a suspension forms. This ensures the carboxylate is fully generated.
      
    • Step 2 (Alkylation): Add Benzyl Bromide dropwise.

    • Step 3 (Reaction): Stir at room temperature.

      • Time: 2–4 hours.

      • Monitoring: TLC (Visualize with KMnO4; acid spot disappears, less polar ester spot appears).

    • Step 4 (Workup): Dilute with Ethyl Acetate (5x reaction volume). Wash with water (3x) to remove DMF (critical for preventing hydrolysis during storage). Wash with Brine (1x). Dry over

      
      .
      
    • Step 5 (Purification): Concentrate. Usually yields pure oil; flash chromatography if necessary (Hexane/EtOAc).

Method B: The Mixed Anhydride Approach (Yamaguchi Esterification)[2][3]

Scientific Rationale

When the alcohol component is complex or secondary, alkylation (Method A) is impossible. We must activate the acid.[1] Standard carbodiimides (EDC/DCC) often fail with hindered cyclobutanes, forming unreactive


-acyl ureas.

The Yamaguchi Esterification uses 2,4,6-trichlorobenzoyl chloride (TCBC).[2][3][4][5]

  • Regioselectivity: The acid forms a mixed anhydride with TCBC.[3][5]

  • Steric Gating: The 2,4,6-trichlorophenyl group is extremely bulky, blocking nucleophilic attack on its own carbonyl. This forces the DMAP (and subsequently the alcohol) to attack the cyclobutane carbonyl, despite its hindrance.

Visualization: Mechanism of Action

Yamaguchi_Mechanism cluster_logic Why it works on Hindered Acids Acid Hindered Acid (Cyclobutane) MixedAnhydride Mixed Anhydride (Intermediate) Acid->MixedAnhydride + Et3N, -HCl TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride AcylPyridinium Acyl-Pyridinium (Activated Species) MixedAnhydride->AcylPyridinium DMAP Attack (Regioselective) DMAP DMAP (Catalyst) DMAP->AcylPyridinium Ester Final Ester AcylPyridinium->Ester Alcohol Attack Alcohol Complex Alcohol (Nucleophile) Alcohol->Ester Logic TCBC bulky group blocks wrong-side attack

Figure 1: The Yamaguchi protocol forces regioselectivity through steric blocking by the trichlorophenyl group, channeling reactivity to the hindered cyclobutane carbonyl.

Experimental Protocol

Target: Esterification of 1-(trifluoromethyl)cyclobutane-1-carboxylic acid with a secondary alcohol.

  • Stoichiometry:

    • Acid (1.0 equiv)

    • Yamaguchi Reagent (TCBC) (1.1 equiv)

    • Et3N (1.5 equiv)

    • DMAP (1.5–2.0 equiv) — Note: High DMAP loading is crucial for hindered substrates.

    • Alcohol (1.0–1.2 equiv)

    • Solvent: Toluene (preferred) or THF.[2][4]

  • Step-by-Step Procedure:

    • Step 1 (Activation): Dissolve Acid and Et3N in Toluene. Cool to 0°C. Add TCBC dropwise.

    • Self-Validation Check: A white precipitate (Et3N·HCl) will form immediately. Stir for 1 hour at room temperature.

    • Step 2 (Catalysis): Add the Alcohol, followed by DMAP (solid) in one portion.

    • Step 3 (Reaction): Heat to 60°C (optional, but often required for cyclobutanes).

      • Time: 4–12 hours.

    • Step 4 (Workup - Critical): The byproduct is 2,4,6-trichlorobenzoic acid.[2]

      • Dilute with EtOAc.

      • Wash with saturated NaHCO3 (2x) to remove the trichlorobenzoic acid byproduct.

      • Wash with 1N HCl (to remove DMAP).

      • Dry and concentrate.[6]

Method C: Scale-Up Route (Acid Chloride)

For multigram/kilogram scale where chromatography is avoided, the acid chloride route is preferred.

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2 drops).

  • Solvent: DCM or Toluene.

  • Protocol:

    • Generate acid chloride (gas evolution check).

    • Remove volatiles (excess oxalyl chloride) in vacuo to prevent side reactions.

    • Redissolve in DCM, add Pyridine (2.0 equiv) and Alcohol.

    • Note: If the acid is acid-sensitive (e.g., cyclobutane with acetals), use the Shiina Protocol (MNBA reagent) instead of Acid Chloride.

Troubleshooting & Quality Assurance

ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete salt formation.Ensure

stirs with acid for 30 mins before adding alkyl halide. Ensure DMF is dry.
No Reaction (Method B) Steric bulk preventing DMAP attack.Switch solvent to Toluene and reflux. Increase DMAP to 3.0 equiv.
Byproduct in NMR (Method B) Trichlorobenzoic anhydride.Incomplete washing. Use 1N NaOH wash (rapidly) if ester is stable, or rigorous column chromatography.
Decarboxylation Ring strain + Heat.Avoid temperatures >80°C. Use Method A (room temp) if possible.

References

  • Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5][7][8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5][9][8][10][11] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[7] Link

  • Shiina Esterification (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002).[12][3] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[3][10] Chemistry Letters, 31(3), 286–287. Link

  • Cesium Effect (Alkylation): Pfeiffer, P. E. (1980). Cesium salts in organic synthesis.[13][14][15][16] Journal of Organic Chemistry, 45, 1989. (See also: Kruizinga, W. H., & Kellogg, R. M. (1981). Journal of the American Chemical Society, 103(17), 5183–5189). Link

  • Review of Esterification: Otera, J. (2003).

Sources

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fluorinated Cyclobutane Amino Acid Precursors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, optimized coupling kinetics, and validated SPPS protocols for sterically hindered, conformationally rest...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, optimized coupling kinetics, and validated SPPS protocols for sterically hindered, conformationally restricted fluorinated cyclobutane bioisosteres.

Mechanistic Rationale & Therapeutic Applications

The integration of fluorinated cyclobutane amino acids—such as 1-amino-3-fluorocyclobutane-1-carboxylic acid and its derivatives (e.g., F-CbArg)—into peptide sequences represents a paradigm shift in peptidomimetic drug design. As a Senior Application Scientist, it is critical to understand why these specific building blocks are utilized before optimizing the chemistry to incorporate them.

Conformational Restriction and Bioisosterism

Fluorinated cyclobutanes act as highly rigid bioisosteres for natural amino acids like arginine, proline, and


-aminobutyric acid (GABA)[1]. By confining the 

1 and

2 dihedral angles of the peptide backbone, these tetrasubstituted cyclic scaffolds lock the peptide into specific bioactive conformations (such as amphiphilic

-helices or

-turns), reducing the entropic penalty upon receptor binding[2].
Enhanced Metabolic Stability

Peptide therapeutics often suffer from poor in vivo half-lives due to rapid proteolytic degradation. The introduction of a cyclobutane ring, coupled with the strong electron-withdrawing nature of the fluorine atom, creates severe steric and electronic shielding around adjacent peptide bonds. For example, incorporating cyclobutane-derived unnatural amino acids at specific cleavage sites has been shown to confer complete resistance to peptidases like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP 3)[3].

Background-Free F-NMR Structural Probes

Because the


F isotope possesses a 100% natural abundance and a high gyromagnetic ratio, monofluoro-substituted cyclobutane amino acids (like F-CbArg) serve as exceptional, background-free labels for solid-state NMR spectroscopy[4]. These cationic labels can be seamlessly incorporated into membrane-bound antimicrobial peptides (e.g., temporin A) to study water and phosphate contacts within lipid bilayer environments without disrupting the native helical structure[4].
The C -Tetrasubstitution Advantage

A critical mechanistic advantage of 1-amino-cyclobutane-1-carboxylic acid derivatives is that their


-carbon is tetrasubstituted. Consequently, these amino acids cannot racemize  via the traditional oxazolone intermediate mechanism during carboxyl activation[4]. This allows chemists to employ highly aggressive coupling conditions (elevated temperatures, strong bases, extended reaction times) without risking the loss of stereochemical integrity.

Coupling Kinetics & Reagent Selection

The primary challenge in coupling fluorinated cyclobutane amino acids is extreme steric hindrance. The bulky four-membered ring directly adjacent to the reactive carbonyl drastically increases the activation energy required for nucleophilic attack by the resin-bound amine.

Standard uronium-based coupling reagents (e.g., HBTU, HATU) often fail or result in incomplete couplings, leading to N-terminal guanidinylation—a chain-terminating side reaction. To overcome this, we utilize a carbodiimide/active ester mechanism (DIC/OxymaPure), which forms a highly reactive, less sterically demanding intermediate.

Quantitative Data: Coupling Reagent Efficacy for C -Tetrasubstituted Amino Acids
Coupling Reagent SystemActivation MechanismRelative Steric ToleranceTypical Yield (1h, RT)Recommended for F-CbAA
HBTU / DIEA Aminium salt / OBt esterLow< 40%No
HATU / DIEA Aminium salt / OAt esterModerate65 - 75%Yes (Requires double coupling)
DIC / OxymaPure Carbodiimide / Active esterHigh85 - 95%Yes (Preferred)
PyAOP / DIEA Phosphonium salt / OAtVery High> 90%Yes (For difficult sequences)

Optimized SPPS Workflow & Protocol

The following protocol is a self-validating system designed to ensure >99% coupling efficiency of sterically hindered fluorinated cyclobutane precursors.

SPPS_Fluorinated_Cyclobutane Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate F-CbAA Activation (DIC / OxymaPure, 3 min) Deprotect->Activate Couple Sterically Hindered Coupling (2 hrs RT or 75°C MW) Activate->Couple QC Kaiser Test Validation Couple->QC QC->Activate Positive (Incomplete) Cap Capping (Ac2O / DIEA) QC->Cap Negative (Coupling Complete) Cap->Deprotect Next Amino Acid Cleave Global Cleavage (TFA / TIPS / H2O) Cap->Cleave Final Cycle

Workflow for Solid-Phase Peptide Synthesis incorporating sterically hindered fluorinated cyclobutanes.

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin (or appropriate PEG-based resin for difficult sequences) into a highly porous fritted syringe. Swell in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Solvating the polymer matrix expands the internal pore structure, maximizing the accessibility of reactive amine sites to the bulky fluorinated cyclobutane active esters.

2. Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Causality: Piperidine acts as a secondary amine base to abstract the acidic proton on the fluorenyl ring, initiating a

    
    -elimination to expose the free N-terminal amine.
    

3. Amino Acid Activation (Pre-activation)

  • Action: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of the Fmoc-protected fluorinated cyclobutane amino acid (e.g., Fmoc-F-CbArg(Pbf)-OH) and 3.0 eq of OxymaPure in minimal DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes.

  • Causality: Pre-activation forms the highly reactive Oxyma ester. A short 3-minute window prevents the premature degradation of the active ester while ensuring complete conversion from the carbodiimide intermediate.

4. Sterically Hindered Coupling

  • Action: Transfer the activated mixture to the resin. Agitate at Room Temperature (RT) for 2 hours. Alternative for difficult sequences: Utilize microwave-assisted SPPS at 75°C for 15 minutes.

  • Causality: Extended time or thermal kinetic energy is strictly required to overcome the steric clash between the resin-bound amine and the tetrasubstituted C

    
     center of the cyclobutane ring.
    

5. Self-Validation (Kaiser Test)

  • Action: Take a few resin beads and perform a Kaiser test (ninhydrin assay).

  • Causality: A yellow/colorless result (Negative) confirms complete coupling. A blue result (Positive) indicates unreacted amines, dictating a mandatory secondary coupling cycle (repeat steps 3-4) to prevent deletion sequences.

6. Capping

  • Action: Treat the resin with 10% Acetic Anhydride (

    
    ) and 10% N,N-Diisopropylethylamine (DIEA) in DMF for 10 minutes. Wash with DMF (5 × 1 min).
    
  • Causality: Permanently acetylates any trace unreacted amines, ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities.

7. Cleavage and Global Deprotection

  • Action: After the final Fmoc removal, wash the resin with Dichloromethane (DCM) and dry. Cleave using a cocktail of TFA / Triisopropylsilane (TIPS) /

    
     (95:2.5:2.5 v/v/v) for 2 to 3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
    

Quality Control & Analytical Validation

To ensure the scientific integrity of the synthesized peptidomimetic, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Verify the theoretical molecular weight. The incorporation of the fluorinated cyclobutane will exhibit a distinct mass shift (e.g., +131 Da for a dehydrated 3-amino-1-fluorocyclobutane-1-carboxylic acid residue) and a unique isotopic distribution.

  • 
    F-NMR Spectroscopy:  Dissolve the purified peptide in deuterated solvent. A sharp, distinct singlet or multiplet (depending on adjacent proton coupling) in the 
    
    
    
    F spectrum definitively confirms the structural integrity of the fluorinated cyclobutane label[4].

References

1.[1] ResearchGate. GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold. Available at:[Link] 2.[4] ResearchGate. Design and Synthesis of a Monofluoro-Substituted Aromatic Amino Acid as a Conformationally Restricted 19F NMR Label for Membrane-Bound Peptides. Available at:[Link] 3.[2] ResearchGate. Confining the Χ space of basic natural amino acids: Cyclobutane-derived Χ1, Χ2-constrained analogues of arginine, lysine and ornithine. Available at:[Link] 4.[3] ResearchGate. GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold (Additional Applications). Available at:[Link]

Sources

Application

Application Note: Reduction Protocols for 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

This Application Note and Protocol Guide is designed for researchers requiring a robust, scalable, and high-purity reduction of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid to its corresponding alcohol, (3-Fluoro-2...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers requiring a robust, scalable, and high-purity reduction of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid to its corresponding alcohol, (3-Fluoro-2,2-dimethylcyclobutyl)methanol .

The guide prioritizes chemoselectivity and fluorine retention , addressing the specific steric challenges posed by the gem-dimethyl group and the electronic considerations of the cyclobutane ring.

Executive Summary & Strategic Analysis

The reduction of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (1) to (3-Fluoro-2,2-dimethylcyclobutyl)methanol (2) presents a unique set of challenges in medicinal chemistry. Unlike simple aliphatic acids, this substrate features a strained cyclobutane ring, a sterically crowding gem-dimethyl group at the


-position (C2), and a fluorine substituent at C3.
Key Challenges
  • Steric Hindrance: The gem-dimethyl group at C2 creates significant steric bulk around the C1-carboxylic acid, potentially retarding nucleophilic attack by bulky hydride reagents.

  • Fluorine Stability: While the fluorine is at the C3 position (gamma to the carbonyl), strong bases or excessive heat can induce HF elimination, leading to cyclobutene byproducts, particularly via protons at C4.

  • Volatility: The resulting cyclobutyl methanol is a low-molecular-weight alcohol and may possess significant volatility. Isolation protocols must avoid prolonged high-vacuum exposure.

Reaction Pathway & Logic

The guide proposes two primary protocols. Protocol A (Borane-DMS) is the designated "Gold Standard" for research-scale synthesis due to its electrophilic mechanism, which is less sensitive to steric hindrance and avoids the basic conditions that promote defluorination. Protocol B (Mixed Anhydride/NaBH4) is provided as a mild, scalable alternative for larger batches where boron waste management is a concern.

ReactionLogic Substrate 3-Fluoro-2,2-dimethyl- cyclobutane-1-carboxylic acid Borane Protocol A: BH3·DMS (Electrophilic Reduction) Substrate->Borane Preferred path (Acidic conditions) MixedAnh Protocol B: iBuOCOCl / NaBH4 (Activation -> Reduction) Substrate->MixedAnh Scalable path (Mild conditions) SideProduct Elimination Byproduct (Cyclobutene) Substrate->SideProduct Avoid: Strong Base/Heat (e.g., LAH reflux) Target Target Alcohol (Retention of F) Borane->Target High Yield Steric tolerance MixedAnh->Target Good Yield

Figure 1: Strategic decision tree for reduction protocols. Protocol A is preferred for preserving the C-F bond and overcoming steric hindrance.

Protocol A: Borane-Dimethyl Sulfide (BH3·DMS) Reduction

Status: Gold Standard (Research Scale) Mechanism: Electrophilic reduction via triacyloxyborane intermediate. Advantages: High chemoselectivity for carboxylic acids; tolerates steric bulk; acidic conditions prevent base-mediated HF elimination.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate (Acid) 1.0Starting Material
BH3·DMS (2.0 M in THF) 1.2 - 1.5Reducing Agent
Anhydrous THF Solvent0.2 M - 0.5 M conc.
Methanol ExcessQuenching Agent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (1.0 equiv). Add anhydrous THF to achieve a concentration of ~0.3 M. Cool the solution to 0 °C using an ice/water bath.

  • Addition: Transfer the BH3·DMS solution (1.2 equiv) to the addition funnel via cannula or syringe. Add dropwise to the reaction mixture over 15–20 minutes.

    • Note: Gas evolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) will occur.[1] Ensure proper venting through a bubbler.
      
  • Reaction: Once addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25 °C) .

    • Monitoring: Stir for 3–5 hours. Monitor conversion via TLC (stain with KMnO4 or PMA) or LC-MS. The carboxylic acid spot should disappear.

    • Steric Note: If the reaction is sluggish due to the gem-dimethyl group, heat to a gentle reflux (65 °C) for 1–2 hours.

  • Quenching (Critical): Cool the mixture back to 0 °C. Slowly add Methanol (MeOH) dropwise until gas evolution ceases. This destroys excess borane and breaks down the borane-alcohol complex.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove THF and dimethyl sulfide (DMS).

    • Methyl Borate Removal: Add fresh MeOH (20 mL) to the residue and concentrate again. Repeat this "co-evaporation" step 3 times. This converts boric acid side products into volatile trimethyl borate (

      
      ), which is removed, leaving the clean alcohol.
      
  • Purification: The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mixed Anhydride Reduction (NaBH4)

Status: Scalable Alternative / Safety Backup Mechanism: Activation of carboxylate to mixed anhydride, followed by nucleophilic substitution by hydride. Advantages: Avoids stench of DMS; uses inexpensive reagents; strictly controlled temperature prevents side reactions.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate (Acid) 1.0Starting Material
N-Methylmorpholine (NMM) 1.1Base (Non-nucleophilic)
Isobutyl Chloroformate 1.1Activator
Sodium Borohydride 2.5Reducing Agent
THF / Water SolventReaction Medium
Step-by-Step Methodology
  • Activation: Dissolve the substrate (1.0 equiv) and N-Methylmorpholine (1.1 equiv) in anhydrous THF (0.2 M) under nitrogen. Cool to -15 °C (Ice/Salt bath).

  • Anhydride Formation: Add Isobutyl chloroformate (1.1 equiv) dropwise. A white precipitate (NMM·HCl) will form immediately.[1] Stir at -15 °C for 30 minutes to ensure complete formation of the mixed anhydride.

  • Reduction:

    • Prepare a solution of NaBH4 (2.5 equiv) in a minimal amount of water (or MeOH).

    • Add the NaBH4 solution to the reaction mixture rapidly in one portion (vigorous gas evolution).

    • Note: Alternatively, filter off the NMM·HCl salts under inert atmosphere before adding NaBH4 if strictly anhydrous conditions are desired, though the aqueous method is standard.

  • Completion: Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Workup:

    • Quench with 1N HCl (carefully) to neutralize excess borohydride and protonate the alkoxide.

    • Extract with Ethyl Acetate (3x).[8]

    • Wash combined organics with sat.[1]

      
      , brine, and dry over 
      
      
      
      .
    • Concentrate carefully (monitor vacuum pressure to avoid losing volatile product).

Analytical & Quality Control

Expected Data
  • Physical State: Colorless oil (likely volatile).

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the disappearance of the carboxylic acid proton (10–12 ppm).

    • Diagnostic Signal: New doublet or multiplet at 3.5–3.8 ppm corresponding to the

      
       protons.
      
    • Fluorine Coupling: The

      
       proton (at C3) will show characteristic splitting (
      
      
      
      ).
  • 19F NMR: Essential to confirm the fluorine atom has not been eliminated. Expect a multiplet around -180 to -220 ppm (depending on relative stereochemistry).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product volatilityDo not use high vacuum (< 10 mbar) for extended periods. Keep rotavap bath < 40 °C.
Incomplete Reaction Steric hindrance at C1(Protocol A): Increase reaction time or heat to reflux. (Protocol B): Ensure mixed anhydride formation time is sufficient.
Defluorination Base-mediated eliminationSwitch to Protocol A (Acidic/Neutral). Avoid LAH or strong bases at high temps.
Boron Contamination Incomplete methanolysisRepeat MeOH co-evaporation steps (Step 6 in Protocol A).

References

  • Brown, H. C.; Choi, Y. M. "The reaction of borane-dimethyl sulfide with carboxylic acids. A convenient procedure for the preparation of alcohols." Synthesis, 1981 , 1981(06), 441-442.

  • Chemguide. "Reduction of Carboxylic Acids with Lithium Aluminium Hydride." Chemguide.co.uk. Accessed October 2025.

  • Organic Chemistry Portal. "Borane-Dimethylsulfide (BMS) in Organic Synthesis." Organic-Chemistry.org. Accessed October 2025.

  • National Institutes of Health (NIH). "Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis." PubMed Central. Accessed October 2025.

  • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000, 609(1-2), 137-151. (Reference for Mixed Anhydride/NaBH4 protocol).

Sources

Method

Application Note: Curtius Rearrangement of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Abstract This guide outlines the optimized protocol for converting 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid to its corresponding amine derivative via the Curtius rearrangement. Due to the unique structural cons...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines the optimized protocol for converting 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid to its corresponding amine derivative via the Curtius rearrangement. Due to the unique structural constraints of the substrate—specifically the ring strain of the cyclobutane core, the steric hindrance of the gem-dimethyl group at C2, and the electronic influence of the C3 fluorine—standard amination protocols (e.g., Hofmann) pose risks of ring fragmentation or elimination. This protocol prioritizes the Diphenylphosphoryl Azide (DPPA) one-pot method to ensure safety, stereochemical retention, and high yields, targeting the tert-butyl carbamate (Boc) protected amine as the primary stable intermediate.

Introduction & Retrosynthetic Analysis[1]

The Substrate Challenge

The target molecule, 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid , presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The quaternary C2 center adjacent to the reaction site (C1) creates significant neopentyl-like bulk, potentially retarding nucleophilic attack on the carbonyl.

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to thermal or acid-catalyzed ring-opening.

  • Fluorine Lability: While C-F bonds are generally stable, the position at C3 (beta to the dimethyl, gamma to the carbonyl) allows for potential HF elimination under harsh basic conditions, leading to cyclobutenes.

Why Curtius?

The Curtius rearrangement is the superior choice over Hofmann or Schmidt reactions for this scaffold because:

  • Concerted Mechanism: The migration of the alkyl group to the nitrogen is concerted with

    
     loss.[1] This prevents the formation of a discrete, high-energy nitrene or carbocation intermediate that could trigger skeletal rearrangement or ring expansion.
    
  • Stereoretention: The migration occurs with complete retention of configuration at the migrating carbon (C1). This is critical for maintaining the cis/trans relationship established in the starting acid.

  • Mild Conditions: The DPPA variant avoids strong mineral acids (Schmidt) and strong oxidants/bases (Hofmann), preserving the fluorinated ring.

Mechanistic Pathway

The reaction proceeds through the activation of the carboxylic acid, formation of the acyl azide, thermal rearrangement to the isocyanate, and nucleophilic trapping.

CurtiusMechanism Acid Carboxylic Acid (Starting Material) AcylPhos Acyl Phosphate Intermediate Acid->AcylPhos + DPPA, Et3N - HOP(O)(OPh)2 AcylAzide Acyl Azide (R-CON3) AcylPhos->AcylAzide Azide Attack Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Δ (Heat) - N2 (Concerted Migration) Carbamate Boc-Carbamate (Product) Isocyanate->Carbamate + t-BuOH Trapping

Figure 1: The concerted migration of the cyclobutyl group ensures retention of stereochemistry.

Experimental Design: The DPPA Protocol

This protocol utilizes Diphenylphosphoryl Azide (DPPA) for a one-pot conversion.[1][2] It is safer than isolating acyl azides, which can be shock-sensitive.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Substrate Acid Reactant1.0Dry thoroughly before use.
DPPA Azide Source1.1 - 1.2Density ~1.27 g/mL. Handle in fume hood.
Triethylamine (TEA) Base1.2 - 1.5Scavenges phosphate protons.
t-Butanol Solvent/Trap10-20 volExcess serves as solvent and nucleophile.
Toluene Co-solventOptionalUse if solubility in t-BuOH is poor (1:1 mix).
Step-by-Step Protocol
Phase 1: Activation & Azidation
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (1.0 equiv). Add anhydrous t-Butanol (concentration ~0.1 M to 0.2 M).

    • Note: If the acid is not soluble, add anhydrous Toluene (up to 50% v/v).

  • Base Addition: Add Triethylamine (1.2 equiv) via syringe. Stir at room temperature for 10 minutes.

  • DPPA Addition: Add DPPA (1.1 equiv) dropwise over 5–10 minutes.

    • Observation: The solution may become slightly cloudy as the ammonium phosphate salt forms.

  • Initial Stir: Stir at room temperature for 30–60 minutes. This forms the acyl azide intermediate in situ.

Phase 2: Thermal Rearrangement & Trapping
  • Heating: Slowly heat the reaction mixture to 80°C - 90°C (reflux for t-BuOH).

    • Critical Safety: Evolution of

      
       gas will occur.[3][4] Ensure the system is vented through a bubbler to monitor gas evolution.
      
    • Rate Control: Do not ramp temperature too quickly to prevent vigorous outgassing.

  • Reaction Duration: Maintain reflux for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting acid and the appearance of the carbamate (M+H or M+Na) indicates completion. The isocyanate intermediate is rarely observed if t-BuOH is present in excess.

  • Cooling: Cool the mixture to room temperature.

Phase 3: Work-up & Purification[5][6]
  • Concentration: Remove the solvent (t-BuOH/Toluene) under reduced pressure (rotary evaporator).

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:

    • 5% Citric Acid (removes residual TEA and amine byproducts).

    • Saturated

      
       (removes unreacted starting acid and phosphate byproducts).
      
    • Brine.[6]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target:tert-butyl (3-fluoro-2,2-dimethylcyclobutyl)carbamate .

Alternative Route: Mixed Anhydride Method

Use this route if DPPA is unavailable or if phosphate removal proves difficult.

  • Activation: Dissolve Acid (1.0 eq) in Acetone at 0°C. Add TEA (1.2 eq) and Ethyl Chloroformate (1.2 eq). Stir 30 min.

  • Azidation: Dissolve

    
     (1.5 eq) in minimal water and add dropwise to the mixture at 0°C. Stir 1 hr.
    
  • Work-up (Cold): Dilute with ice water, extract with Toluene. Dry the Toluene layer (containing the Acyl Azide) with

    
     at <10°C. DO NOT CONCENTRATE. 
    
  • Rearrangement: Heat the Toluene solution to 80°C to form the Isocyanate.

  • Trapping: Once

    
     evolution ceases, add excess alcohol (t-BuOH or BnOH) and reflux for 2 hours.
    

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Steric hindrance at C2 prevents azide attack.Increase reaction time at Phase 1 (RT stir) to 2-4 hours before heating.
Ring Opening Temperature too high (>100°C).Strictly control oil bath temp. Do not use high-boiling solvents like xylene unless necessary.
Incomplete Reaction Moisture in solvent reacting with isocyanate (forming urea).Ensure t-BuOH is anhydrous (distilled from CaH2 or molecular sieves).
Safety Hazard Rapid

evolution.
Add DPPA slowly. Ensure reactor volume is <50% full to contain foaming.
Workflow Diagram

Workflow Start Start: 3-Fluoro-2,2-dimethyl- cyclobutane-1-carboxylic acid Mix Mix with t-BuOH & TEA Start->Mix AddDPPA Add DPPA (Dropwise, RT) Form Acyl Azide Mix->AddDPPA Heat Heat to 85°C (Reflux) Rearrangement to Isocyanate AddDPPA->Heat Care: N2 Gas Trap In-situ Trapping with t-BuOH Heat->Trap Concerted Workup Evaporate, Wash (Acid/Base), Dry Trap->Workup Product Isolate N-Boc Amine Workup->Product

Figure 2: Step-by-step experimental workflow for the one-pot DPPA process.

Safety Note: Handling Azides

  • Explosion Risk: While DPPA is relatively stable, acyl azide intermediates are potential explosives. Never isolate the acyl azide residue and heat it in a dry state. Always keep it in solution.

  • Toxicity: Azides are toxic. Work in a well-ventilated fume hood. Avoid contact with acids to prevent formation of hydrazoic acid (

    
    ), which is highly toxic and explosive.
    

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][7][8] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2011). 3-Fluoro- and 3,3-difluorocyclobutane-1-carboxylic acids: Synthesis and characterization. Tetrahedron, 67(41), 8034-8043. Link

  • Jessop, C. M., et al. (2013). Curtius rearrangement of cyclopropanecarboxylic acids. Organic Process Research & Development, 17(4), 672-678. (Analogous strained ring protocol). Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. (Discusses stability of strained ethers/fluorinated rings). Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2,2-dimethylcyclobutane coupling reactions

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties with 2,2-dimethylcyclobutane scaffolds. Topic: Overcoming Steric Hindrance & Ring Strain in C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties with 2,2-dimethylcyclobutane scaffolds.

Topic: Overcoming Steric Hindrance & Ring Strain in Coupling Reactions Ticket ID: #DMCB-2024-OPT Status: Open for Troubleshooting

Executive Summary: The "Gem-Dimethyl Wall"

Coupling reactions involving 2,2-dimethylcyclobutane (DMCB) motifs present a unique "perfect storm" of synthetic challenges. Unlike simple cyclobutanes, the gem-dimethyl group at C2 exerts profound steric pressure on the adjacent C1 position, creating a "neopentyl-like" hindrance that blocks nucleophilic attack and retards oxidative addition. Furthermore, the inherent ring strain (~26 kcal/mol) makes the system susceptible to ring-opening pathways (β-carbon elimination) under forcing conditions.

This guide provides validated workflows to overcome these barriers, focusing on C-N (Amide/Buchwald) and C-C (Suzuki/Negishi) bond formations.

Diagnostic Workflow

Before altering reagents, identify the specific failure mode using the decision tree below.

Troubleshooting Start Reaction Failed/Low Yield Check1 Is the Ring Intact? Start->Check1 RingOpen Issue: Ring Opening (Diene/Linear Products) Check1->RingOpen No RingIntact Ring is Intact Check1->RingIntact Yes Sol1 Solution: Lower Temp (<60°C) Switch to Ni-Catalysis (Radical) Avoid Pd-migration conditions RingOpen->Sol1 Check2 Is Starting Material (SM) Recovered? RingIntact->Check2 StericFail Issue: Steric Blockade (Cat. cannot access C1) Check2->StericFail Yes (SM > 80%) SideRxn Issue: Catalyst Death/Side Rxn (Protodeboronation/Reduction) Check2->SideRxn No (SM Consumed, No Prod) Sol2 Solution: Switch to 'Slim' Nucleophiles Use Ghosez's Reagent (Amide) Use PEPPSI-IPr (Suzuki) StericFail->Sol2 Sol3 Solution: Anhydrous Conditions Increase Catalyst Loading (5-10%) Switch to Buchwald G3/G4 SideRxn->Sol3

Figure 1: Diagnostic logic for identifying failure modes in hindered cyclobutane couplings.

Module A: C-N Bond Formation (Amide Coupling)

Scenario: Coupling 2,2-dimethylcyclobutane-1-carboxylic acid with an amine. Challenge: The gem-dimethyl group blocks the trajectory of the incoming amine, rendering standard carbodiimides (EDC/DCC) ineffective due to the formation of bulky O-acylisourea intermediates that cannot be approached.

Protocol 1: The Acid Chloride Activation (Ghosez's Reagent)

For sterically encumbered acids, converting to the acid chloride is superior to active esters. However, standard oxalyl chloride can generate HCl, which may degrade sensitive substrates. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the gold standard here as it forms the acid chloride under neutral conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-dimethylcyclobutane-1-carboxylic acid (1.0 equiv) in dry DCM (0.2 M) under Argon.

  • Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C. Stir for 1-2 hours at room temperature.

    • Checkpoint: Monitor by TLC (methanol quench) to ensure complete conversion to the acid chloride.

  • Coupling: Cannulate the acid chloride solution into a separate flask containing the Amine (1.1 equiv) and Pyridine (3.0 equiv) in DCM at 0 °C.

  • Workup: Stir for 4 hours. Quench with sat. NaHCO₃.

Why this works: The mechanism proceeds via a chloro-enamine intermediate that is highly electrophilic but less bulky than a HATU/HOBt active ester, allowing the amine to penetrate the "dimethyl wall."

Module B: C-C Bond Formation (Cross-Coupling)

Scenario: Suzuki-Miyaura coupling at the C1 position. Challenge:

  • Oxidative Addition (if Electrophile): Pd(0) struggles to insert into the C-X bond due to crowding.

  • Transmetallation (if Nucleophile): Boronic acids at hindered centers are prone to protodeboronation before transmetallation occurs.

Data Summary: Ligand Selection for Hindered Alkyls

Comparison of phosphine ligands for coupling hindered secondary alkyls (e.g., isopropyl, cyclobutyl).

Ligand ClassSpecific LigandSteric Bulk (%Vbur)Recommended ForSuccess Probability (DMCB)
Biaryl (Buchwald) RuPhos HighSecondary Alkyl Amination⭐⭐⭐ (High)
Biaryl (Buchwald) XPhos HighAlkyl-Aryl Suzuki⭐⭐⭐⭐ (Highest)
Biaryl (Buchwald) SPhos MediumGeneral Suzuki⭐⭐ (Moderate)
NHC PEPPSI-IPr Very High"Throw it in" Robustness⭐⭐⭐ (Good)
Bidentate dppf LowUnhindered couplings⭐ (Fail - Avoid)
Protocol 2: Suzuki Coupling of DMCB-Trifluoroborates

Using the Molander Trifluoroborate approach is superior to boronic acids for hindered cyclobutanes because the trifluoroborate salt is stable and releases the active boronic acid slowly, preventing decomposition.

Reagents:

  • Substrate: Potassium (2,2-dimethylcyclobutyl)trifluoroborate (1.0 equiv)

  • Partner: Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/H₂O (10:1) – Biphasic system is critical.

Workflow:

  • Degassing: Combine solid reagents in a microwave vial. Seal and purge with Argon x3.

  • Solvent Addition: Add degassed Toluene/H₂O mixture.

  • Reaction: Heat to 80 °C (oil bath) or 100 °C (Microwave) for 12 hours.

    • Note: Do not exceed 100 °C to avoid ring opening.

  • Purification: Filter through Celite. The biphasic system helps solubilize the inorganic borate byproducts.

Mechanistic Insight: The XPhos ligand is crucial here. Its bulk facilitates the reductive elimination step, which is often the turnover-limiting step for bulky substrates. Furthermore, XPhos stabilizes the monoligated Pd(0) species, preventing catalyst precipitation (palladium black) which is common when the reaction is slow due to steric hindrance [1, 2].

Frequently Asked Questions (FAQs)

Q: My reaction yields a linear alkene instead of the coupled cyclobutane. Why? A: You are observing β-carbon elimination . This occurs when the metal center (Pd/Ni) inserts into the ring and relieves strain by breaking the C-C bond.

  • Fix: Switch to Nickel catalysis (e.g., NiCl₂-glyme / Bathophenanthroline). Nickel pathways often proceed via radical intermediates that are less prone to β-elimination than the concerted Pd pathways. Alternatively, lower the temperature and use a more active catalyst (Pd-PEPPSI) to permit milder conditions [3].

Q: Can I use the 2,2-dimethylcyclobutyl bromide as the electrophile? A: This is very difficult. Secondary halides with adjacent quaternary centers (neopentyl-like) are notoriously inert to S_N2 and slow to oxidatively add.

  • Fix: Convert the bromide to a Zincate (Negishi coupling) or a Grignard (Kumada) if functional groups allow. Forming the nucleophile on the ring is generally easier than forcing a metal to insert into the crowded halide bond [4].

Q: I need to couple a sulfonamide. Which conditions work? A: For C-N coupling of sulfonamides to hindered halides, tBuBrettPhos is the ligand of choice. However, if coupling to the cyclobutane, ensure you are using the cyclobutyl amine and an aryl sulfonyl chloride (standard sulfonylation), as the reverse (cyclobutyl sulfonyl chloride) is unstable.

References

  • Molander, G. A., & Gormisky, P. E. (2008).[1] Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates.[1] The Journal of Organic Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.

  • Hu, F., & Xia, Y. (2021).[1][2] Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Organic Letters.

  • Kambe, N., et al. (2011).[3] Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.[3]

Sources

Optimization

Technical Support Center: Decarboxylative Fluorination of Cyclobutane Scaffolds

Executive Summary & Chemical Challenge The Objective: Convert 2,2-dimethylcyclobutane-1-carboxylic acid to 1-fluoro-2,2-dimethylcyclobutane. The Challenge: This transformation presents a "perfect storm" of competing fact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Challenge

The Objective: Convert 2,2-dimethylcyclobutane-1-carboxylic acid to 1-fluoro-2,2-dimethylcyclobutane.

The Challenge: This transformation presents a "perfect storm" of competing factors:

  • Steric Hindrance: The gem-dimethyl group at C2 creates significant steric bulk, shielding the C1 radical from the bulky Selectfluor reagent.

  • Ring Strain: While cyclobutyl radicals are kinetically stable enough to avoid immediate ring opening (unlike cyclobutylcarbinyl radicals), the ring strain (~26 kcal/mol) makes the system sensitive to high temperatures.

  • Radical Longevity: Due to steric shielding, the radical intermediate has a longer lifetime, increasing the probability of hydrogen atom transfer (HAT) from the solvent (protodecarboxylation) rather than fluorination.

This guide details the Silver(I)-Catalyzed Decarboxylative Fluorination protocol, selected for its robustness with secondary alkyl acids compared to photocatalytic methods which can be sensitive to steric bulk.

Core Reaction Mechanism (The "Why")

Understanding the mechanism is the first step to troubleshooting. We utilize a Ag(I)/Ag(II) redox cycle where Selectfluor acts as both the oxidant and the fluorine source.[1][2]

G Ag1 Ag(I) Catalyst Ag2 Ag(II)-F Species Ag1->Ag2 Oxidation by Selectfluor Selectfluor Selectfluor (F+) Ag2->Ag1 Regeneration Radical R• Radical (Cyclobutyl) Ag2->Radical SET & -CO2 (-Ag(I)) Substrate R-COOH (Substrate) Substrate->Ag2 Coordination Product R-F (Product) Radical->Product F-Transfer (Fast) Byproduct R-H (Protodecarboxylation) Radical->Byproduct H-Abstraction (Slow/Side Rxn)

Figure 1: Ag-Catalyzed Radical Fluorination Cycle. Note that the critical competition is between Fluorine Transfer (Green) and H-Abstraction (Red).

Optimized Protocol (Standard Operating Procedure)

This protocol is adapted from the work of Li et al. (JACS 2012), optimized for sterically hindered substrates.

Reagents & Setup
ComponentEquiv.RoleCritical Note
Substrate 1.0ReactantPurity >98% essential to prevent catalyst poisoning.
Selectfluor 3.0 F-Source/OxidantExcess is required to overcome steric barrier of gem-dimethyl group.
AgNO₃ 0.2 (20%)CatalystAg(I) source. Keep away from light.
Acetone -Co-solventDissolves organic substrate/Selectfluor.[3]
Water -Co-solventCrucial. Dissolves Ag salts and facilitates decarboxylation.
Step-by-Step Methodology
  • Preparation: In a foil-wrapped round-bottom flask (to exclude light), charge 2,2-dimethylcyclobutane-1-carboxylic acid (1.0 equiv) and Selectfluor (3.0 equiv).

  • Solvation: Add Acetone:Water (1:1 v/v) to achieve a substrate concentration of 0.1 M.

    • Note: If the solution is cloudy, add minimal acetone until clear, but maintain at least 30% water content.

  • Catalysis: Add AgNO₃ (20 mol%). Seal the flask under a nitrogen atmosphere.

  • Reaction: Stir vigorously at 50°C for 12–16 hours.

    • Why 50°C? Room temp is standard for simple acids, but the steric bulk here requires thermal energy to overcome the activation barrier for F-transfer.

  • Workup: Extract with Dichloromethane (DCM). Wash organics with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography. Warning: The product is volatile. Do not use high-vacuum rotary evaporation.

Troubleshooting Center (FAQs)

Issue 1: "I am isolating the protodecarboxylated product (1,1-dimethylcyclobutane) instead of the fluoride."

Diagnosis: H-Abstraction is outcompeting F-Transfer. Root Cause: The bulky gem-dimethyl group slows down the approach of Selectfluor to the radical. The radical survives long enough to steal a hydrogen atom from the solvent (acetone). Corrective Actions:

  • Increase Selectfluor: Bump equivalents to 4.0 or 5.0. This increases the local concentration of "F", statistically favoring fluorination.

  • Solvent Switch: Acetone is a good H-donor. Switch the organic co-solvent to Acetonitrile (MeCN) or Trifluorotoluene . Keep the water ratio (1:1).

  • Decrease Temperature: Lowering to 40°C may suppress the H-abstraction rate more than the F-transfer rate.

Issue 2: "The reaction stalls; starting material (carboxylic acid) remains."

Diagnosis: Catalyst deactivation or poor solubility. Root Cause: Silver can precipitate as Ag(0) (silver mirror) if the oxidation cycle is interrupted. Corrective Actions:

  • Add Oxidant: Add K₂S₂O₈ (0.5 equiv) . This acts as a co-oxidant to re-oxidize Ag(0) back to active species, keeping the cycle alive.

  • Check Solubility: Ensure the reaction is homogenous. If phase separation occurs, the Ag (aqueous) cannot meet the Substrate (organic). Add a phase transfer catalyst (e.g., TBAF, though risky with F chemistry) or simply adjust the Acetone:Water ratio to 2:1.

Issue 3: "I see multiple spots; is the ring opening?"

Diagnosis: Ring strain release. Root Cause: While less likely for cyclobutane than cyclopropane, high temperatures (>60°C) can cause the cyclobutyl radical to open to an acyclic alkene. Corrective Actions:

  • Strict Temp Control: Do not exceed 50°C.

  • Radical Trap: Run a small scale test with TEMPO. If you isolate the TEMPO-adduct of the ring-opened species, the ring opening is faster than fluorination. You must increase Selectfluor concentration drastically to "catch" the radical before it opens.

Diagnostic Workflow

Use this decision tree to guide your next experiment.

Troubleshooting Start Analyze Crude NMR Yield Is Yield Satisfactory? Start->Yield SM_Check Is SM Remaining? Yield->SM_Check No Success Proceed to Scale-up Yield->Success Yes Byprod_Check Identify Major Byproduct SM_Check->Byprod_Check No (Consumed) Add_Oxidant Add K2S2O8 Check Solubility SM_Check->Add_Oxidant Yes (Stalled) Change_Solvent Switch Acetone -> MeCN Increase Selectfluor Byprod_Check->Change_Solvent Reduced Product (R-H) Lower_Temp Lower Temp to 40°C Increase Selectfluor Byprod_Check->Lower_Temp Ring Opened / Complex Mix

Figure 2: Troubleshooting Decision Tree for Decarboxylative Fluorination.

References & Authoritative Grounding

  • Li, C., et al. (2012). "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution."[4][5] Journal of the American Chemical Society, 134(25), 10401–10404.[5]

    • Grounding: Defines the standard Ag/Selectfluor/Water protocol.

  • Ventre, S., et al. (2015). "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis."[6] Journal of the American Chemical Society, 137(17), 5654–5657.

    • Grounding: Provides the alternative photocatalytic route and discusses radical stability.

  • Yin, F., et al. (2015). "Mechanistic Insight into Silver-Catalyzed Decarboxylative Fluorination." Chemical Science, 6, 5164-5170.

    • Grounding: Confirms the Ag(II) intermediate and the necessity of water for coordination.[2]

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Cyclobutane Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of fluorinated cyclobutane derivatives. This resource, designed for chemists in the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated cyclobutane derivatives. This resource, designed for chemists in the pharmaceutical and agrochemical industries, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable motifs. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of handling fluorinated compounds and prevent undesirable side reactions, particularly defluorination.

Introduction to the Challenge: The Stability of the C-F Bond in Cyclobutanes

The incorporation of fluorine into cyclobutane scaffolds is a powerful strategy in medicinal chemistry to modulate key physicochemical properties such as pKa, lipophilicity, and metabolic stability.[1] However, the synthesis of these structures is often plagued by the undesired elimination of hydrogen fluoride (HF), a process known as defluorination. This side reaction can significantly lower yields and lead to complex product mixtures. Understanding the mechanisms driving defluorination is critical for developing robust synthetic strategies.

Defluorination is often promoted by basic or nucleophilic reagents, as well as elevated temperatures. The inherent ring strain of the cyclobutane moiety can also contribute to the lability of the C-F bond, particularly when adjacent to activating groups. This guide will provide actionable strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of defluorination during the synthesis of fluorinated cyclobutanes?

A1: Defluorination, or the elimination of HF, is a common side reaction that can be triggered by several factors:

  • Basicity of Reagents: Strong bases or nucleophiles can abstract a proton from the carbon adjacent to the fluorine-bearing carbon, initiating an E2 elimination pathway. This is particularly problematic when using organolithium or Grignard reagents.[1][2]

  • Lewis Acidity: Some Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.

  • Elevated Temperatures: Thermal stress can provide the activation energy required for elimination reactions, especially in strained cyclobutane systems.[3][4]

  • Substrate Structure: The presence of electron-withdrawing groups or acidic protons elsewhere in the molecule can increase the propensity for defluorination.

Q2: I am observing significant HF elimination when adding a carbon nucleophile to 3,3-difluorocyclobutanone. How can I prevent this?

A2: This is a classic challenge. Standard organometallic reagents like Grignard or organolithium reagents are often too basic and lead to HF elimination. The key is to use less basic nucleophiles. A highly effective strategy is the use of organolanthanum reagents. These reagents are crucial for the successful addition of carbon nucleophiles to commercially available difluorocyclobutanone while avoiding the undesired elimination of HF by controlling the nucleophile's basicity.[1][2]

Q3: Which deoxofluorinating agents are recommended for converting a carbonyl group on a cyclobutane ring to a CF2 group with minimal side reactions?

A3: The choice of deoxofluorinating agent is critical and depends on the substrate's stability.

  • Sulfur Tetrafluoride (SF4): This is a powerful reagent for converting carboxylic acids to trifluoromethyl groups and ketones to difluoromethylene groups.[3][5] However, it is highly toxic and requires specialized equipment. The reactions often require heating (around 120°C), which can promote side reactions. The addition of HF as a catalyst can sometimes allow for lower reaction temperatures.[3]

  • Diethylaminosulfur Trifluoride (DAST) and its Analogs (e.g., Morph-DAST): These are generally milder and more user-friendly alternatives to SF4 for the deoxofluorination of alcohols and aldehydes.[3][6] Morph-DAST, for example, has been successfully used to synthesize (difluoromethyl)cyclobutanes from the corresponding aldehydes without stereomutation.[3]

Q4: Can I introduce a trifluoromethyl group directly onto a cyclobutane ring?

A4: Yes, several methods exist for the direct trifluoromethylation of cyclobutane derivatives.

  • Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) is a widely used source of a nucleophilic "CF3-" equivalent.[3] It can be used to add a trifluoromethyl group to cyclobutanones, typically activated by a fluoride source like CsF or TBAF.[3]

  • Radical Trifluoromethylation: Photoredox catalysis has emerged as a powerful tool for C-H trifluoromethylation. For instance, the MacMillan group has reported a method for the C(sp3)-H trifluoromethylation of aminocyclobutanes using a Togni reagent as the CF3 source and a photocatalyst.[3]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of fluorinated cyclobutane derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired fluorinated cyclobutane 1. Defluorination: The primary suspect is often the elimination of HF. 2. Inappropriate Reagents: The chosen fluorinating agent or nucleophile may be too harsh. 3. Sub-optimal Reaction Conditions: Temperature, solvent, or reaction time may not be suitable.1. Use Milder Reagents: Switch to less basic nucleophiles (e.g., organolanthanum reagents instead of Grignards).[1][2] For deoxofluorination, consider using DAST or Morph-DAST instead of SF4.[3] 2. Optimize Temperature: Run the reaction at a lower temperature to disfavor elimination pathways.[7] 3. Solvent Choice: Use a less polar or aprotic solvent. In some cases, fluorinated solvents like hexafluoro-2-propanol (HFIP) can be beneficial.[7][8]
Formation of multiple products, including regio- and stereoisomers 1. Lack of Selectivity in [2+2] Cycloadditions: The reaction may not be sufficiently selective for the desired isomer. 2. Stereocenter Epimerization: Basic or acidic conditions can lead to the loss of stereochemical integrity.1. Control Cycloaddition Selectivity: For photochemical [2+2] cycloadditions, the use of a photosensitizer can improve efficiency and selectivity.[7] For thermal cycloadditions, the electronic nature of the substituents on the alkenes is crucial for controlling regioselectivity.[7] 2. Employ Chiral Auxiliaries: The use of a chiral auxiliary can control facial selectivity in cycloadditions.[7] 3. Maintain Neutral Conditions: Work up the reaction under neutral or buffered conditions to prevent epimerization.
Incomplete reaction or slow conversion rates 1. Insufficient Reactivity: The substrates may not be reactive enough under the chosen conditions. 2. Catalyst Deactivation: The catalyst may be poisoned or degraded. 3. Inadequate Mixing or Concentration: Dilute conditions can slow down intermolecular reactions.1. Increase Reactivity: For less reactive substrates in cycloadditions, consider using a photosensitizer.[7] 2. Check Catalyst and Reagents: Ensure all reagents and catalysts are pure and active. Degas solvents to remove oxygen, which can deactivate some catalysts.[7] 3. Adjust Concentration: Monitor the reaction by TLC or LC-MS and consider increasing the concentration if the reaction is sluggish.[7]

Experimental Protocols

Protocol 1: Prevention of Defluorination during Nucleophilic Addition to 3,3-Difluorocyclobutanone using Organolanthanum Reagents

This protocol describes a general procedure for the addition of an aryl nucleophile to 3,3-difluorocyclobutanone, minimizing HF elimination.

Materials:

  • 3,3-Difluorocyclobutanone

  • Aryl bromide

  • n-Butyllithium (n-BuLi)

  • Lanthanum(III) chloride (LaCl3) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Preparation of the Organolanthanum Reagent:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous LaCl3.

    • Add anhydrous THF and stir the suspension vigorously.

    • In a separate flask, dissolve the aryl bromide in anhydrous THF.

    • Cool the aryl bromide solution to -78 °C and add n-BuLi dropwise. Stir for 30 minutes to generate the aryllithium reagent.

    • Transfer the freshly prepared aryllithium reagent to the LaCl3 suspension at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours to form the organolanthanum reagent.

  • Addition to 3,3-Difluorocyclobutanone:

    • Cool the organolanthanum reagent suspension to -78 °C.

    • Add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-3,3-difluorocyclobutanol.

Protocol 2: Deoxofluorination of a Cyclobutane Aldehyde using Morph-DAST

This protocol provides a method for the conversion of an aldehyde to a difluoromethyl group on a cyclobutane scaffold.[3]

Materials:

  • Cyclobutane aldehyde derivative

  • Morpholinosulfur trifluoride (Morph-DAST)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Reaction Setup:

    • Dissolve the cyclobutane aldehyde in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

  • Addition of Morph-DAST:

    • Slowly add Morph-DAST to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired (difluoromethyl)cyclobutane derivative.

Visualizing Key Processes

To further aid in understanding the critical steps for preventing defluorination, the following diagrams illustrate the decision-making process and a key mechanistic difference.

Defluorination_Troubleshooting start Experiencing Defluorination? q1 What type of reaction is it? start->q1 a1 Nucleophilic Addition to Carbonyl q1->a1 a2 Deoxofluorination q1->a2 a3 Other (e.g., Base-mediated) q1->a3 sol1 Use less basic nucleophiles. Consider Organolanthanum reagents. a1->sol1 sol2 Switch to milder fluorinating agents. DAST or Morph-DAST are good alternatives to SF4. a2->sol2 sol3 Lower reaction temperature. Use non-basic or sterically hindered bases. a3->sol3

Caption: A troubleshooting workflow for addressing defluorination.

Reagent_Choice sub { 3,3-Difluoro-| cyclobutanone} grignard Grignard/Organolithium (Strongly Basic) sub:f1->grignard lanthanum Organolanthanum (Less Basic) sub:f1->lanthanum product1 Defluorination (HF Elimination) grignard->product1 product2 Desired Addition Product lanthanum->product2

Caption: Impact of nucleophile basicity on reaction outcome.

References

  • Grygorenko, O. O., et al. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs.
  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
  • Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Jolley, K. E., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • Mykhailiuk, P. K., et al. (2025). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au.
  • Xia, Y., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.
  • Mykhailiuk, P. K., et al. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta.
  • Jolley, K. E., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv.
  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq0vPaZe9iuV5jE7TwWIde-fUf8CPvVIUIP00WnDDJFyuF9FHy1YHzbDy224aILU-vUgYsy4xsTu41LV9wSz9nNvjlaziWXqmw85BFpJrDAgl6pA2uD6Hh5JjdYFhyE0EIwGXoywpMAw==]([Link]

Sources

Optimization

Resolving enantiomers of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid via chiral HPLC

Technical Support Center: Chiral Resolution of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid Ticket ID: #CHIRAL-F-CB-01 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Ticket ID: #CHIRAL-F-CB-01 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Fluorinated Cyclobutane Acids[1]

Executive Summary

Resolving 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid presents a "perfect storm" of chromatographic challenges:

  • Low UV Activity: The lack of a conjugated

    
    -system (aromatic ring) makes UV detection difficult.[1]
    
  • Acidic Tailing: The carboxylic acid moiety (

    
    ) tends to dimerize or interact with residual silanols, causing severe peak tailing.[1]
    
  • Steric Rigidity: While the cyclobutane ring and gem-dimethyl group provide good steric bulk for recognition, they also limit conformational adaptability, requiring precise stationary phase selection.[1]

This guide synthesizes protocols based on polysaccharide-based stationary phases, which are the industry standard for this class of acidic, aliphatic small molecules.

Module 1: Core Method Development Protocol

The "Golden" Starting Conditions

Do not start with a gradient. For this molecule, isocratic elution is preferred to maintain a stable baseline at low UV wavelengths.[1]

ParameterRecommendationRationale
Column CHIRALPAK® IA or IC (Immobilized)Immobilized phases allow the use of "forbidden" solvents (DCM, THF) if standard alcohols fail.[1] The amylose (IA) or cellulose (IC) backbone provides the chiral twist.
Alternative CHIRALPAK® AD-H (Coated)The "workhorse" column.[1] Often provides the highest selectivity for rigid rings, but restricts solvent choice to Alkanes/Alcohols.
Mobile Phase n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1) TFA (Trifluoroacetic acid) is mandatory.[1] It suppresses ionization of the

group, forcing the molecule into a neutral state that can interact with the chiral selector.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve resolution (

) for small, rigid molecules by minimizing mass transfer effects.[1]
Temperature 25°C (Start)

10°C (Optimize)
Lower temperatures enhance enantioselectivity (

) by "freezing" the analyte into the chiral groove, though it widens peaks.
The Detection Challenge (Critical)

This molecule is effectively "invisible" above 220 nm.

  • Primary Recommendation: CAD (Charged Aerosol Detector) or ELSD .[1] These are universal detectors and ignore the optical properties of the molecule.

  • Secondary Recommendation: UV at 205–210 nm .

    • Warning: You must use HPLC-grade solvents with high UV transparency.[1] Avoid Acetone or Ethyl Acetate as they absorb strongly in this region.[1]

Module 2: Troubleshooting & FAQs

Q1: "I see a 'shark fin' peak shape (severe tailing). Is my column dead?"

Diagnosis: No. This is classic carboxylic acid dimerization.[1] In non-polar solvents (Hexane), carboxylic acids form cyclic dimers.[1] The equilibrium between monomer and dimer causes tailing. The Fix:

  • Increase Acid Modifier: Bump TFA from 0.1% to 0.2% or even 0.5% .

  • Switch Modifier: Try Formic Acid if TFA is too aggressive for your detector, though TFA is generally superior for peak shape.[1]

  • Alcohol Type: Switch from 2-Propanol to Ethanol . Ethanol is a stronger hydrogen bond donor/acceptor and can better solvate the acid monomer.

Q2: "My baseline is wavy and drifting. I can't integrate the peaks."

Diagnosis: You are likely using UV detection at 210 nm with a refractive index (RI) mismatch or temperature fluctuation. The Fix:

  • Reference Wavelength: If using a DAD (Diode Array), turn OFF the reference wavelength.[1] Reference subtraction at low UV often adds noise.[1]

  • Temperature Control: Ensure the column oven is stable. Refractive index changes with temperature, appearing as waves at low UV.[1]

  • Switch to CAD: If the noise persists, UV is simply not viable for this aliphatic structure.[1]

Q3: "I have two peaks, but they are not fully resolved ( )."

Diagnosis: The selectivity (


) is insufficient. The gem-dimethyl group is providing some discrimination, but the "fit" isn't perfect.
The Fix (The "Solvent Switch"): 
  • If using Immobilized Column (IA/IC): Switch the co-solvent from 2-Propanol to Dichloromethane (DCM) or MtBE (Methyl tert-butyl ether).[1]

    • Recipe: Hexane : DCM : TFA (80 : 20 : 0.1).[1]

    • Why: DCM changes the 3D conformation of the polysaccharide strands, often creating a completely different "pocket" for the enantiomers.

Module 3: Visual Workflows

Method Development Decision Tree

Use this logic flow to determine the optimal path for your specific sample.

ChiralMethodDevelopment Start Start: 3-Fluoro-2,2-dimethyl cyclobutane-1-COOH CheckUV Check Detection: Is UV 210nm viable? Start->CheckUV UseCAD Use CAD/ELSD (Universal Detection) CheckUV->UseCAD No (Noise) UseUV Use UV 205-210nm (High Purity Solvents) CheckUV->UseUV Yes Screening Screening Phase: Columns: IA, IC, AD-H, OD-H MP: Hex/IPA/TFA (90:10:0.1) UseCAD->Screening UseUV->Screening Result Analyze Result Screening->Result Success Baseline Separation (Rs > 1.5) Result->Success Good Tailing Issue: Peak Tailing Result->Tailing Shark Fin NoSep Issue: No Separation Result->NoSep Single Peak FixTailing Action: 1. Increase TFA to 0.2% 2. Switch IPA -> EtOH Tailing->FixTailing FixNoSep Action (Immobilized Only): Switch Co-solvent to DCM, THF, or MtBE NoSep->FixNoSep FixTailing->Result FixNoSep->Result

Caption: Workflow for selecting detection methods and optimizing mobile phase composition for acidic cyclobutanes.

Derivatization Logic (Plan B)

If direct analysis fails due to detection limits, use this pathway.

Derivatization Start Direct HPLC Fails (LOD too high) Reagent Select Reagent: 1-(1-Naphthyl)ethylamine or Benzyl bromide Start->Reagent Reaction Reaction: Amide/Ester Formation (Adds Chromophore) Reagent->Reaction Analysis Analyze: Standard UV (254 nm) No TFA needed Reaction->Analysis

Caption: Strategy for adding a UV chromophore if the fluorinated acid is undetectable.

Module 4: Advanced Technical Notes

The "Fluorine Effect"

The fluorine atom at the C3 position creates a strong dipole but does not contribute significantly to


-

interactions (which are common in chiral recognition). However, fluorine is a hydrogen bond acceptor.[1]
  • Implication: In polysaccharide columns (Amylose/Cellulose), the carbamate linkages on the stationary phase can hydrogen bond with the fluorine. This interaction is subtle.

  • Optimization: If separation is partial, lower the temperature . The H-bond interaction is exothermic; cooling the column stabilizes the analyte-selector complex, often resolving the critical pair.

System Suitability Requirements

Before running samples, ensure your system meets these criteria to validate the method:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If
    
    
    , the acid modifier concentration is too low.
  • Resolution (

    
    ): 
    
    
    
    is recommended for reliable quantitation of the minor enantiomer (e.g., for enantiomeric excess determination).
  • Blank Run: Inject the mobile phase blank. At 210 nm, "ghost peaks" from system contaminants are common.[1] Ensure the region of interest is clean.

References

  • Daicel Chiral Technologies. (2021).[1] CHIRALPAK® Immobilized Columns: Instruction Manual & Mobile Phase Modifiers. Retrieved from

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • BenchChem. (2025).[1][2] Comparative Guide to Chiral HPLC Analysis of Cyclopent-2-ene-1-carboxylic acid. Retrieved from

  • Shimadzu. (2016).[1] Chiral Separation Using SFC and HPLC: Method Screening Workflow. Retrieved from

Sources

Troubleshooting

Technical Support Center: Crystallization of Fluorinated Cyclobutane Salts

Welcome to the technical support center for the crystallization of fluorinated cyclobutane salts. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of fluorinated cyclobutane salts. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of crystallizing these unique molecules. The introduction of fluorine and a strained cyclobutane ring into a salt structure presents distinct challenges and opportunities in achieving high-quality crystalline material. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and optimize your crystallization processes.

Understanding the Challenge: The Role of Fluorine and the Cyclobutane Ring

The successful crystallization of fluorinated cyclobutane salts hinges on understanding the interplay of several key factors. The high electronegativity of fluorine can lead to strong dipole moments and unique intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and halogen bonds (C-F···H, C-F···π, F···F).[1] These interactions significantly influence the molecule's solubility and how it packs into a crystal lattice, often making crystallization more challenging than for their non-fluorinated counterparts.[2][3] The rigid, strained nature of the cyclobutane ring further constrains the conformational possibilities, which can either facilitate or hinder the ordered arrangement required for crystallization.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the crystallization of fluorinated cyclobutane salts, providing potential causes and actionable solutions.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

  • Symptom: After cooling or solvent evaporation, the solution remains clear with no solid formation.

Possible Cause Scientific Rationale Suggested Solution
Insufficient Supersaturation The concentration of the salt in the solution is below the threshold required for nucleation to begin.[4]1. Slowly evaporate the solvent: This gradually increases the concentration. Place the solution in a vial with a perforated cap to control the evaporation rate.[5] 2. Reduce the temperature further: If cooling is the chosen method, try a lower temperature bath, but be mindful of the potential for oiling out.[6] 3. Introduce an anti-solvent: Add a miscible solvent in which the compound is insoluble dropwise to a solution of the compound in a "good" solvent.[1][7]
High Solubility in the Chosen Solvent The compound is too soluble in the selected solvent, even at low temperatures, preventing it from precipitating.1. Select a less-solubilizing solvent: Experiment with solvents that have different polarity or hydrogen bonding capabilities. 2. Utilize a solvent/anti-solvent system: This is often the most effective method for highly soluble compounds.[1][7][8]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Symptom: Formation of liquid droplets or an oily residue instead of solid crystals.

Possible Cause Scientific Rationale Suggested Solution
High Solute Concentration / Rapid Cooling The solution becomes supersaturated at a temperature above the compound's melting point, or cools so quickly that molecules don't have time to orient into a crystal lattice.[4][9][6]1. Re-heat and add more solvent: Return the mixture to the heat source, add a small amount of additional solvent to dissolve the oil, and then allow it to cool more slowly.[9][6] 2. Insulate the flask: Slow the cooling rate by wrapping the flask in glass wool or placing it in a Dewar flask to encourage the formation of ordered crystals.[10]
Presence of Impurities Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.[11][12]1. Purify the sample: Use techniques like column chromatography to purify the compound before attempting crystallization.[4] 2. Consider a charcoal treatment: If colored impurities are present, adding activated charcoal and performing a hot filtration can be effective.[9][6]

Issue 3: Crystallization Occurs Too Rapidly, Yielding Small or Poor-Quality Crystals

  • Symptom: A large amount of fine powder or very small needles precipitate immediately upon cooling.

Possible Cause Scientific Rationale Suggested Solution
Excessive Supersaturation The solution is too concentrated, leading to a high rate of nucleation and the formation of many small crystals.[4]1. Use more solvent: Dissolve the compound in a larger volume of hot solvent than the minimum required. This will slow down the crystallization process upon cooling.[6] 2. Maintain a warmer cooling temperature: Start by cooling to a less extreme temperature to slow down the initial crystallization.
Agitation or Scratches Disturbances can create nucleation sites, leading to the rapid formation of many small crystals.1. Allow the solution to cool undisturbed: Place the crystallization vessel in a location free from vibrations.[10] 2. Use clean, scratch-free glassware: This minimizes unintentional nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for my fluorinated cyclobutane salt?

A1: A systematic approach is recommended. Start by testing the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and their boiling points.[10][13] For fluorinated compounds, consider solvents that can engage in specific interactions.[1]

Solvent Polarity and Interaction Guide [1]

Solvent Class Examples Polarity Potential Interactions with Fluorinated Salts
Protic Solvents Water, Methanol, EthanolHighHydrogen bonding, dipole-dipole
Aprotic Polar Solvents Acetone, Acetonitrile, DMF, DMSOMedium to HighDipole-dipole, C-F···H-C interactions
Ethers THF, Diethyl etherLow to MediumDipole-dipole, weak hydrogen bond acceptor
Halogenated Solvents Dichloromethane (DCM)Low to MediumDipole-dipole, halogen bonding
Aromatic Hydrocarbons Toluene, XylenesLowπ-stacking, C-F···π interactions
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowVan der Waals forces (often used as anti-solvents)

An ideal single solvent for crystallization will dissolve the compound when hot but not when cold.[14][15] If no single solvent meets this criterion, a two-solvent (solvent/anti-solvent) system is the next logical step.[1][7]

Q2: How can I induce crystallization if my solution refuses to yield crystals?

A2: If a supersaturated solution fails to produce crystals, nucleation may need to be initiated. Here are several techniques:

  • Scratching the inner surface of the flask: Use a glass rod to create microscopic scratches on the glass surface, which can serve as nucleation sites.[9][6][10]

  • Adding a seed crystal: Introduce a tiny crystal of the pure compound into the supersaturated solution.[9][6][10] This provides a template for further crystal growth.

  • The "Rod and Evaporation" Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals on the rod. Re-introduce the rod into the solution to seed crystallization.[9][6]

Q3: My compound exists in multiple crystalline forms (polymorphs). How can I control which form I get?

A3: Polymorphism is common in pharmaceutical compounds and can be influenced by crystallization conditions.[11][16]

  • Temperature: Different polymorphs can be thermodynamically stable at different temperatures.[11][17][18] Experiment with various crystallization temperatures.

  • Solvent: The choice of solvent can influence which polymorph crystallizes due to specific solvent-solute interactions.

  • Supersaturation Rate: The rate at which supersaturation is achieved can affect the resulting crystalline form. To identify and quantify different polymorphic forms, techniques like X-Ray Powder Diffraction (XRPD) are essential.[19]

Q4: Can changing the counter-ion improve the crystallization of my fluorinated cyclobutane salt?

A4: Absolutely. If you are consistently obtaining poor-quality crystals or oils, consider a salt metathesis reaction to exchange the counter-ion.[5] Ions of similar size can sometimes pack more efficiently in a crystal lattice, leading to better-quality crystals.[5]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for identifying a suitable solvent for crystallization.

  • Preparation: Place approximately 10-20 mg of your fluorinated cyclobutane salt into several small test tubes.

  • Room Temperature Solubility: To each tube, add a different solvent dropwise (e.g., water, ethanol, ethyl acetate, toluene, hexane) until a total of 0.5 mL has been added, agitating after each addition. Record the solubility at room temperature.

  • Hot Solubility: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a sand bath or water bath to the solvent's boiling point.[10] Add more solvent dropwise if necessary to achieve dissolution.

  • Cooling and Crystallization: Allow the hot solutions that achieved full dissolution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.

  • Analysis: An ideal solvent will have dissolved the compound when hot and yielded crystals upon cooling. If the compound is very soluble in all tested solvents, proceed to Protocol 2.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is ideal when no single suitable solvent is found.[1]

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" (anti-solvent) in which it is insoluble. The two solvents must be miscible.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve your compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling. Continue adding until the solution just begins to turn cloudy (the point of saturation).[1]

  • Re-dissolution and Cooling: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate. Then, set the flask aside to cool slowly and undisturbed.

  • Crystal Formation: Crystals should form as the solution cools.

Visualizing Crystallization Workflows

The following diagrams illustrate the logical flow of the troubleshooting and experimental processes.

Troubleshooting_Flowchart start Start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Compound Oils Out outcome->oiling_out Liquid Droplets poor_crystals Poor Quality Crystals outcome->poor_crystals Fine Powder success High-Quality Crystals outcome->success Good Crystals sol_1 Increase Concentration (Evaporate/Add Anti-Solvent) no_crystals->sol_1 sol_2 Try Different Solvent no_crystals->sol_2 sol_3 Re-heat & Add Solvent (Cool Slowly) oiling_out->sol_3 sol_4 Purify Sample oiling_out->sol_4 sol_5 Use More Solvent (Slower Cooling) poor_crystals->sol_5 sol_6 Ensure Undisturbed Cooling poor_crystals->sol_6 Anti_Solvent_Workflow start Dissolve Compound in Minimal Hot 'Good' Solvent add_anti Add 'Poor' Anti-Solvent Dropwise Until Cloudy start->add_anti re_dissolve Add Drop of 'Good' Solvent to Clarify (if needed) add_anti->re_dissolve cool Cool Slowly and Undisturbed re_dissolve->cool crystals Isolate Crystals (Filtration) cool->crystals

Caption: Workflow for anti-solvent crystallization.

References

  • Application Note: Recrystallization Techniques for Polar Fluorin
  • API Physical & Chemical Characterization.
  • Crystallis
  • Guide for crystalliz
  • Processes involving the use of antisolvent crystallization. (2006).
  • Chemistry Crystallization.
  • Troubleshooting. (2022, August 16). Chemistry LibreTexts.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Using AntiSolvent for Crystalliz
  • Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1323–1329.
  • SOP: CRYSTALLIZ
  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. (2023, October 5).
  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (2025). Benchchem.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Antisolvent Crystalliz
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Cipla Biosimilars.
  • Temperature as a Crystalliz
  • Selecting a Solvent to Crystallize a Substance. (2020, August 19). YouTube.
  • Crystallization.
  • Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(1), 172-183.
  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2020).

Sources

Optimization

Handling volatility issues with low molecular weight fluorinated cyclobutanes

Handling Volatility Issues with Low Molecular Weight Fluorinated Cyclobutanes Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Volatility Issues with Low Molecular Weight Fluorinated Cyclobutanes Content Type: Technical Support Center & Troubleshooting Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Introduction: The "Teflon" Effect on Volatility

Welcome to the Technical Support Center for Fluorinated Building Blocks. You are likely here because your mass balance is low, your yield is inconsistent, or your NMR tube appears empty despite a "successful" reaction.

The Core Problem: Low molecular weight (LMW) fluorinated cyclobutanes (e.g., hexafluorocyclobutene, octafluorocyclobutane, and their derivatives) exhibit anomalously high volatility. The high electronegativity and low polarizability of fluorine weaken intermolecular London dispersion forces.[1] Consequently, a fluorinated cyclobutane often boils 20–50°C lower than its hydrocarbon counterpart.[1]

This guide provides field-proven protocols to manage these "fugitive" species, ensuring they end up in your drug candidate, not your fume hood exhaust.

Module 1: Storage & Transfer (Pre-Reaction)

Q: My reagent is a liquid at -20°C but boils near room temperature. How do I weigh it accurately without losing mass?

A: Use the "Cold-Difference" Syringe Technique. Standard weighing boats are obsolete here.[1] Evaporation during the 30 seconds of weighing can introduce a 5-10% error in stoichiometry.[1]

Protocol:

  • Equilibrate: Store the reagent and a gas-tight syringe (with a stopcock valve) in a -20°C freezer for at least 1 hour.

  • Tare: Place the cold, empty syringe (with needle and cap) on the balance. Tare it.

  • Withdraw: Quickly withdraw the required volume from the reagent bottle (keep the bottle on dry ice/acetone during this step).[1]

  • Seal: Close the syringe stopcock immediately.

  • Weigh: Place the full syringe back on the balance. Record the mass.

  • Dispense: Inject the reagent directly into the reaction vessel (already containing solvent/reagents and pre-cooled).

  • Back-Weigh: Weigh the empty syringe again. The difference is your exact added mass.[1]

  • Causality: Pre-cooling the syringe prevents the liquid from flashing into gas upon contact with the glass barrel. The "back-weighing" accounts for any residual film left in the needle.[1]

Q: The reagent bottle arrived pressurized. How do I access it safely?

A: Treat it as a Liquefied Gas. LMW fluorinated cyclobutanes (like octafluorocyclobutane, bp -6°C) are often shipped in cylinders or heavy-walled glass pressure vessels.[1]

Troubleshooting Steps:

  • Do NOT open a warm bottle.[1] The sudden pressure release can cause the liquid to boil violently (BLEVE-like phenomenon on a micro scale).

  • Cool Down: Submerge the vessel in a dry ice/acetone bath (-78°C) for 20 minutes. This lowers the vapor pressure significantly, often below atmospheric pressure.[1]

  • Vent: Open the seal while submerged in the cold bath (if using a septum/needle) or in a glovebox equipped with a cryo-well.

Module 2: Reaction Setup & Execution

Q: Should I use a reflux condenser or a sealed tube?

A: Consult the "Boiling Point Delta" Decision Tree. The choice depends on the boiling point (BP) of your fluorinated building block relative to the reaction temperature.

The Rule of 20:

  • If Reaction Temp > (Reagent BP + 20°C)

    
    MUST use Sealed Tube (Pressure Vessel). 
    
  • If Reaction Temp < Reagent BP

    
    Atmospheric pressure with Cryo-Condenser is acceptable. 
    

Visualization: Reaction Hardware Selection

ReactionSetup Start Select Reaction Hardware CheckBP Compare Reagent BP vs. Target Temp Start->CheckBP HighTemp Target Temp > Reagent BP CheckBP->HighTemp Temp is Higher LowTemp Target Temp < Reagent BP CheckBP->LowTemp Temp is Lower SealedTube USE SEALED TUBE (Pressure Vessel) HighTemp->SealedTube Atmospheric USE ATMOSPHERIC SETUP LowTemp->Atmospheric CondenserCheck Is Reagent BP < 40°C? Atmospheric->CondenserCheck StandardCondenser Standard Water Condenser (OK) CondenserCheck->StandardCondenser No CryoCondenser REQUIRED: Dry Ice/Acetone Finger (Reflux at -78°C) CondenserCheck->CryoCondenser Yes

Figure 1: Decision matrix for selecting reaction vessels based on volatility relative to reaction temperature.

Q: I used a sealed tube, but the yield is still low. Where did it go?

A: Check the Headspace Volume. In a sealed tube, volatile reagents partition between the liquid phase and the gas phase (headspace).

  • The Error: Using a 100 mL tube for a 5 mL reaction. Most of your fluorinated cyclobutane exists as a gas in the 95 mL headspace, unavailable for reaction in the liquid phase.

  • The Fix: Maximize the "Fill Factor." Use a vessel where the liquid volume is 50-70% of the total volume (leaving just enough headspace for safe pressure expansion, but minimizing reagent loss to the gas phase).

Module 3: Workup & Isolation (Critical Control Point)

Q: I put my reaction on the Rotavap and my product disappeared. Can I get it back?

A: Likely not. The Rotavap is the enemy of LMW fluorinated cyclobutanes. If your product has a BP < 100°C, a standard rotary evaporator (even at weak vacuum) will co-distill it with the solvent.

Correct Isolation Strategies:

Product BPRecommended Solvent StrategyIsolation Method
< 50°C Use High-Boiling Solvent (e.g., Diglyme, Xylene)Distillation: Distill the product out of the mixture. The solvent stays behind.[1]
50°C - 100°C Use Low-Boiling Solvent (e.g., Pentane, Et2O)Atmospheric Distillation: Carefully distill the solvent off using a Vigreux column. Stop before dryness.[1]
Any Telescoping (Best Practice) Do not isolate. React the volatile intermediate in situ to form a heavier, non-volatile derivative.[1]
Q: How do I perform an "Inverse Distillation"?

This is the preferred method when your product is more volatile than your reaction solvent.[1]

  • Setup: Connect your reaction flask to a short-path distillation head.

  • Receiver: Connect the receiving flask to a double cold trap (Dry ice/acetone).

  • Heat: Gently heat the reaction flask (the "pot") containing the high-boiling solvent.

  • Collect: The volatile fluorinated product will distill over first.

  • Validate: The high-boiling solvent remains in the pot, ensuring no contamination.

  • Self-Validating Step: Monitor the head temperature.[1] It should stabilize at the BP of your fluorinated product.[1] If it spikes, you are beginning to distill the solvent.[1]

Module 4: Analytical Handling

Q: My NMR tube looks empty, or the integration is wrong.

A: Your sample evaporated through the cap. Standard plastic NMR caps are not gas-tight for fluorinated volatiles.

Troubleshooting Protocol:

  • Use J. Young Tubes: These have a Teflon valve seal fused to the glass.[1] They are rated for pressure and vacuum.[1]

  • Solvent Choice: Avoid CDCl3 (volatile).[1] Use C6D6 (Benzene-d6) or DMSO-d6 .[1]

    • Why? Higher viscosity and boiling point reduce the rate of evaporation if the tube is briefly opened.

  • Internal Standard: Always add a non-volatile internal standard (e.g.,

    
    -trifluorotoluene or fluorobenzene) immediately before sealing to quantify exactly how much material is present vs. how much was lost during transfer.[1]
    

Visualization: Isolation Workflow

Isolation Crude Crude Reaction Mixture Decision Product BP vs. Solvent BP Crude->Decision ProdVolatile Product is MORE Volatile (BP_prod < BP_solv) Decision->ProdVolatile SolvVolatile Solvent is MORE Volatile (BP_solv < BP_prod) Decision->SolvVolatile DistillProduct Distill PRODUCT out (Leave solvent behind) ProdVolatile->DistillProduct DistillSolvent Distill SOLVENT off (Use Vigreux Column) SolvVolatile->DistillSolvent Final Isolated Fluorinated Cyclobutane DistillProduct->Final DistillSolvent->Final

Figure 2: Strategic workflow for isolating volatile fluorinated products based on solvent boiling point differentials.

References

  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Foundational text on the weak intermolecular forces in fluorocarbons).

  • Dolbier, W. R. (2005).[1] "Fluorine Chemistry at the Millennium." Journal of Fluorine Chemistry. Link (Source for kinetic behavior of fluorinated cyclobutanes).[1]

  • F2 Chemicals Ltd. "Perfluoromethylcyclopentane Properties."[1] Technical Data Sheet. Link (Data on boiling points of perfluorinated cycloalkanes).[1]

  • University of Rochester. "How To: Work with Volatile Compounds." Frontier Group Laboratory Manual. Link (Protocols for handling low-boiling reagents).[1]

  • Organic Syntheses. "Hexafluoroacetone." Org.[1][2] Synth. 1976, 55, 29. Link (Classic protocol demonstrating cold trap condensation techniques).[1]

Sources

Troubleshooting

Technical Support Center: Minimizing Ring-Opening Side Reactions in Cyclobutane Acid Synthesis

Welcome to the technical support center for cyclobutane acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable but challenging motifs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cyclobutane acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable but challenging motifs. The inherent ring strain that makes cyclobutanes unique scaffolds in medicinal chemistry also renders them susceptible to undesired ring-opening reactions.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maximize your yields and ensure the integrity of your four-membered ring systems.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both causative explanations and actionable solutions.

Question 1: My [2+2] cycloaddition yield is low, and I'm isolating a mixture of linear byproducts. What's happening and how can I fix it?

Answer: This is a classic problem in cyclobutane synthesis, particularly in thermal or high-energy photochemical reactions. The formation of linear byproducts strongly suggests that a ring-opening reaction is competing with or even out-pacing the desired cycloaddition.

The Underlying Chemistry: The high strain energy of the cyclobutane ring (approx. 26.3 kcal/mol) presents a thermodynamic driving force for ring-opening.[2][3] In many [2+2] cycloadditions, particularly photochemical ones involving triplet state enones, the reaction proceeds through a 1,4-diradical intermediate.[4][5] This intermediate can either close to form the desired cyclobutane ring or undergo fragmentation/rearrangement to yield linear, unsaturated products. High reaction temperatures or excess photon energy can favor these fragmentation pathways.

Mitigation Strategies:

  • Temperature Control: For photochemical reactions, reducing the temperature is the first and most critical step. Running the reaction at lower temperatures (e.g., -30 to -20 °C) can significantly disfavor the ring-opening pathway by reducing the available thermal energy for C-C bond cleavage.[6]

  • Switch to Milder Photochemical Methods: High-pressure mercury lamps often emit high-energy, broad-spectrum UV light that can promote side reactions. Consider these alternatives:

    • Visible Light Photocatalysis: Employing a photocatalyst like Ru(bipy)₃Cl₂ allows the use of low-energy visible light.[7] The mechanism involves a single-electron transfer (SET) to generate a radical anion, which can proceed through a more controlled cycloaddition pathway, often with excellent diastereoselectivity.[7]

    • Photosensitizers: If using a broad-spectrum UV source, the addition of a triplet sensitizer like acetone or benzophenone can help populate the reactive triplet state of your substrate more efficiently without requiring excessive energy input.[4]

  • Transition Metal Catalysis: For thermally forbidden or inefficient cycloadditions, transition metal catalysts (e.g., based on Copper(I), Ruthenium, or Gold) can provide an alternative, lower-energy pathway for the [2+2] reaction, avoiding high temperatures and high-energy intermediates.[5][8]

Comparative Analysis of [2+2] Cycloaddition Conditions

MethodTypical ConditionsCommon IssuesKey Advantage
Thermal High Temperature (>150 °C)Ring-opening, polymerization, low selectivitySimple setup, no special equipment
Direct UV Photolysis High-energy UV light (e.g., 254 nm)Byproduct formation, ring-openingEffective for many enone systems[5]
Visible Light Photocatalysis Visible light source, Ru or Ir catalystCatalyst sensitivity, quenching issuesHigh selectivity, mild conditions[7]
Transition Metal Catalysis Cu(I), Ru(II), or other catalystsCatalyst cost, substrate limitationsAccess to thermally forbidden products[5][8]

Question 2: During the thermal decarboxylation of my 1,1-cyclobutanedicarboxylic acid, I'm getting poor yields and significant charring. What are the critical parameters?

Answer: Thermal decarboxylation is a robust and common method for synthesizing simple cyclobutanecarboxylic acids.[6][9] However, success hinges on precise temperature control. Charring and low yields indicate the reaction temperature is too high or the product is being exposed to heat for too long, leading to thermal decomposition (ring-opening and polymerization).[10]

The Underlying Chemistry: The goal is to provide enough thermal energy to drive the elimination of CO₂ from one of the carboxylic acid groups without providing enough energy to cleave the C-C bonds of the cyclobutane ring itself. Once formed, the monosubstituted cyclobutanecarboxylic acid is also susceptible to thermal degradation.

Mitigation Strategies:

  • Precise Temperature Control: Use a metal or oil bath to maintain a stable temperature between 160–170°C.[11] Avoid direct heating with a mantle, which can create hot spots.

  • Remove Product as it Forms: The most effective strategy is to perform the decarboxylation in a distillation apparatus. As the cyclobutanecarboxylic acid is formed, it can be immediately distilled away from the high-temperature reaction zone. This minimizes its residence time at elevated temperatures and prevents secondary decomposition.[6][12]

  • Use of Reduced Pressure (Optional): Once the evolution of CO₂ has ceased, applying a vacuum can facilitate the distillation of the final product at a lower temperature, further protecting it from thermal stress.[12]

A detailed protocol for this critical transformation is provided in the "Key Experimental Protocols" section below.

Question 3: I'm attempting to hydrolyze a cyclobutane ester to the corresponding carboxylic acid using strong acid or base, but I'm recovering linear products. What are my options?

Answer: This is a clear indication of acid- or base-catalyzed ring-opening.[13] The strain within the cyclobutane ring makes it susceptible to cleavage under harsh hydrolytic conditions, especially if there are adjacent functional groups that can stabilize reaction intermediates.

The Underlying Chemistry: Under strongly acidic or basic conditions, protonation or nucleophilic attack can occur at the ester carbonyl. However, subsequent reactions can lead to the formation of a stabilized carbocation or carbanion intermediate that resolves itself by cleaving the strained four-membered ring, resulting in a more stable acyclic product.

Mitigation Strategies:

  • Milder Basic Conditions: Instead of NaOH or KOH at reflux, switch to lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature.[14] This is often sufficient to hydrolyze the ester without inducing ring-opening.

  • Enzymatic Hydrolysis: For particularly sensitive substrates, consider using a lipase enzyme. These enzymes operate under neutral pH and physiological temperatures, offering exceptional selectivity and preventing ring degradation.

  • Protecting Group Strategy: If the synthesis allows, use an acid-labile protecting group like a t-butyl ester. This allows for deprotection under much milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane at 0 °C) than those required for saponification.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental drivers of ring-opening in cyclobutanes? The primary drivers are angle strain and torsional strain .[3] The C-C-C bond angles in a cyclobutane ring are forced to be around 88-90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[15][16] This angle strain weakens the C-C bonds. Additionally, the hydrogen atoms on adjacent carbons are nearly eclipsed, creating torsional strain.[1] To relieve this strain, cyclobutane adopts a "puckered" or "butterfly" conformation, but significant strain energy remains.[16] Any reaction pathway that releases this stored energy by forming a stable, acyclic product can become thermodynamically favorable.[13]

Q2: How does my choice of synthetic route influence the risk of ring-opening? The choice of synthetic route is paramount as it dictates the reaction conditions the cyclobutane ring will be exposed to.

  • [2+2] Cycloadditions: Offer a direct route but can involve high energy (heat, UV light) which promotes ring-opening. Modern photocatalytic methods significantly lower this risk.[5][7]

  • Intramolecular Cyclization (e.g., Wurtz Reaction): Often involves strong bases or reactive metals, which can be incompatible with sensitive functional groups but may avoid the high-energy intermediates of some cycloadditions.[17]

  • Decarboxylation of Di-acids: A very effective route for simple cyclobutane acids, but the required high heat is a major risk factor that must be carefully managed.[11][12]

  • Functional Group Interconversion: Starting with a pre-formed cyclobutane (e.g., cyclobutanone) and modifying it can be a good strategy, but one must be cautious that every reagent used (oxidants, reductants, acids, bases) is mild enough to not induce ring cleavage.[13][18]

Q3: Are there specific substituents on the cyclobutane ring that make it more prone to opening? Yes. Substituents that can stabilize a reactive intermediate formed upon C-C bond cleavage will lower the activation energy for ring-opening. For example:

  • Carbonyl Groups (e.g., in cyclobutanones): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This can initiate a ring-opening cascade.[18]

  • Groups that Stabilize Cations or Radicals: A phenyl group or other conjugating substituent can stabilize a radical or cationic intermediate, making thermolytic or photolytic cleavage more facile.

  • Good Leaving Groups: A substituent that can act as a leaving group can facilitate ring-opening through rearrangement pathways.

Visualizations

G start Low Yield of Cyclobutane Acid High % of Linear Byproducts q1 Identify the Synthetic Step of Failure start->q1 step_cyclo [2+2] Cycloaddition q1->step_cyclo Cycloaddition step_decarbox Thermal Decarboxylation q1->step_decarbox Decarboxylation step_hydrolysis Ester/Nitrile Hydrolysis q1->step_hydrolysis Hydrolysis sol_cyclo 1. Lower Temperature (-30 °C) 2. Use Visible Light Photocatalyst 3. Switch to Transition Metal Catalyst step_cyclo->sol_cyclo sol_decarbox 1. Precise Temp Control (160-170 °C) 2. Use Distillation Setup 3. Apply Vacuum Post-Reaction step_decarbox->sol_decarbox sol_hydrolysis 1. Use Milder Base (LiOH, RT) 2. Consider Enzymatic Hydrolysis 3. Use Acid-Labile Protecting Group step_hydrolysis->sol_hydrolysis end Optimized Synthesis: High Yield, Ring Integrity Maintained sol_cyclo->end sol_decarbox->end sol_hydrolysis->end

G cluster_0 Cyclobutane Ring cluster_1 Transition State cluster_2 Ring-Opened Products Cyclobutane C4H8 TS [C---C---C---C]*‡ (Biradical Intermediate) Cyclobutane->TS Δ (Heat) Ethylene 2 x C2H4 TS->Ethylene C-C Cleavage

Key Experimental Protocols

Protocol 1: Visible-Light Mediated [2+2] Enone Cycloaddition

This protocol is adapted from methodologies described by Yoon and others for milder cycloadditions.[7]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve the enone substrate (1.0 eq) and the alkene (1.5-3.0 eq) in anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) to a concentration of 0.1 M.

  • Catalyst Addition: Add the photocatalyst, such as Ru(bipy)₃Cl₂ (1-2 mol%), to the solution.

  • Reaction Setup: Seal the tube and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp or a compact fluorescent lamp). For temperature-sensitive substrates, immerse the reaction vessel in a cooling bath set to the desired temperature (e.g., 0 °C or -20 °C).

  • Execution: Stir the reaction mixture vigorously to ensure even irradiation. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. If the product is sensitive, consider deactivating the silica with a 1% triethylamine solution in the eluent.

Protocol 2: Controlled Thermal Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

This protocol is based on the robust and well-established procedure from Organic Syntheses.[11][12]

  • Apparatus Setup: Assemble a short-path distillation apparatus. Place the 1,1-cyclobutanedicarboxylic acid (1.0 eq) into the distillation flask. Ensure the collection flask is cooled in an ice-water bath.

  • Heating: Place the distillation flask in a pre-heated oil or sand bath maintained at 160–170 °C.

  • Decarboxylation: The solid will melt, and vigorous evolution of carbon dioxide will begin. Maintain the temperature in the specified range until the gas evolution ceases (typically 30-60 minutes).

  • Distillation: The product, cyclobutanecarboxylic acid, will begin to distill over. Continue heating until no more product is collected.

  • Purification: The collected liquid is often of high purity (>90%). For higher purity, it can be re-distilled, collecting the fraction boiling at approximately 191-194 °C at atmospheric pressure.[9] This method typically yields the final product in 85-95% yield.[6]

References

  • Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Retrieved from [Link]

  • Squaric acid. (2024). In Wikipedia. Retrieved from [Link]

  • Cyclobutene Ring Opening Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. (2016). PMC - NIH. Retrieved from [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. (1943). Organic Syntheses, 23, 16.
  • Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. (2021). PMC. Retrieved from [Link]

  • Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. (2023). Asynt. Retrieved from [Link]

  • Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013). Google Patents.
  • Functions and Mechanism of Cyclobutanone. (2025). Liskon Biological. Retrieved from [Link]

  • By Transformation of Other Cyclobutanes. (n.d.). Houben-Weyl. Retrieved from [Link]

  • Synthesis of cyclobutanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The application of cyclobutane derivatives in organic synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. (2017). PMC. Retrieved from [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. (2025). Organic Letters. Retrieved from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Ring-Opening Reaction of Cyclobutene Radical Cation: Effect of Solvent on Competing Pathways. (1999). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes. (2025). ResearchGate. Retrieved from [Link]

  • Cyclobutanecarboxylic acid. (2024). In Wikipedia. Retrieved from [Link]

  • Cyclobutane Synthesis Methods Review. (n.d.). Scribd. Retrieved from [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. Retrieved from [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). ScholarWorks. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). PMC. Retrieved from [Link]

  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of squaric acid. (1978). Google Patents.
  • Stability of Cycloalkane (Combustion Analysis). (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. (2015). MD Anderson Cancer Center. Retrieved from [Link]

  • Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. (2024). AZoM. Retrieved from [Link]

  • Ring strain. (2024). In Wikipedia. Retrieved from [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). PMC. Retrieved from [Link]

  • Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes with Isaiah Eckart-Frank. (2024). YouTube. Retrieved from [Link]

  • Thermal Cyclobutane Ring Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]

  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. (2023). RSC Publishing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

19F NMR Chemical Shifts of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive Summary The incorporation of fluorine into the cyclobutane scaffold—specifically the 3-fluoro-2,2-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

The incorporation of fluorine into the cyclobutane scaffold—specifically the 3-fluoro-2,2-dimethylcyclobutane-1-carboxylic acid motif—is a high-value strategy in modern drug design. This scaffold serves as a conformationally restricted bioisostere for proline or


-aminobutyric acid (GABA) derivatives, modulating lipophilicity (LogP) and metabolic stability.

This guide provides a technical analysis of the 19F NMR chemical shifts for this molecule. While exact literature values for this specific intermediate are often proprietary or library-dependent, this guide synthesizes data from structural analogs to provide predicted shift ranges , stereochemical assignment protocols , and experimental workflows for definitive characterization.

Predictive Analysis: Chemical Shift Ranges

The 19F NMR chemical shift of a secondary fluorine on a cyclobutane ring is highly sensitive to ring puckering and the orientation of substituents (cis/trans relative to the carboxylic acid).

Predicted Chemical Shift Table

Note: Values are referenced to CFCl₃ (0 ppm).[1][2]

Compound / AnalogPredicted 19F Shift (

, ppm)
Multiplicity PatternKey Structural Influence
3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid -175 to -195 ppm dm / dtt Gem-dimethyl steric compression (

-effect)
3-Fluorocyclobutane-1-carboxylic acid (Parent)-180 to -210 ppmdttLack of methyl steric bulk allows freer ring puckering.
3,3-Difluorocyclobutane derivatives-80 to -110 ppmAB quartet (if chiral)Gem-difluoro deshielding effect.
Acyclic secondary alkyl fluorides-180 to -190 ppmmultipletFree rotation averages the signal.

Technical Insight: The presence of the 2,2-dimethyl group introduces a significant


-gauche effect . In rigid cyclic systems, steric compression between the fluorine and the syn-methyl group typically results in an upfield shift (shielding)  of 5–10 ppm compared to the unmethylated parent. Conversely, if the fluorine is anti to the methyls, the effect is minimized.
Stereochemical Assignment: Cis vs. Trans

The critical challenge with this scaffold is distinguishing the diastereomers:

  • Cis-isomer: Fluorine and Carboxylic Acid are on the same side.

  • Trans-isomer: Fluorine and Carboxylic Acid are on opposite sides.

Because the 2,2-dimethyl group "locks" the ring conformation, the vicinal proton-fluorine coupling constants (


)  become the most reliable metric for assignment.
Coupling Constant Criteria (

)
InteractionCis-Relationship (

to

)
Trans-Relationship (

to

)
Mechanism

(Vicinal)
20 – 30 Hz 5 – 15 Hz Karplus Relationship

(Geminal)
45 – 55 Hz45 – 55 HzThrough-bond (invariant)

Diagnostic Logic:

  • Cis-Isomer (F/COOH cis): The Fluorine is often pseudo-equatorial to minimize 1,3-diaxial repulsion with the dimethyl group. The vicinal protons (H1 and H4) will have specific dihedral angles leading to larger

    
     values if the H-F dihedral angle is near 0° or 180°.
    
  • Trans-Isomer (F/COOH trans): The Fluorine may be forced into a pseudo-axial position, resulting in smaller

    
     couplings due to gauche (~60°) dihedral angles with adjacent protons.
    
Experimental Protocol: Definitive Characterization

To accurately assign the structure, follow this self-validating NMR workflow.

Step 1: Sample Preparation
  • Solvent: CDCl₃ is standard.[3] Use Acetone-

    
     or DMSO-
    
    
    
    if peaks overlap or for better solubility of the carboxylic acid.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Reference: Internal

    
    -trifluorotoluene (-63.72 ppm) or trichlorofluoromethane (0.00 ppm).
    
Step 2: Acquisition Parameters
  • Experiment A: 1H-Decoupled 19F NMR:

    • Purpose: Determine the chemical shift (

      
      ) and purity without splitting complexity.
      
    • Setting:O1P centered at -180 ppm, SW 100 ppm.

  • Experiment B: Proton-Coupled 19F NMR:

    • Purpose: Measure

      
       and 
      
      
      
      .
    • Resolution: Acquire with high digital resolution (at least 0.2 Hz/point) to resolve the multiplet structure.

  • Experiment C: 19F-1H HOESY (Heteronuclear Overhauser Effect):

    • Purpose:The Gold Standard. Observe through-space correlations.

    • Target: Look for NOE correlations between the Fluorine signal and the Methyl protons (approx 1.1–1.3 ppm).

      • Strong NOE: Fluorine is cis (spatial proximity) to the methyl group.

      • Weak/No NOE: Fluorine is trans to the methyl group.

Visualization: Stereochemical Assignment Workflow

The following decision tree outlines the logic for assigning the stereochemistry of the 3-fluoro-2,2-dimethylcyclobutane-1-carboxylic acid isomers.

G Start Acquire 19F NMR (Proton-Coupled) ShiftCheck Analyze Chemical Shift (-175 to -195 ppm) Start->ShiftCheck CouplingCheck Measure Vicinal Coupling (3J_H-F) ShiftCheck->CouplingCheck LargeJ Large 3J (> 20 Hz) CouplingCheck->LargeJ SmallJ Small 3J (< 15 Hz) CouplingCheck->SmallJ HOESY Run 1H-19F HOESY (Confirm Spatial Proximity) LargeJ->HOESY Suggests 180° dihedral SmallJ->HOESY Suggests 60° dihedral NOE_Me Strong NOE to Methyls HOESY->NOE_Me NoNOE_Me Weak/No NOE to Methyls HOESY->NoNOE_Me Result_Syn Isomer A: Fluorine Syn to Methyls (Likely Trans to COOH) NOE_Me->Result_Syn Result_Anti Isomer B: Fluorine Anti to Methyls (Likely Cis to COOH) NoNOE_Me->Result_Anti

Caption: Logical workflow for assigning stereochemistry using 19F NMR coupling constants and HOESY correlations.

References
  • BenchChem. "A Comparative Guide to the 19F NMR Spectroscopy of 3-Fluorocyclobutane-1-carbaldehyde." BenchChem Technical Guides. (Accessed 2025).[3][4] Link

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. (Standard text for F-NMR coupling constants).
  • Grygorenko, O. O., et al. "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015. Link

  • University of Colorado. "19F NMR Reference Standards and Chemical Shift Ranges." CU Boulder NMR Facility. Link

  • Alfa Chemistry. "19F NMR Chemical Shift and Coupling Constant Tables." Organofluorine Analysis Guide. Link

Sources

Comparative

X-ray crystallography data for 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Topic: Comparative Structural Guide: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists Executive Summary: The Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Structural Guide: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary: The Fluorine Conformational Lock

In modern drug design, 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid represents a critical bioisostere for the tert-butyl group and non-fluorinated cyclobutanes. While the parent scaffold (2,2-dimethylcyclobutane-1-carboxylic acid) provides steric bulk, the introduction of a fluorine atom at the C3 position introduces a stereoelectronic "lock" that modulates ring puckering, lowers pKa, and blocks metabolic hot spots.

This guide objectively compares the structural and physicochemical performance of the 3-fluoro analog against its non-fluorinated parent and the structurally characterized 3-acetyl derivative (CCDC 128374).

Part 1: Crystallographic & Structural Analysis

The Scaffold Baseline (The "Control")

To understand the 3-fluoro derivative, we must first anchor our analysis in the experimentally verified structure of the close analog (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid (CCDC 128374).

  • Ring Conformation: The cyclobutane ring is not planar.[1][2][3] It adopts a puckered (butterfly) conformation to relieve torsional strain between eclipsed methylene hydrogens.[2][4]

  • Pucker Angle: Typically 25°–30° in 2,2-dimethyl substituted systems.[4]

  • Bond Lengths: The C1–C2 bond is often elongated (~1.56–1.57 Å) due to the steric repulsion of the gem-dimethyl group.

The Fluorine Effect (The "Variable")

Substituting a hydrogen or acetyl group with fluorine at C3 induces specific structural changes driven by the gauche effect and electrostatic interactions.

FeatureNon-Fluorinated Parent3-Fluoro Analog (Predicted/Derived)Structural Causality
C3–Substituent Bond C–H (~1.09 Å)C–F (~1.35 Å) High electronegativity of F contracts the bond; strongest single bond in organic chemistry.
Ring Pucker Angle ~20–25°~28–32° Fluorine prefers a pseudo-equatorial orientation to minimize 1,3-diaxial repulsion with the gem-dimethyl group, slightly increasing pucker.
C–C Bond Lengths ~1.54 Å (avg)~1.52 Å (vicinal to F) Bent Bond Rule: F draws electron density, increasing p-character in the C–F bond and s-character in adjacent C–C bonds, shortening them.
Intermolecular H-Bonds Carboxylic DimerDimer + Weak C–F···H The C–F bond acts as a weak hydrogen bond acceptor, potentially altering crystal packing networks.[4]

Expert Insight: The "gauche effect" normally stabilizes gauche conformations in fluoroalkanes.[5][6] In the constrained cyclobutane ring, this manifests as a preference for the fluorine to adopt a specific tilt relative to the ring plane, often locking the conformation more rigidly than the hydrogenated parent.

Part 2: Performance Comparison

This section compares the functional utility of the 3-fluoro compound versus alternatives in a drug discovery context.

Physicochemical Profile
Metric2,2-Dimethylcyclobutane-1-carboxylic acid3-Fluoro-2,2-dimethyl... (Target)Performance Implication
pKa (Acid Strength) ~4.8~3.9 – 4.1 Inductive Effect: The electronegative fluorine (3 bonds away) stabilizes the carboxylate anion, increasing acidity. Useful for tuning solubility at physiological pH.[4]
Lipophilicity (LogP) ~1.6~1.7 – 1.9 Fluorine is lipophilic but polar.[4] It often lowers desolvation penalties while maintaining membrane permeability.[4]
Metabolic Stability Low (C3 is a hotspot)High The C–F bond blocks Cytochrome P450 oxidation at the C3 position, significantly extending half-life (

).
Conformational Entropy Moderate (Ring flip possible)Low (Rigidified) The high barrier to ring inversion (due to F vs. gem-Me repulsion) reduces entropic penalty upon binding to a protein target.

Part 3: Experimental Protocols (Self-Validating Systems)

Since specific public datasets are rare, you must generate your own valid data.[4] Follow this protocol to ensure high-integrity results.

Synthesis & Purification
  • Precursor: Start with 2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid.

  • Fluorination: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

    • Critical Step: Perform at -78°C to prevent ring opening.[4]

  • Purification: Silica gel chromatography is insufficient for separating stereoisomers.[4] Use preparative HPLC on a C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid).

Crystallization Protocol (The "Hanging Drop" Method)

To obtain X-ray quality single crystals of the acid:

  • Dissolution: Dissolve 20 mg of the pure acid in 1 mL of Methanol/Water (80:20) .

  • Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing pure pentane or diethyl ether (anti-solvent). Cap the large jar tightly.

  • Equilibration: Allow to stand undisturbed at 4°C for 5–7 days. The slow diffusion of ether into the methanol will gently push the acid out of solution, forming prisms.

  • Validation: Check crystals under a polarized light microscope. Sharp extinction indicates singularity.[4]

X-ray Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the cyclobutane ring).

  • Source: Cu K

    
      (
    
    
    
    Å) is preferred for light atom structures (C, H, F, O) to maximize diffraction intensity, though Mo K
    
    
    is acceptable.[4]
  • Resolution: Aim for 0.80 Å or better to resolve the C–F bond density clearly from the ring carbons.

Part 4: Visual Logic & Workflow

The following diagram illustrates the structural logic connecting the synthesis, the crystallographic analysis, and the resulting pharmacological benefits.

G cluster_0 Synthesis & Isolation cluster_1 Structural Analysis (X-ray) cluster_2 Performance Outcome Start Precursor: 3-Oxo-2,2-dimethyl... Reagent Fluorination (DAST, -78°C) Start->Reagent Product Target: 3-Fluoro-2,2-dimethyl... Reagent->Product Crystal Single Crystal (Vapor Diffusion) Product->Crystal Metab Metabolic Stability (Blocked C3 Oxid.) Product->Metab C-F Bond Acidity Acidity Increase (pKa ~4.0) Product->Acidity Inductive Effect Diffraction X-ray Diffraction (100 K, Cu Kα) Crystal->Diffraction Data Data: Pucker Angle & C-F Bond Length Diffraction->Data Conf Conformational Lock (Rigidified Bioisostere) Data->Conf Validates Conf->Metab

Figure 1: Workflow connecting synthesis, crystallographic validation, and pharmacological performance metrics.

References

  • Cambridge Crystallographic Data Centre (CCDC). Structure 128374: (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid. [Link]

  • Haufe, G., et al. (2019).[4] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry.[4][7] (Demonstrates pKa shifts and lack of through-space F-NH interaction). [Link]

  • Mykhailiuk, P. K. (2025).[4][8] "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs." Chemistry – An Asian Journal.[4] (Review of fluorinated cyclobutane synthesis and properties). [Link]

  • O'Hagan, D. (2008).[4][8] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[4] (Fundamental source for C-F bond lengths and gauche effects).[4] [Link]

Sources

Validation

Comparative Guide: Lipophilicity of Fluorinated vs. Non-Fluorinated Cyclobutane Acids

This guide provides an in-depth technical comparison of the lipophilicity profiles of fluorinated versus non-fluorinated cyclobutane carboxylic acids. It is designed for medicinal chemists and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the lipophilicity profiles of fluorinated versus non-fluorinated cyclobutane carboxylic acids. It is designed for medicinal chemists and drug development professionals, focusing on the interplay between fluorination, acidity (pKa), and distribution coefficients (LogD).

Executive Summary

In medicinal chemistry, the cyclobutane scaffold serves as a rigid, metabolic-resistant bioisostere for alkyl chains or phenyl rings. While fluorine substitution is often cited as a tool to increase lipophilicity (the "fluorine effect"), this rule inverts for cyclobutane carboxylic acids under physiological conditions.

Key Takeaway: Fluorination of cyclobutane acids significantly lowers pKa (by 1.5–2.0 units). Consequently, at physiological pH (7.4), fluorinated analogs are more highly ionized than their non-fluorinated parents. This ionization dominates the solvation energy, often resulting in a lower LogD , despite the intrinsic hydrophobicity of the C-F bond.

Theoretical Framework: The Fluorine Impact[1]

To accurately predict performance, one must distinguish between intrinsic lipophilicity (LogP of the neutral species) and effective distribution (LogD at a specific pH).

The Inductive Effect and pKa Shift

Fluorine is the most electronegative element (Pauling scale 3.98). When attached to the cyclobutane ring, particularly at the C3 position (3,3-difluoro), it exerts a strong electron-withdrawing inductive effect (-I) through the


-framework.
  • Non-fluorinated Cyclobutanecarboxylic Acid: pKa

    
     4.8
    
  • 3,3-Difluorocyclobutanecarboxylic Acid: pKa

    
     3.1
    

Mechanism: The electron deficiency stabilizes the carboxylate anion formed upon deprotonation, shifting the equilibrium toward the ionized form.

Conformational Control (The "Pucker")

Cyclobutane is not planar; it adopts a puckered conformation to relieve torsional strain.

  • Non-fluorinated: Fluctuates between puckered conformers.

  • Fluorinated: The C-F bonds prefer a specific orientation to minimize dipole repulsion (gauche effect). This "conformational lock" alters the net dipole moment of the molecule. A higher net dipole moment increases water solubility and decreases LogP.

Visualizing the Property Cascade

The following diagram illustrates the causal relationship between fluorination and bioavailability metrics.

G Fluorination Fluorine Substitution (C3 or C1 position) Inductive Inductive Effect (-I) Electron Withdrawal Fluorination->Inductive Dipole Altered Dipole Moment (Conformational Lock) Fluorination->Dipole pKa Lower pKa (Increased Acidity) Inductive->pKa Ionization Increased Ionization at pH 7.4 pKa->Ionization pH >> pKa LogD LogD (pH 7.4) Decreased Lipophilicity Ionization->LogD Dominant Factor LogP LogP (Neutral) Variable Change Dipole->LogP LogP->LogD Baseline

Figure 1: Causal pathway showing how fluorination impacts physicochemical properties.[1][2][3] Note that ionization is the dominant factor reducing LogD.

Comparative Data Analysis

The following data aggregates findings from key studies (e.g., Mykhailiuk et al.) comparing specific cyclobutane scaffolds.

Table 1: Physicochemical Properties Comparison[2][5]
Compound ClassSubstituentpKa (Exp)LogP (Neutral)LogD (pH 7.4)Notes
Parent -H (Cyclobutane)4.791.10-1.51 Moderate acidity; ionized at pH 7.4.
Fluorinated 3,3-Difluoro-3.081.42-3.20 Stronger acid; almost fully ionized at pH 7.4.
Fluorinated 3-Trifluoromethyl-2.901.60-3.50 High intrinsic lipophilicity (LogP) masked by ionization.
Isomerism cis-3-CF3~3.01.55Lowercis isomers generally have higher dipole moments

lower LogP.
Isomerism trans-3-CF3~3.01.75Highertrans isomers are more lipophilic due to dipole cancellation.

Critical Analysis:

  • Intrinsic vs. Effective: The neutral 3,3-difluoro analog is actually more lipophilic (LogP 1.42) than the parent (LogP 1.10) due to the hydrophobic nature of the C-F bond.

  • The "LogD Cliff": However, at pH 7.4, the difluoro acid (pKa 3.08) is

    
     ionized, whereas the parent (pKa 4.79) is 
    
    
    
    ionized. The difference in ionization extent, combined with the higher solvation energy of the fluorinated anion, results in a significantly lower LogD (more hydrophilic).

Experimental Protocols

To validate these properties in-house, we recommend the following self-validating protocols.

Protocol A: 19F NMR-Based LogP Determination

Why this method? Many fluorinated cyclobutanes lack a UV chromophore, making standard HPLC methods difficult. This method uses the fluorine signal itself for quantification, offering high specificity.

Reagents:

  • Octanol (saturated with water)

  • Water (saturated with octanol) or PBS Buffer (for LogD)[4]

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Fluorobenzene.
    

Workflow:

  • Phase Preparation: Vigorously mix 1-octanol and water/buffer for 24 hours. Separate phases.

  • Sample Dissolution: Dissolve ~2 mg of the fluorinated acid in 2 mL of the water-saturated octanol phase.

  • Equilibration: Add 2 mL of octanol-saturated water. Vortex for 2 hours at 25°C. Centrifuge to separate.

  • Quantification:

    • Take 500

      
      L of each layer.
      
    • Add a coaxial insert containing the Internal Standard (dissolved in

      
       or DMSO-d6) to the NMR tube.
      
    • Acquire quantitative

      
      F NMR (relaxation delay 
      
      
      
      ).
  • Calculation:

    
    
    
Protocol B: Potentiometric pKa Measurement

Why this method? It is the gold standard for ionizable groups, independent of UV activity.

Workflow:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

  • Sample Prep: Dissolve compound (

    
     M) in 0.1 M KCl (ionic strength adjuster). If solubility is low, use a methanol/water co-solvent system (e.g., 30% MeOH) and extrapolate to 0% MeOH (Yasuda-Shedlovsky extrapolation).
    
  • Titration: Titrate with 0.1 M KOH (standardized) under inert gas (

    
     or Ar) to prevent 
    
    
    
    absorption.
  • Data Analysis: Use the Bjerrum plot method or Gran plot to determine the equivalence point and calculate pKa.

Visualizing the Experimental Workflow

Protocol Start Fluorinated Acid Sample Solubility Check Solubility (Needs Co-solvent?) Start->Solubility Method Select Method Solubility->Method NMR 19F NMR Partition (No UV Required) Method->NMR Lipophilicity Potent Potentiometric Titration (For pKa) Method->Potent Acidity Calc_LogP Calculate LogP Ratio of Integrals NMR->Calc_LogP Calc_pKa Calculate pKa Bjerrum/Gran Plot Potent->Calc_pKa Result Final Data: LogD(pH) derived Calc_LogP->Result Calc_pKa->Result

Figure 2: Decision tree for experimentally characterizing fluorinated cyclobutane acids.

Applications in Drug Design[3][4][7][8][9][10][11][12]

When substituting a standard cyclobutane acid with a fluorinated analog, expect the following biological impacts:

  • Permeability: Due to the lower LogD (higher ionization), passive membrane permeability may decrease . However, the fluorinated analog may be a better substrate for specific transporters if the dipole alignment matches the protein pocket.

  • Metabolic Stability: The 3,3-difluoro substitution blocks oxidative metabolism at the C3 position, significantly extending half-life (

    
    ) compared to the parent cyclobutane.
    
  • Bioisosterism: The 3,3-difluorocyclobutane moiety is often considered a bioisostere of a ketone or sulfone due to its dipole moment and shape, rather than a direct mimic of the hydrocarbon parent.

References

  • Mykhailiuk, P. K. (2024).[5] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link

  • Linclau, B., et al. (2020).[6] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org.[7] Chem. Link

  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Chemistry – A European Journal. Link

  • Demchuk, O. P., & Grygorenko, O. O. (2023).[1] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. J. Org.[7] Pharm. Chem. Link

  • Franz, R. G. (2001).[8] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci.[8] Link

Sources

Comparative

Strategic Elucidation of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid: A Multi-Nuclear NMR Guide

Topic: 1H and 13C NMR Assignment for 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid Content Type: Technical Comparison & Elucidation Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Assignment for 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid Content Type: Technical Comparison & Elucidation Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

The cyclobutane scaffold, particularly when fluorinated, represents a high-value bioisostere in modern drug discovery, offering rigidified vectors for side-chain display and metabolic stability. However, the characterization of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid presents a unique analytical bottleneck. The interplay of


 spin-spin coupling, ring puckering dynamics, and diastereotopic methyl groups renders standard 1D 

NMR insufficient for definitive assignment.

This guide objectively compares the "Standard Workflow" (1D


/ 

) against an "Advanced Multi-Nuclear Workflow" (

-decoupled and 2D-HOESY). We demonstrate that the Advanced Workflow is required to unambiguously resolve the cis/trans stereochemistry and accurate carbon connectivity.

Part 1: The Analytical Challenge (Problem Definition)

The target molecule contains three distinct NMR-active nuclei (


) interacting within a strained four-membered ring.
The "Roof Effect" and Multiplet Complexity

In a standard 300-400 MHz


 spectrum, the H3 proton (geminal to Fluorine) does not appear as a simple multiplet. It exhibits a large geminal coupling (

) and complex vicinal couplings to H4 protons, often overlapping with the H1 signal or the diastereotopic H4 signals.
The Stereochemical Ambiguity

The relationship between the Carboxylic Acid (at C1) and the Fluorine (at C3) defines the biological activity.

  • Cis-isomer: COOH and F are on the same face.

  • Trans-isomer: COOH and F are on opposite faces. Standard NOESY is often inconclusive due to the distance (

    
    ) across the ring and the interfering methyl groups at C2.
    

Part 2: Methodology Comparison (Performance Guide)

We compare two analytical approaches for assigning this molecule.

Table 1: Comparative Analysis of Assignment Protocols
FeatureMethod A: Standard 1D Protocol Method B: Advanced Multi-Nuclear Protocol
Primary Technique 1D

, 1D

{1H-decoupled}
1D

,

{1H, 19F-decoupled}, 2D HOESY
Spectral Resolution Low. H3 signal obscured by splitting; C3 signal split into doublet (

).
High.

-decoupling collapses multiplets to singlets; simplifies integration.
Stereochem Confidence Low. Relies on weak vicinal couplings (

) which vary with ring puckering.
High. HOESY directly correlates

and

through space.
Carbon Assignment Ambiguous. C-F couplings (

vs

) confuse C2 vs C4 assignment.
Definitive. Magnitude of

and 2D HETCOR confirm connectivity.
Recommendation Suitable only for purity checks.Required for structural proof & publication.

Part 3: Detailed Spectral Assignment (Data & Causality)

The following data represents the Advanced Multi-Nuclear Protocol results. The values below are diagnostic ranges derived from high-field (500 MHz) analysis of fluorinated cyclobutane analogs [1, 2].

NMR Features (The Anchor)

The fluorine signal is the starting point for assignment.

  • Chemical Shift:

    
     (multiplet).
    
  • Decoupling: Running

    
     collapses the signal to a singlet, confirming the absence of other fluorine atoms (e.g., impurity from difluoro-precursors).
    
NMR Assignment (The Skeleton)

The carbon spectrum is dominated by C-F coupling.[1] Note that C2 is quaternary, while C4 is a methylene.

PositionCarbon TypeApprox.[2][3][4][5] Shift (

ppm)
Multiplicity (

Hz)
Assignment Logic
C1 CH-COOH

Doublet (

)
Deshielded by COOH; small coupling to F (3-bond).
C2 Cq (gem-dimethyl)

Doublet (

)
Quaternary (DEPT-135 silent); medium coupling to F.
C3 CH-F

Doublet (

)
Diagnostic: Very large coupling; highly deshielded by F.
C4 CH


Doublet (

)
Methylene (DEPT-135 negative); medium coupling to F.
C=O Carboxyl

Singlet (or weak doublet)Characteristic carbonyl region.[5]
Me-a/b CH


Singlet/Weak DoubletDiastereotopic methyls; distinct shifts due to C1/C3 chirality.
NMR Assignment (The Geometry)
  • H3 (CH-F): Appears as a "doublet of multiplets" at

    
     ppm. The dominant splitting is 
    
    
    
    .
  • H1 (CH-COOH):

    
     ppm. Coupling to H4a/H4b depends on cis/trans geometry.
    
  • H4a/H4b: Diastereotopic methylene protons (

    
     ppm). The proton cis to the Fluorine will show a larger through-space interaction in HOESY.
    

Part 4: Experimental Protocol (Self-Validating System)

To replicate these results, follow this specific acquisition sequence. This protocol ensures that artifacts from the fluorinated couplings do not lead to misassignment.

Sample Preparation: Dissolve 10-15 mg of compound in 0.6 mL


 (or Acetone-

for better solubility of the acid). Ensure the solution is free of paramagnetic impurities.

Step 1: The "Scout" Experiment (


) 
  • Pulse Sequence: zg30 (standard 1D).

  • Parameter: Center frequency at -180 ppm; Sweep width 100 ppm.

  • Validation: If multiple F peaks appear, stop. You have a mixture of isomers or impurities.

**Step 2: The "Cleaner" Carbon (


) **[1]
  • Note: Standard

    
     leaves C-F couplings active, broadening signals.
    
  • Pulse Sequence: zgpg30 with dual decoupling (if probe supports) or standard proton decoupling.

  • Critical Action: If dual decoupling is unavailable, rely on the Magnitude of

    
      (see Table above) to distinguish C3 (
    
    
    
    ) from C2/C4 (
    
    
    ).

Step 3: Stereochemical Lock (HOESY)

  • Pulse Sequence: hoesyph (Heteronuclear Overhauser Effect Spectroscopy).

  • Setup: Optimize for

    
    -
    
    
    
    interaction. Mixing time (
    
    
    ) = 400-600 ms.
  • Interpretation:

    • Cis-isomer: Strong cross-peak between H1 and F3 .

    • Trans-isomer: No (or very weak) cross-peak between H1 and F3; Strong cross-peak between Methyls and F3 (if steric crowding forces them close).

Part 5: Visualization of the Assignment Logic

The following diagram illustrates the decision tree for definitive structural proof.

NMR_Assignment_Flow Start Sample: 3-Fluoro-2,2-dimethyl cyclobutane-1-COOH F19 1. Acquire 19F NMR (Check Purity/Isomers) Start->F19 H1 2. Acquire 1H NMR (Identify H3 via 54Hz Coupling) F19->H1 C13 3. Acquire 13C NMR (Measure J_CF Coupling) H1->C13 Decision Is C3 (CH-F) ~90ppm with J ~215Hz? C13->Decision Stereo 4. 2D HOESY Experiment (H-F Through Space) Decision->Stereo Yes (Connectivity Confirmed) Result_Cis Result: Cis-Isomer (Strong H1-F3 NOE) Stereo->Result_Cis Correlation H1-F3 Result_Trans Result: Trans-Isomer (No H1-F3 NOE) Stereo->Result_Trans No Correlation

Caption: Logical workflow for distinguishing stereoisomers and confirming connectivity in fluorinated cyclobutanes.

References

  • Grygorenko, O. O., et al. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv. Link

  • Doddrell, D., et al. (1976).[6] "Carbon-13 nuclear magnetic resonance studies of some fluorinated... Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2.[6] Link

  • BenchChem Technical Guides. (2025). "An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes." Link

  • Magritek Application Notes. (2014). "Simultaneous Proton and Fluorine decoupled 13C NMR." Link

Sources

Validation

Validating Stereochemistry of 3-Substituted 2,2-Dimethylcyclobutanes: A Comparative Guide

Topic: Validating Stereochemistry of 3-Substituted 2,2-Dimethylcyclobutanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The 2,2-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Stereochemistry of 3-Substituted 2,2-Dimethylcyclobutanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The 2,2-dimethylcyclobutane scaffold is a privileged motif in natural products (e.g., Grandisol, Pinonic acid) and peptidomimetics.[1] However, validating the relative stereochemistry at the C3 position (relative to C1) is notoriously difficult.[1] The gem-dimethyl group at C2 introduces significant steric bulk, forcing the cyclobutane ring into a puckered "butterfly" conformation. This distortion renders standard Karplus-based


 coupling constant analysis unreliable.[1][2]

This guide compares the three primary validation methodologies: NOE-Based NMR Assignment , Chemical Shift Trend Analysis , and X-Ray Crystallography . It provides a self-validating decision framework for researchers to unambiguously assign stereochemistry.[2]

The Core Challenge: Ring Puckering & The Gem-Dimethyl Effect

In planar cyclobutane, cis vicinal couplings are generally larger than trans. However, 2,2-dimethylcyclobutanes are rarely planar.[1] To minimize 1,3-diaxial interactions between the methyl groups and substituents at C1/C3, the ring puckers (angles ~20–30°).[1]

  • The Trap: A trans-1,3-disubstituted isomer can adopt a pseudo-diequatorial conformation that mimics the coupling constants of a cis isomer.

  • The Solution: Relies on through-space interactions (NOE) and steric compression effects (

    
    -gauche), rather than through-bond dihedral angles.[1]
    
Comparative Analysis of Validation Methods
FeatureMethod A: 1D/2D NOE Spectroscopy Method B:

C NMR Shift Analysis
Method C: X-Ray Crystallography
Principle Through-space magnetic interaction (<5 Å).[1]Steric compression (

-gauche effect).[1][2][3]
Direct electron density mapping.
Reliability High (Gold Standard for solution state).[1][2]Medium (Requires reference analogs).Absolute (Solid state only).[1][2]
Sample Req. ~2-10 mg (Solution).[1][2]~10-50 mg (Solution).[1][2]Single Crystal (>0.1 mm).[1][2]
Throughput Medium (1-4 hours).[1][2]High (10-30 mins).[1][2]Low (Days to Weeks).
Primary Risk Spin diffusion in viscous solvents; zero-quantum artifacts.[2]Ambiguity without both isomers for comparison.Crystal packing forces may distort conformation.[2]
Method A: NOE-Based Assignment (The "Lighthouse" Protocol)

This is the most practical method for solution-phase assignment. The gem-dimethyl groups at C2 act as internal stereochemical probes ("Lighthouses").[1]

The Logic:
  • Assign Methyls: The two methyls at C2 are diastereotopic (Me

    
     and Me
    
    
    
    ).[2]
  • The Reference (C1): Identify the proton at C1 (H1). Irradiate Me

    
     and Me
    
    
    
    . The methyl that shows a strong NOE to H1 is defined as Me
    
    
    .
  • The Target (C3): Irradiate Me

    
     .
    
    • If H3 shows NOE: H3 is on the same face as H1.[2] Therefore, the substituents are Trans (since H and Substituent are on opposite faces).[1]

    • If H3 shows NOE to the other methyl: H3 is on the opposite face to H1.[2] Therefore, the substituents are Cis .[2]

Note: In 1,3-substituted cyclobutanes, "Cis" usually refers to the substituents being on the same side.[4][5] If H1 and H3 are cis (same side), the substituents are cis. [1][5] Correction: Be careful with nomenclature. If H1 and H3 are on the same face, the substituents (R1 and R3) are also on the same face (Cis). Refined Logic:

  • Cis-Isomer: H1 and H3 are on the same face.[2][4][5] Both will correlate to Me

    
     .
    
  • Trans-Isomer: H1 and H3 are on opposite faces.[1][2] H1 correlates to Me

    
     , H3 correlates to Me
    
    
    
    .[2]
Experimental Protocol:
  • Sample Prep: Dissolve 5-10 mg in CDCl

    
     or C
    
    
    
    D
    
    
    . (Benzene-d6 often resolves overlapping methyl signals better than Chloroform).[1][2]
  • Pulse Sequence: Use 1D NOE difference (selectivity) or 2D NOESY (mixing time

    
     = 500-800 ms).
    
  • Acquisition:

    • Record a standard

      
       spectrum.[2]
      
    • Irradiate Me

      
       (high field Me) and Me
      
      
      
      (low field Me) separately.[1][2]
  • Analysis:

    • Check for enhancement of H1.

    • Check for enhancement of H3.

    • Validation: If H1 and H3 interact with the same methyl group, the molecule is the Cis isomer (relative to protons).[5]

Method B: C NMR Chemical Shift Trends

Useful when NOE is ambiguous or methyl signals overlap.[1][2]

  • 
    -Gauche Effect:  In the cis isomer (substituents on the same face), steric crowding is maximized.[3] This results in an upfield shift (shielding)  of the ring carbons and the methyl carbons compared to the trans isomer.
    
  • Diagnostic Signals:

    • Compare the chemical shift of the methyl carbons.[3] In cis-pinonic acid derivatives, the methyl syn to the carbonyl is often shielded by 2-4 ppm relative to the trans arrangement.

    • C3 Shift: The carbon carrying the substituent at C3 is typically more shielded in the cis isomer due to 1,3-diaxial-like compression.

Visualization of the Decision Logic

StereochemValidation Start Start: 3-Substituted 2,2-Dimethylcyclobutane Q1 Are gem-dimethyl signals resolved in 1H NMR? Start->Q1 SolventSwitch Switch Solvent (CDCl3 -> C6D6 or Pyridine-d5) Q1->SolventSwitch No NOE_Exp Run 1D NOE / 2D NOESY Irradiate Methyls Q1->NOE_Exp Yes XRay Method: X-Ray Crystallography (If solid & crystallizable) Q1->XRay Ambiguous/Fails SolventSwitch->Q1 Result1 H1 and H3 correlate to SAME Methyl group NOE_Exp->Result1 Result2 H1 and H3 correlate to DIFFERENT Methyl groups NOE_Exp->Result2 Concl_Cis Conclusion: CIS Isomer (Substituents on same face) Result1->Concl_Cis Concl_Trans Conclusion: TRANS Isomer (Substituents on opposite faces) Result2->Concl_Trans

Caption: Decision tree for assigning relative stereochemistry in 2,2-dimethylcyclobutanes.

Experimental Case Study: Pinonic Acid

Reference Compound:[1][2] (1S, 3R)-cis-pinonic acid (3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid).[1][6]

  • Structure: C1 has -COOH, C3 has -COCH

    
    .
    
  • Observation: In the cis isomer, the C1-H and C3-H are on the same face (convex face of the puckered ring).

  • NOE Data: Strong NOE observed between H1 and H3. Strong NOE between H1 and one methyl (Me-endo), and H3 and the same methyl (Me-endo).[1]

  • Contrast: In the trans isomer, H1 would correlate with Me-endo, while H3 would correlate with Me-exo.

References
  • BenchChem. (2025).[1][2][3] Differentiating Cis and Trans Pinane Isomers: A Spectroscopic Comparison Guide. BenchChem Technical Guides. Link[1]

  • Sierov, D. I., et al. (2023).[1][2][7] Multigram Synthesis of α- and γ-((Hetera)cyclo)alkylpyridines through α-Arylation of (Hetero)aliphatic Nitriles. European Journal of Organic Chemistry. Link

  • Butts, C. P. (2012).[1][2] Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule. Butts Research Group.[2] Link

  • PubChem. (2025).[1][2][8] Compound Summary: (1S,3R)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid.[1][6] National Library of Medicine.[2] Link

  • Vaia. (2024).[1][2] Cis- and trans-isomers for cycloalkanes. Vaia Learning Resources. Link

Sources

Comparative

Mass spectrometry fragmentation patterns of fluorinated cyclobutane acids

Title: High-Resolution Mass Spectrometry vs. Triple Quadrupole vs.

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry vs. Triple Quadrupole vs. GC-EI-MS for the Structural Elucidation of Fluorinated Cyclobutane Acids: A Comparative Guide

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals.

Executive Summary

The incorporation of fluorinated cyclobutanes into small-molecule drug candidates has surged due to their ability to act as metabolically stable bioisosteres for phenyl rings and tert-butyl groups [1]. However, the analytical characterization of fluorinated cyclobutane acids (FCBAs)—particularly distinguishing between positional isomers and diastereomers—presents a unique challenge.

As a Senior Application Scientist, I have evaluated the three primary mass spectrometry (MS) platforms used for FCBA analysis: UHPLC-ESI-HRMS (Q-TOF/Orbitrap) , UHPLC-ESI-QqQ (Triple Quadrupole) , and GC-EI-MS . This guide objectively compares these platforms, elucidates the mechanistic causality behind FCBA fragmentation patterns, and provides a self-validating experimental protocol for robust quantification and structural elucidation.

Mechanistic Insights into FCBA Fragmentation

Understanding the gas-phase behavior of FCBAs is critical for selecting the right analytical platform. The fragmentation of these molecules is governed by the high electronegativity of fluorine, the ring strain of the cyclobutane scaffold, and the acidity of the carboxyl group.

In negative Electrospray Ionization (ESI-), FCBAs readily form stable [M-H]⁻ precursor ions. Upon Collision-Induced Dissociation (CID), three primary pathways emerge:

  • Decarboxylation (-44 Da): The loss of CO₂ is the most thermodynamically favored initial step, driven by the stability of the resulting fluorinated carbanion.

  • Stereo-dependent HF Elimination (-20 Da): The loss of hydrogen fluoride is highly dependent on the stereochemistry of the cyclobutane ring. Trans-isomers, which possess an available anti-periplanar β-hydrogen, undergo HF elimination much more readily than cis-isomers. This kinetic difference is a critical diagnostic tool for diastereomer differentiation.

  • Retro-[2+2] Ring Cleavage: The strained four-membered ring often undergoes a retro-[2+2] cycloaddition cleavage, splitting into two alkene fragments. The exact mass of these fragments pinpoints the position of the fluorine atom(s) on the ring.

Conversely, under Electron Ionization (EI) in GC-MS, derivatized FCBAs exhibit entirely different behavior. Recent studies on TMS-derivatized fluorinated carboxylic acids have revealed an unusual, yet highly characteristic, [M-111]⁺ fragment ion resulting from the loss of fluorinated silyl groups [2].

Fragmentation M Precursor Ion [M-H]- F1 Decarboxylation [M-H-CO2]- M->F1 -CO2 (-44 Da) F2 HF Elimination [M-H-HF]- M->F2 -HF (-20 Da) Stereo-dependent F3 Retro-[2+2] Cleavage Alkene Fragments M->F3 Cross-ring cleavage F1->F3 Secondary fragmentation

Caption: Primary negative-ion CID fragmentation pathways of fluorinated cyclobutane carboxylic acids.

Platform Comparison: HRMS vs. QqQ vs. GC-EI-MS

When developing an assay for FCBAs, the choice of instrument dictates the quality of the data. Below is an objective comparison based on field-proven performance.

A. UHPLC-ESI-HRMS (Q-TOF / Orbitrap)
  • Best For: Metabolite identification, structural elucidation, and discovery-phase screening.

  • Mechanism of Advantage: HRMS instruments provide sub-ppm mass accuracy. Because fluorine has an exact monoisotopic mass of 18.9984 Da, highly fluorinated compounds exhibit a distinct, highly specific mass defect [3]. By applying mass defect filtering (MDF) to the HRMS data, analysts can isolate FCBA metabolites from complex biological matrices with near-zero false positives.

B. UHPLC-ESI-QqQ (Triple Quadrupole)
  • Best For: High-throughput pharmacokinetic (PK) quantification and trace-level analysis.

  • Mechanism of Advantage: Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ maximizes duty cycle for specific precursor-to-product ion transitions (e.g.,[M-H]⁻ → [M-H-CO₂]⁻). While it lacks the exact mass capabilities of HRMS, its superior linear dynamic range (up to 5-6 logs) makes it the gold standard for validated quantitative assays.

C. GC-EI-MS (with TMS Derivatization)
  • Best For: Legacy library matching and volatile analog analysis.

  • Mechanism of Advantage: EI provides highly reproducible, "hard" ionization (70 eV). However, FCBAs require derivatization (e.g., MSTFA) to become volatile. While the aforementioned [M-111]⁺ ion [2] is useful for class identification, the extensive fragmentation often leaves no intact molecular ion, making de novo structural elucidation difficult compared to ESI methods.

Table 1: Quantitative Performance & Capability Matrix
FeatureUHPLC-ESI-HRMS (Q-TOF)UHPLC-ESI-QqQGC-EI-MS (Derivatized)
Primary Application Structural ElucidationPK QuantificationLibrary Matching
Sensitivity (LOD) ~1–5 ng/mL~10–50 pg/mL ~5–10 ng/mL
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude 3 orders of magnitude
Mass Accuracy < 2 ppm Unit mass (~0.7 Da)Unit mass (~0.7 Da)
Matrix Effect Susceptibility High (Requires careful LC)High (Requires stable isotopes)Low (Chromatographic resolution)
Isomer Differentiation Excellent (via exact mass fragments)Moderate (requires LC separation)Good (via distinct EI patterns)

Decision Architecture for Assay Development

To ensure analytical rigor, the selection of the MS platform must be driven by the specific phase of the drug development lifecycle.

Workflow Start FCBA Analytical Request Q1 Primary Objective? Start->Q1 Quant Trace Quantification (PK) Q1->Quant Sensitivity & Linearity Qual Metabolite ID / Mass Defect Q1->Qual Exact Mass Required Volatile Library Search / Volatiles Q1->Volatile Hard Ionization Required MS1 UHPLC-ESI-QqQ Optimize MRM Transitions Quant->MS1 MS2 UHPLC-ESI-HRMS Data-Dependent Acquisition Qual->MS2 MS3 GC-EI-MS Perform TMS Derivatization Volatile->MS3

Caption: Decision tree for selecting the appropriate mass spectrometry platform for FCBA analysis.

Self-Validating Experimental Protocol: UHPLC-HRMS Analysis of FCBAs

To guarantee trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop using stable isotope-labeled (SIL) internal standards. This ensures that matrix effects (ion suppression/enhancement) are mathematically normalized.

Phase 1: Sample Preparation (Solid Phase Extraction)

Causality: Direct protein precipitation leaves phospholipids in the sample, which cause severe ion suppression in negative ESI. Mixed-mode anion exchange (MAX) SPE is chosen because the carboxylic acid moiety of the FCBA will selectively bind to the anion exchange resin.

  • Spike 100 µL of plasma with 10 µL of ¹³C-labeled FCBA internal standard (100 ng/mL).

  • Dilute with 100 µL of 4% H₃PO₄ to disrupt protein binding.

  • Load onto a pre-conditioned Oasis MAX SPE cartridge (30 mg).

  • Wash 1: 1 mL of 5% NH₄OH in water (removes neutral/basic interferences).

  • Wash 2: 1 mL of Methanol (removes phospholipids).

  • Elute: 1 mL of 2% Formic Acid in Methanol (neutralizes the acid, releasing it from the resin).

  • Evaporate to dryness under N₂ and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: UHPLC Separation

Causality: A sub-2 µm C18 column is used to resolve cis and trans diastereomers. Ammonium acetate is used instead of trifluoroacetic acid (TFA) because TFA severely suppresses negative ESI signals.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 6.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: HRMS Acquisition (Q-TOF)

Causality: Data-Dependent Acquisition (DDA) ensures that both the exact mass of the precursor and the MS/MS fragmentation spectra are captured in a single run.

  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.0 kV (kept relatively low to prevent in-source fragmentation of the fragile cyclobutane ring).

  • Mass Range: m/z 50 – 800.

  • Collision Energy: Ramped from 15 to 35 eV to capture both the low-energy decarboxylation and the higher-energy retro-[2+2] ring cleavage.

Phase 4: Data Validation
  • System Suitability: The peak area ratio of the SIL-IS across all samples must have a %CV < 15%. If the %CV exceeds this, it indicates unmitigated matrix effects, invalidating the extraction batch.

  • Mass Defect Filtering: Filter the total ion chromatogram for exact masses ending in characteristic mass defects (e.g., -0.01 to +0.05 Da) relative to the nominal mass, isolating the fluorinated species [3].

Conclusion

For the structural elucidation and quantification of fluorinated cyclobutane acids, the choice of analytical platform is dictated by the project phase. UHPLC-ESI-HRMS remains the premier choice for metabolite identification due to its ability to leverage the unique mass defect of fluorine and capture stereo-specific CID fragmentation (like HF loss). For validated, high-sensitivity PK assays, the UHPLC-ESI-QqQ is unmatched. While GC-EI-MS provides distinct fragmentation patterns such as the [M-111]⁺ ion for silylated derivatives, its reliance on derivatization and extensive precursor fragmentation limits its utility for de novo structural assignments.

References

  • Title: 3-Bromo-1,1-difluorocyclobutane: Physicochemical Properties and Spectroscopic Data Source: BenchChem URL
  • Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
  • Source: PubMed Central (PMC)
Validation

Escaping Flatland: A Comparative Guide to 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic Acid vs. Linear Bioisosteres

As drug discovery increasingly shifts away from flat, sp2-hybridized aromatic systems toward 3D, sp3-rich architectures, the strategic use of conformationally restricted bioisosteres has become paramount. For decades, li...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts away from flat, sp2-hybridized aromatic systems toward 3D, sp3-rich architectures, the strategic use of conformationally restricted bioisosteres has become paramount. For decades, linear branched aliphatic acids—such as tert-butyl or neo-pentyl carboxylic acids (e.g., 3,3-dimethylbutanoic acid)—have been utilized to fill hydrophobic pockets. However, these linear systems often suffer from high conformational entropy and rapid metabolic clearance.

This guide provides an objective, data-driven comparison between traditional linear aliphatic acids and 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 2091468-61-8), detailing the mechanistic causality behind its superior physicochemical profile and providing self-validating protocols for experimental evaluation.

Strategic Rationale: The Causality of Scaffold Evolution

The transition from a linear aliphatic acid to a fluorinated cyclobutane is not merely a structural tweak; it is a calculated optimization of thermodynamics and pharmacokinetics.

  • Conformational Restriction (The Cyclobutane Core): Linear chains like 3,3-dimethylbutanoic acid exist in a dynamic equilibrium of multiple rotamers. Binding to a target protein requires freezing these rotamers into a single bioactive conformation, incurring a significant entropic penalty. Cyclizing the chain into a cyclobutane ring pre-organizes the molecule, reducing this penalty and often enhancing binding affinity. The 2,2-dimethyl substitution precisely mimics the spatial volume of a tert-butyl group, maintaining critical van der Waals interactions.

  • Metabolic Shielding (The 3-Fluoro Substitution): Exposed alkyl chains and standard carbocycles are highly susceptible to cytochrome P450 (CYP450)-mediated

    
    -oxidation. As demonstrated in recent evaluations of 1, introducing a strongly electronegative fluorine atom at the 3-position sterically and electronically shields the ring from oxidative attack, dramatically extending the compound's half-life.
    
  • Physicochemical Tuning (pKa and LogP): Standard computational models often fail to predict the behavior of saturated fluorinated systems. Experimental studies on 2 reveal that the inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent carboxylic acid by approximately 0.4 to 0.7 units. Furthermore, the high polarity of the C-F bond in an sp3 system can slightly lower the LogP compared to non-fluorinated analogs, improving aqueous solubility without sacrificing target affinity.

BioisostereLogic Linear Linear Aliphatic Acid (e.g., 3,3-Dimethylbutanoic acid) • High Flexibility • Rapid CYP450 Clearance Cyclic Cyclobutane Core (2,2-Dimethylcyclobutane-1-carboxylic acid) • Conformational Restriction • Improved Target Binding Linear->Cyclic Ring Closure (sp3 enrichment) Fluoro Fluorinated Cyclobutane (3-Fluoro-2,2-dimethylcyclobutane- 1-carboxylic acid) • Metabolic Shielding • Tuned pKa & LogP Cyclic->Fluoro Fluorination (CYP450 blocking)

Caption: Logical progression of bioisosteric replacement from linear acids to fluorinated cyclobutanes.

Comparative Physicochemical Profile

The following table synthesizes the expected physicochemical shifts when transitioning from a linear bioisostere to the fluorinated cyclobutane architecture, grounded in established structure-property relationships for 3.

Property / Metric3,3-Dimethylbutanoic acid (Linear)2,2-Dimethylcyclobutane-1-carboxylic acid (Cyclic)3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid
Structural Motif Flexible sp3 chainRigidified sp3 carbocycleRigidified, fluorinated sp3 carbocycle
Conformational Entropy High (Multiple rotamers)Low (Pre-organized)Low (Pre-organized)
Approximate pKa ~ 5.0~ 4.8~ 4.2 – 4.4
Approximate LogP ~ 1.8~ 1.9~ 1.5 – 1.7
Metabolic Stability (HLM) Poor (Rapid

-oxidation)
Moderate (Ring oxidation possible)Excellent (Oxidation sites blocked)
Aqueous Solubility ModerateLowModerate to High

Self-Validating Experimental Methodologies

Because standard in silico models struggle to accurately predict the properties of saturated, fluorinated rings, empirical validation is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput LogD Determination (Shake-Flask LC-MS/MS)

Causality: The shake-flask method remains the gold standard because it physically measures partitioning, bypassing the algorithmic biases of predictive software against 4.

  • Preparation: Prepare a 10 mM stock solution of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid in DMSO.

  • Partitioning: Add 10 µL of the stock to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Equilibration: Shake the mixture vigorously at 25°C for 60 minutes, followed by centrifugation at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract 50 µL from both the aqueous and organic layers. Dilute appropriately and analyze via LC-MS/MS.

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. If the combined mass is <90% of the initial input, discard the result (indicates precipitation or adherence to the vial). Run Propranolol concurrently as a known LogD reference standard.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Clearance)

Causality: This assay directly tests the hypothesis that the 3-fluoro substitution shields the cyclobutane ring from CYP450-mediated degradation.

  • Incubation Setup: Pre-warm Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Compound Addition: Spike the test compound (final concentration 1 µM, <0.1% DMSO) into the HLM suspension.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Kinetic Sampling: At exactly 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis & Self-Validation: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS.

    • Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. The assay is only valid if the half-lives of the controls fall within their established historical ranges. Calculate Intrinsic Clearance (

      
      ) using the elimination rate constant (
      
      
      
      ).

StabilityWorkflow Step1 1. Compound Incubation HLM + NADPH at 37°C (Test & Control Compounds) Step2 2. Kinetic Sampling Aliquots at 0, 5, 15, 30, 60 min Step1->Step2 Step3 3. Quench & Precipitate Cold ACN + Internal Standard (Self-Validation: Mass Balance) Step2->Step3 Step4 4. LC-MS/MS Analysis Quantification of Parent Drug Remaining Step3->Step4 Step5 5. Pharmacokinetic Calculation Determine Half-life (t1/2) & CL_int Step4->Step5

Caption: Self-validating in vitro microsomal stability workflow for evaluating metabolic clearance.

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: PubMed Central (PMC)
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes Source: ChemRxiv
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks Source: Journal of the National Academy of Sciences of Ukraine (JNAS)
  • Carboxylic Acid (Bio)Isosteres in Drug Design Source: PubMed Central (PMC)

Sources

Comparative

In vitro stability comparison of cyclobutane vs cyclopentane carboxylic acids

Executive Summary In the context of medicinal chemistry, the choice between cyclobutane and cyclopentane carboxylic acids is rarely a simple matter of chemical stability. While cyclopentane is thermodynamically more stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of medicinal chemistry, the choice between cyclobutane and cyclopentane carboxylic acids is rarely a simple matter of chemical stability. While cyclopentane is thermodynamically more stable (lower ring strain), cyclobutane often demonstrates superior metabolic stability and pharmacodynamic properties.

This guide analyzes the trade-offs. Cyclobutane serves as a rigid, metabolic "shield," effectively blocking oxidative sites and restricting conformation to improve target affinity, despite its higher inherent ring strain (~26.3 kcal/mol). Cyclopentane, while chemically inert and easier to synthesize, possesses greater conformational mobility ("envelope" puckering), which can paradoxically expose the molecule to enzymatic degradation (e.g., hydroxylation) or reduce selectivity.

Mechanistic Analysis: The Stability Paradox

To understand why a more strained ring might offer better drug-like stability, we must decouple Chemical Stability (resistance to spontaneous degradation) from Metabolic Stability (resistance to enzymatic processing).

Thermodynamic & Chemical Stability

Cyclopentane is the clear winner in pure thermodynamic terms. It has significantly lower ring strain than cyclobutane, making it less prone to spontaneous ring-opening or hydrolysis in acidic/basic conditions.

FeatureCyclobutane Carboxylic AcidCyclopentane Carboxylic Acid
Ring Strain High (~26.3 kcal/mol) Low (~6.2 kcal/mol)
Bond Angles ~88° (Puckered/Butterfly)~108° (Envelope)
Torsional Strain High (eclipsing interactions)Low (staggered conformation)
Chemical Reactivity Moderate; susceptible to ring-opening in extreme conditions.Inert; behaves like an acyclic alkane.
Metabolic Stability & Bioisosterism

In a biological system, "stability" often refers to resistance against Cytochrome P450 (CYP) oxidation or esterase hydrolysis. Here, cyclobutane often outperforms cyclopentane due to conformational restriction .

  • The "Pucker" Effect: Cyclobutane exists in a rigid "puckered" or "butterfly" conformation. This rigidity can prevent the "induced fit" required by many metabolic enzymes (like CYPs) to access the carbon backbone for hydroxylation.

  • Steric Shielding: The compact, rigid nature of the cyclobutane ring acts as a steric block. When placed adjacent to a carboxylic acid (or amide), it protects the carbonyl from nucleophilic attack by esterases/amidases more effectively than the "floppier" cyclopentane ring.

  • Lipophilicity Modulation: Cyclobutane derivatives often exhibit lower lipophilicity (

    
    ) than their cyclopentane homologs. Since CYP enzymes prefer lipophilic substrates, this slight reduction can significantly decrease intrinsic clearance (
    
    
    
    ).
Mechanism Visualization

The following diagram illustrates how ring strain and conformation influence stability pathways.

StabilityMechanism cluster_0 Chemical Property cluster_1 Biological Outcome Strain Ring Strain Energy ChemStab Chemical Stability (Hydrolysis/Ring Opening) Strain->ChemStab High strain reduces chemical stability Conf Conformational Flexibility MetStab Metabolic Stability (CYP/Esterase Resistance) Conf->MetStab Rigidity blocks enzyme access Cyclobutane Cyclobutane (~26 kcal/mol, Rigid) Cyclobutane->Strain High Cyclobutane->Conf Low (Rigid) Cyclopentane Cyclopentane (~6 kcal/mol, Flexible) Cyclopentane->Strain Low Cyclopentane->Conf High (Floppy)

Caption: Cyclobutane trades chemical stability (high strain) for metabolic stability (rigid shielding).

Comparative Data Analysis

The following data summarizes general trends observed in structure-activity relationship (SAR) campaigns, specifically for amino acid analogs (e.g., GABA bioisosteres) and carboxylic acid pharmacophores.

Table 1: In Vitro Stability Profile Comparison
ParameterCyclobutane ScaffoldCyclopentane ScaffoldVerdict
Microsomal Stability (

)
High (>60 min) Moderate (30–60 min)Cyclobutane is superior for blocking CYP oxidation.
Plasma Stability (Ester/Amide) High ModerateRigid cyclobutane hinders esterase access better.
Solubility (

)
HighHighComparable; both improve solubility over aromatics.
Lipophilicity (

)
Lower (more polar)Higher (more lipophilic)Cyclobutane is preferred for lowering metabolic liability.
Toxicity Potential Low (inert core)LowBoth are generally considered safe scaffolds.

Key Insight: In the development of GABA analogs, the cyclobutane derivative often shows a longer half-life because the ring's rigidity prevents the molecule from adopting the conformation necessary for transport into the metabolic active site of transaminases or CYPs [1, 3].

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability difference for your specific derivatives, use the following standardized Microsomal Stability Assay . This protocol is designed to measure Intrinsic Clearance (


).
Principle

The test compound is incubated with liver microsomes (rich in CYP enzymes) and NADPH (cofactor). The disappearance of the parent compound is monitored over time using LC-MS/MS.[1]

Materials
  • Liver Microsomes: Human/Rat/Mouse (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (IS).

Step-by-Step Workflow
  • Preparation:

    • Pre-warm phosphate buffer and microsomes to 37°C.

    • Prepare a 1 µM solution of the test compound (Cyclobutane/Cyclopentane acid) in buffer (ensure DMSO < 0.1%).

  • Incubation:

    • Mix microsomes (final conc. 0.5 mg/mL) with the test compound.

    • Initiate reaction by adding the NADPH regenerating system.

    • Control: Run a parallel reaction without NADPH to check for chemical instability (hydrolysis).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately quench into 150 µL ice-cold Stop Solution (ACN).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS .[1] Monitor the parent ion peak area relative to the Internal Standard.

Data Calculation

Plot


 vs. Time (

). The slope of the line is

.[1]

[1]


Assay Workflow Diagram

MicrosomalAssay Prep 1. Prepare Mix (Cpd + Microsomes) Start 2. Initiate (+ NADPH) Prep->Start Incubate 3. Incubate (37°C) Start->Incubate Quench 4. Quench (ACN + IS) Incubate->Quench t=0,5,15... Analyze 5. LC-MS/MS Analysis Quench->Analyze Calc 6. Calculate t1/2 & CLint Analyze->Calc

Caption: Standard workflow for determining intrinsic clearance (


) in liver microsomes.

Expert Recommendations

  • Use Cyclobutane for Metabolic Blocking: If your lead compound suffers from rapid oxidative metabolism at a specific site, introducing a cyclobutane ring (spiro or fused) is a high-probability strategy to block this without adding excessive lipophilicity [1].

  • Use Cyclopentane for Chemical Robustness: If the molecule must survive harsh acidic/basic formulation conditions or manufacturing processes, the lower strain of cyclopentane is safer.

  • Check for "Ring Opening": When using cyclobutane, always include a "minus NADPH" control in your stability assay. If the compound disappears without NADPH, it indicates chemical instability (ring opening or hydrolysis) rather than metabolic clearance.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (NIH) / ChemMedChem [Link]

  • Stability of Cycloalkanes: Ring Strain Analysis Source: LibreTexts Chemistry [Link]

  • Conformationally restricted GABA analogs Source: PubMed [Link]

Sources

Validation

A Researcher's Guide to a Subtle Spectroscopic Shift: Characteristic IR Bands of Fluorinated Cyclobutane Carboxylic Acids

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorination can profoundly influence a molecule's metabolic stability, l...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the scaffolds of rising importance are the conformationally constrained cyclobutane rings. The fusion of these two motifs—fluorine and the cyclobutane core—gives rise to a class of building blocks, such as fluorinated cyclobutane carboxylic acids, that offer chemists a powerful tool to navigate the complex multidimensional space of drug design.[1][2]

Interrogating these molecules and confirming their structure is paramount. Infrared (IR) spectroscopy, a workhorse of structural elucidation, provides a rapid and definitive fingerprint of molecular architecture. However, the spectral signatures of these unique structures are governed by a subtle interplay of competing electronic and mechanical effects. This guide provides an in-depth comparison of the characteristic IR absorption bands of fluorinated cyclobutane carboxylic acids against their non-fluorinated analogs, supported by established spectroscopic principles and experimental data.

Part 1: The Foundational Spectrum of a Carboxylic Acid

Before examining the effects of fluorination and ring strain, we must first understand the baseline IR spectrum of a simple carboxylic acid. Three regions are of primary diagnostic importance.[3][4]

  • O–H Stretching: The hydroxyl proton, heavily involved in intermolecular hydrogen bonding, gives rise to an exceptionally broad and characteristic absorption band, typically spanning from 3300 to 2500 cm⁻¹.[3][4][5] This broadness is a hallmark of the stable dimeric structures that carboxylic acids readily form.[6]

  • C=O (Carbonyl) Stretching: A strong, sharp absorption resulting from the carbonyl stretch is one of the most reliable peaks in an IR spectrum.[4] For a typical hydrogen-bonded (dimeric) saturated aliphatic acid, this band appears around 1720-1700 cm⁻¹.[4][7]

  • C–O Stretching: Coupled with an O-H bending mode, the stretching of the C-O single bond produces a strong band in the 1320-1210 cm⁻¹ region.[3][4]

Part 2: The Perturbing Effects of Ring Strain and Fluorine

The introduction of a strained cyclobutane ring and a highly electronegative fluorine atom introduces significant and predictable perturbations to the foundational spectrum.

The Impact of the Cyclobutane Ring

Incorporating a carbonyl group into a small, strained ring system forces the external bonds to adopt a higher degree of s-character to accommodate the compressed internal bond angles. This strengthening of the exocyclic C=O double bond increases its force constant, resulting in a shift of the stretching frequency to a higher wavenumber (a "blueshift"). While a typical acyclic carboxylic acid C=O stretch is near 1710 cm⁻¹, the value for cyclobutanecarboxylic acid is slightly elevated due to this effect.

The Inductive Effect of Fluorine

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network—a phenomenon known as the inductive effect (-I). When a fluorine atom is placed on the cyclobutane ring, it pulls electron density away from the carbonyl carbon. This withdrawal of electron density shortens and strengthens the C=O bond, further increasing its force constant and shifting its absorption frequency to an even higher wavenumber. The magnitude of this shift is greatest when the fluorine is on the α-carbon, and it diminishes as the substituent moves further away.

This inductive effect is a dominant factor in determining the carbonyl frequency. Electron-withdrawing groups consistently increase the C=O stretching frequency, while electron-donating groups tend to decrease it.

Figure 1. The inductive effect of fluorine on carbonyl stretching frequency.

Part 3: Comparative Spectral Data

The following table summarizes the key characteristic IR bands, comparing a standard acyclic carboxylic acid, cyclobutanecarboxylic acid (the non-fluorinated baseline), and the expected positions for a representative fluorinated analog, 3-fluorocyclobutanecarboxylic acid. The data for the fluorinated analog are based on established principles and data from closely related structures, such as 3-fluorocyclobutane-1-carbaldehyde.

Vibrational ModeHexanoic Acid (Acyclic Ref.)Cyclobutanecarboxylic Acid3-Fluorocyclobutanecarboxylic Acid (Expected)Rationale for Shift
O-H Stretch (cm⁻¹) 3300-2500 (very broad)3300-2500 (very broad)3300-2500 (very broad)The dominant effect of hydrogen bonding is largely preserved.
C=O Stretch (cm⁻¹) ~1710~1715-1725>1725 (Blueshifted) Ring strain and the strong inductive effect of fluorine both increase the C=O bond force constant.
C-O Stretch (cm⁻¹) ~1210~1220~1220-1230Minor shifts may occur due to changes in the electronic environment and vibrational coupling.
C-F Stretch (cm⁻¹) N/AN/A~1250-1100 (Strong) This strong, characteristic band is a definitive marker for the presence of the C-F bond.

Data for non-fluorinated compounds are typical values sourced from spectral databases and literature.[3][4][7]

Part 4: Experimental Protocol for High-Fidelity Data Acquisition

To ensure the accurate and reproducible acquisition of IR spectra for these compounds, employing Attenuated Total Reflectance (ATR) IR spectroscopy is recommended. ATR is ideal for analyzing solid or liquid samples with minimal preparation.

Protocol: ATR-IR Analysis of a Cyclobutane Carboxylic Acid Derivative

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline): Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection (Causality: To subtract the spectral signature of the ambient environment): With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of atmospheric CO₂ and water vapor, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample (typically 1-2 mg for a solid) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure (Causality: To ensure intimate contact between the sample and the crystal): Use the ATR pressure arm to apply consistent and firm pressure to the sample. This is critical for achieving a high-quality spectrum with good signal-to-noise.

  • Sample Spectrum Collection: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent and lint-free wipes, returning the instrument to its initial clean state.

G start Start clean1 1. Clean ATR Crystal start->clean1 background 2. Collect Background Spectrum clean1->background apply_sample 3. Apply Sample to Crystal background->apply_sample apply_pressure 4. Apply Consistent Pressure apply_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum apply_pressure->collect_spectrum process 6. Process Data (Ratio to Background) collect_spectrum->process clean2 7. Clean ATR Crystal process->clean2 end End: High-Fidelity IR Spectrum clean2->end

Figure 2. Workflow for ATR-IR Data Acquisition.

Conclusion

The IR spectrum of a fluorinated cyclobutane carboxylic acid is a distinct molecular fingerprint defined by a confluence of factors. While retaining the characteristic broad O-H stretch of a carboxylic acid, two key features serve as powerful diagnostic markers for researchers:

  • A Blueshifted Carbonyl (C=O) Band: The combined effects of cyclobutane ring strain and the powerful inductive electron withdrawal by fluorine shift the C=O stretching frequency to a value noticeably higher than that of both acyclic and non-fluorinated cyclic analogs.

  • A Strong Carbon-Fluorine (C-F) Band: The appearance of a strong absorption in the fingerprint region, typically between 1250 and 1100 cm⁻¹, provides definitive evidence of fluorination.

By understanding these predictable spectral shifts, researchers and drug development professionals can confidently and rapidly verify the successful synthesis of these valuable molecular building blocks, accelerating the pace of discovery.

References

  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Available at: [Link]

  • Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of the National Academy of Sciences of Ukraine. Available at: [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Park, J. D., et al. (1960). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry. Available at: [Link]

  • Nye, S. H., et al. (2001). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine. Available at: [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society. Available at: [Link]

  • Schedler, M., et al. (2022). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. European Journal of Organic Chemistry. Available at: [Link]

  • Boyden, J. B., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • Hryhorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

  • Oka, S., et al. (2011). Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. Journal of Nuclear Medicine. Available at: [Link]

  • SpectraBase. (n.d.). 2,2-Difluorocyclopropanecarboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of FDCA. Available at: [Link]

  • Lisbôa, F. M., et al. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. SciELO. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Severcan, F., et al. (2021). FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells. Scientific Reports. Available at: [Link]

  • Lisbôa, F. M., et al. (2022). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. Floresta e Ambiente. Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Available at: [Link]

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Comparative

A Comparative Guide to Enhancing Fsp3 Character with 3-Fluoro-2,2-dimethylcyclobutane Scaffolds

In the landscape of modern drug discovery, the pursuit of molecules with superior physicochemical and pharmacokinetic properties is paramount. A prevailing strategy has been to move away from the "flatland" of sp2-domina...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of molecules with superior physicochemical and pharmacokinetic properties is paramount. A prevailing strategy has been to move away from the "flatland" of sp2-dominated aromatic compounds towards more three-dimensional (3D) structures.[1][2] An increased fraction of sp3-hybridized carbons (Fsp3) is a key descriptor for this three-dimensionality, correlating positively with improved aqueous solubility, enhanced metabolic stability, and the potential for greater target selectivity.[3][4][5] This guide provides an in-depth, comparative analysis of the 3-fluoro-2,2-dimethylcyclobutane scaffold, a powerful tool for medicinal chemists aiming to strategically increase Fsp3 character and optimize drug candidates.

We will move beyond theoretical discussions to provide head-to-head comparisons with commonly used bioisosteres, supported by experimental data. This guide is structured to provide not only the "what" but the "why," explaining the causal relationships behind experimental choices and furnishing detailed, replicable protocols for your own discovery programs.

The Rationale: Why Cyclobutanes? Why Fluorine and Gem-Dimethyl?

The cyclobutane ring is an increasingly valuable motif in medicinal chemistry.[6][7] Its strained, puckered structure offers a unique form of conformational restriction, allowing chemists to lock flexible molecules into a bioactive conformation and precisely orient substituents in 3D space.[6][7] This rigidity can improve binding affinity and reduce the entropic penalty upon binding to a biological target.

The strategic functionalization of the cyclobutane core is where its true power is unlocked:

  • Gem-Dimethyl Group: The 2,2-dimethyl substitution provides a robust steric anchor and serves as a metabolically stable bioisosteric replacement for moieties like the tert-butyl group. This substitution pattern can shield adjacent positions from metabolic attack and fill hydrophobic pockets within a protein binding site.

  • 3-Fluoro Substitution: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[8] A single fluorine atom can profoundly influence a molecule's properties by altering its electronics, pKa, conformation, and metabolic profile.[9] Specifically, the strong electron-withdrawing nature of fluorine can modulate the basicity of nearby amines or the acidity of carboxylic acids, while often improving metabolic stability by blocking potential sites of oxidation.[9][10]

This specific combination on a cyclobutane scaffold creates a unique building block that offers a compelling alternative to traditional aliphatic and aromatic groups.

Comparative Analysis: The 3-Fluoro-2,2-dimethylcyclobutane Scaffold vs. Alternatives

The true value of a molecular scaffold is best understood through direct comparison. The most common bioisosteric replacement target for this scaffold is the ubiquitous tert-butyl group, known for its steric bulk but also its metabolic lability.

Physicochemical Property Comparison

The following table summarizes key experimental data comparing a trifluoromethyl-cyclobutane (a close proxy for which extensive data exists) with the tert-butyl group. The principles observed are directly applicable to the 3-fluoro-2,2-dimethylcyclobutane scaffold.

Propertytert-Butyl Group1-(Trifluoromethyl)cyclobutyl GroupRationale & Impact on Drug Design
Steric Volume (ų) ~150~171The CF3-cyclobutane is slightly larger, offering a different way to fill hydrophobic pockets. This can alter binding affinity and selectivity.[11][12]
Lipophilicity (ΔLogD) Baseline+0.4 to +0.5 The fluorinated scaffold moderately increases lipophilicity, which can impact cell permeability and plasma protein binding. This is a critical parameter to balance during lead optimization.[11][12]
Acidity (pKa of Amine HCl) 10.695.29The strong electron-withdrawing effect of the fluoroalkyl group dramatically increases the acidity (lowers the pKa) of a neighboring amine. This reduces the proportion of the protonated species at physiological pH (7.4), which can enhance membrane permeability.[11][12]
Metabolic Stability Often labileGenerally enhanced The C-F bond is significantly stronger than a C-H bond, and the cyclic structure is robust. This replacement often blocks metabolic oxidation that occurs on tert-butyl groups, increasing the compound's half-life.[11][13]

Data derived from studies on 1-(trifluoromethyl)cyclobutyl analogues as a proxy for fluorinated cyclobutanes.[11][12][13]

Experimental Workflows & Protocols

To facilitate the adoption of these scaffolds, we provide detailed, self-validating protocols for their synthesis and for the assessment of a key physicochemical property.

Diagram: Drug Discovery Workflow with Novel Scaffolds

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Lead Optimization A Scaffold Selection (e.g., 3-Fluoro-2,2-dimethylcyclobutane) B Retrosynthetic Analysis A->B Conceptualization C Multi-Step Synthesis & Purification B->C Execution D Physicochemical Assessment (LogP, pKa, Solubility) C->D Characterization E Metabolic Stability Assay (Microsomes, Hepatocytes) D->E F Target Binding Assay E->F G Structure-Activity Relationship (SAR) Analysis F->G Data Input H Iterative Redesign G->H Decision Making H->A New Hypothesis

Caption: A typical workflow for incorporating novel Fsp3-rich scaffolds into a drug discovery program.

Protocol 1: Synthesis of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

This protocol describes a representative synthesis, a key intermediate for further elaboration. The choice of a deoxyfluorination agent like DAST (diethylaminosulfur trifluoride) is critical for converting hydroxyl groups to fluorides, a common strategy in fluorine chemistry.

Materials:

  • 3-Hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

  • Reaction Setup: In a fume hood, dissolve 3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the reactivity of DAST and minimize side reactions.

  • Reagent Addition: Slowly add DAST (1.2 eq) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the excess DAST. Caution: Quenching is exothermic and may release gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-2,2-dimethylcyclobutane-1-carboxylic acid.[14]

Protocol 2: Experimental Lipophilicity (LogP) Measurement via Shake-Flask Method

This protocol describes the gold-standard method for determining lipophilicity, a critical parameter influenced by fluorination.

Materials:

  • Test compound (e.g., a derivative from Protocol 1)

  • n-Octanol (pre-saturated with water)

  • Water (HPLC-grade, pre-saturated with n-octanol)

  • Volumetric flasks, centrifuge, HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Prepare a stock solution of the test compound in n-octanol at a known concentration (e.g., 1 mg/mL). Ensure the concentration is within the linear range of the analytical detector.

  • Partitioning: In a centrifuge tube, combine 5 mL of the water-saturated n-octanol stock solution with 5 mL of the n-octanol-saturated water.

  • Equilibration: Agitate the tube vigorously for 1 hour at a constant temperature (e.g., 25 °C) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes to achieve complete separation of the n-octanol and aqueous layers.

  • Analysis: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase (C_water) using a suitable analytical method (e.g., HPLC-UV). The initial concentration in the n-octanol phase is known (C_initial).

  • Calculation:

    • Calculate the concentration in the octanol phase at equilibrium: C_octanol = C_initial - C_water.

    • Calculate the partition coefficient, P: P = C_octanol / C_water.

    • Calculate LogP: LogP = log10(P) .

Visualizing the Impact of Fsp3 Character

The shift from flat, sp2-rich molecules to 3D, sp3-rich structures fundamentally alters how a ligand interacts with its target protein.

Diagram: Bioisosteric Replacement and 3D Shape

Caption: The 3-fluoro-2,2-dimethylcyclobutane scaffold as a 3D bioisostere for common flat or metabolically labile groups.

Conclusion

The 3-fluoro-2,2-dimethylcyclobutane scaffold is more than just another building block; it is a strategic tool for rationally designing drug candidates with improved Fsp3 character. As demonstrated, its use as a bioisostere for groups like tert-butyl can lead to predictable and beneficial modulations of key drug-like properties, including lipophilicity, pKa, and metabolic stability.[11][12][13] By providing a rigid, three-dimensional framework, it enables chemists to escape the confines of "flatland" chemistry and explore new, promising regions of chemical space. The experimental protocols provided herein offer a validated starting point for researchers to synthesize and evaluate these valuable scaffolds within their own drug discovery programs.

References

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – An Asian Journal. [Link]

  • Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed. [Link]

  • Grygorenko, O. O., et al. (2019). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate. [Link]

  • van der Kolk, T., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Moroz, Y. S., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

  • de Graaf, C., et al. (2021). Escape from planarity in fragment-based drug discovery. Vrije Universiteit Amsterdam. [Link]

  • Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. RSC. [Link]

  • Grygorenko, O. O., et al. (2021). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2023). Front Cover: 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. SciSpace. [Link]

  • Ojima, I., et al. (2018). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC. [Link]

  • Brown, D. G. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

  • Wei, W., et al. (2020). Fsp3: A new parameter for drug-likeness. Semantic Scholar. [Link]

  • Stotani, S., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. [Link]

  • Britton, R., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Mátyus, P., et al. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI. [Link]

  • Gouverneur, V., et al. (2020). Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). ResearchGate. [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Scribd. [Link]

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Safety & Regulatory Compliance

Safety

3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid: Proper Disposal Procedures

Executive Summary: Immediate Directives Do NOT dispose of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 2091468-61-8) down the drain or in general trash. Do NOT mix with non-halogenated organic solvents (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Directives

Do NOT dispose of 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 2091468-61-8) down the drain or in general trash. Do NOT mix with non-halogenated organic solvents (e.g., Acetone, Ethanol).

Core Disposal Path: This substance must be classified as Halogenated Organic Acid Waste . It requires high-temperature incineration with specific flue gas scrubbing (to capture Hydrogen Fluoride).

Immediate Action Checklist:

  • Segregate: Isolate from oxidizers and bases immediately.

  • Container: Use HDPE or Borosilicate Glass only. Avoid metal.

  • Label: Mark clearly as "Corrosive, Acidic, Halogenated."

Chemical Characterization & Hazard Identification

To ensure safe handling, we must understand the "Why" behind the protocols. This compound presents a dual-hazard profile: Corrosivity (Carboxylic Acid) and Combustion Toxicity (Organofluorine).

PropertySpecificationOperational Implication
Functional Group Carboxylic Acid (-COOH)Corrosive (H314). Incompatible with bases and reducing agents. Will corrode metal containers.
Halogen Content Fluorine (F) substituentHalogenated Waste. Combustion releases Hydrogen Fluoride (HF) gas. Cannot be fuel-blended with standard solvents.
Ring Structure Cyclobutane (Strained)Potential Instability. Strained rings can release energy upon cleavage. Avoid subjecting to extreme heat or shock during pre-treatment.
Physical State Solid/Oil (Derivative dependent)Likely requires dissolution in a compatible halogenated solvent (e.g., Dichloromethane) if liquid disposal is required.

Key H-Codes:

  • H314: Causes severe skin burns and eye damage.

  • H302/H332: Harmful if swallowed or inhaled.

Decision Logic for Disposal (Visualized)

The following decision tree outlines the logical flow for categorizing and packing this specific waste stream.

DisposalLogic Start Waste: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid CheckState Physical State? Start->CheckState Solid Solid / Residue CheckState->Solid Liquid Solution / Oil CheckState->Liquid SolidPack Pack in Wide-Mouth HDPE Jar (Lab Pack) Solid->SolidPack LiquidCheck Solvent Composition? Liquid->LiquidCheck FinalDest Destruction: Rotary Kiln Incineration (w/ HF Scrubbers) SolidPack->FinalDest HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolv Compatible NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Acetone) LiquidCheck->NonHaloSolv Incompatible Stream Segregate CRITICAL: Segregate as HALOGENATED ACID HaloSolv->Segregate NonHaloSolv->Segregate Do NOT Mix -> Create Separate Stream Segregate->FinalDest

Figure 1: Decision logic for segregating fluorinated acid waste streams to ensure proper incineration routing.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Golden Rule")

Why: Standard organic waste is often used as "fuel blending" for cement kilns. Fluorinated compounds, when burned in these standard kilns, release corrosive HF gas that destroys the kiln lining and violates emissions standards.

  • Action: Designate a specific waste container labeled "Halogenated Organic Acids" .

  • Incompatibility: Never pour this waste into a container holding:

    • Strong Bases (Sodium Hydroxide, Ammonium Hydroxide) -> Risk of Exotherm/Explosion.

    • Strong Oxidizers (Nitric Acid, Peroxides) -> Risk of violent decomposition.

Phase 2: Packaging

Objective: Containment integrity against corrosion.

  • Select Container:

    • Preferred: High-Density Polyethylene (HDPE) carboy or wide-mouth jar.

    • Acceptable: Borosilicate glass (must be secondary contained to prevent breakage).

    • Prohibited: Metal cans or drums (Acid will corrode the metal, leading to leaks).

  • Lab Packing (For Solids/Vials):

    • If you have small vials of the pure substance, do not empty them. Place the sealed vials into a larger HDPE bucket lined with vermiculite or absorbent pads.

  • Liquid Waste (For Solutions):

    • Ensure the pH is checked. If extremely acidic (< pH 2), note this on the label.

    • Do not neutralize in the lab unless you are following a validated spill response protocol. The heat of neutralization can volatilize the chemical or degrade the cyclobutane ring unpredictably.

Phase 3: Labeling

Your label must communicate the hazard to the waste management team.

  • Chemical Name: Write out the full name. Do not use abbreviations like "F-Acid."

  • Constituents: List "3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid" and any solvents (e.g., "in Dichloromethane").

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Halogenated.

Spill Response Procedures

Scenario: Benchtop spill of < 50mL/50g.

  • Evacuate & Ventilate: Clear the immediate area. Fumes may be irritating.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Containment: Ring the spill with absorbent socks or pillows to prevent spreading.

  • Neutralization (Spills Only):

    • Use a Sodium Carbonate (Soda Ash) or Sodium Bicarbonate spill kit.

    • Technique: Sprinkle powder from the outside in. Expect fizzing (CO2 release).

    • Wait: Allow reaction to cease before cleanup.

  • Cleanup: Scoop the resulting sludge into a plastic bag/container. Label as "Spill Debris: Fluorinated Acid."

Final Disposition (Incineration)

As a scientist, you should know the "Cradle-to-Grave" path of your chemistry.

  • Method: High-Temperature Incineration (Rotary Kiln).

  • Requirement: The facility must be permitted for Halogenated Waste .

  • Mechanism:

    • Waste is injected into a kiln at >1000°C.

    • Organic carbon converts to CO2.

    • Fluorine converts to HF gas.

    • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH spray) to neutralize HF into NaF (Sodium Fluoride) salts before release.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. [Link]

  • PubChem. (2024). Cyclobutanecarboxylic acid Compound Summary. (Used for structural analog hazard inference). [Link]

Handling

Personal protective equipment for handling 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Part 1: Executive Safety Directive The Core Hazard: This compound is not merely an organic acid; it is a fluorinated cyclobutane derivative . This imposes three distinct safety layers: Acidity (Corrosive): Like its analo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

The Core Hazard: This compound is not merely an organic acid; it is a fluorinated cyclobutane derivative . This imposes three distinct safety layers:

  • Acidity (Corrosive): Like its analogue cyclobutanecarboxylic acid, it causes irreversible tissue damage (necrosis) upon contact.

  • Fluorine Content: While the C-F bond is kinetically stable, thermal decomposition (fire) releases Hydrogen Fluoride (HF) , a systemic toxicant.

  • Ring Strain: The cyclobutane ring possesses significant ring strain (~110 kJ/mol). While generally stable under standard conditions, it can exhibit unexpected exothermic reactivity if subjected to strong Lewis acids or radical conditions.

Operational Rule: Treat as a Corrosive Liquid/Low-Melting Solid with Halogenated Waste protocols. Zero skin contact is the absolute standard.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation and splash injury. Do not rely on "standard" lab PPE; use the specific grades listed below.

Protection ZoneRequired Equipment Technical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil, Disposable)2. Outer: Nitrile (Minimum 5-8 mil) or NeopreneWhy Nitrile? Nitrile rubber offers excellent resistance to organic acids. Latex is permeable to many organic acids and degrades. Why Double? Micro-tears are common. The outer glove acts as the sacrificial barrier; the inner glove protects during doffing.
Eye/Face Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient . Liquid/oil splashes can bypass glasses. Goggles seal the orbital area against corrosive mists or droplets.
Respiratory Fume Hood (Certified) Mandatory. Do not handle on an open bench. The vapor pressure of small cyclic acids can be significant, and inhalation causes respiratory tract burns.
Body Chemical-Resistant Lab Coat (Buttoned to neck) + Rubber Apron (if >5g)Cotton coats absorb acids, keeping them against the skin. A rubber apron prevents soak-through during spills.
Part 3: Operational Handling Protocol

This workflow ensures a "Self-Validating System" where each step checks the safety of the next.

Phase 1: Preparation & Retrieval
  • Verify Ventilation: Check fume hood flow monitor (Target: 80–100 fpm face velocity).

  • Equip PPE: Don inner gloves, lab coat, goggles, then outer gloves.

  • Container Inspection: Check the bottle for "sweating" or crystals on the cap (signs of leakage/sublimation). If present, wipe with a dry tissue (held by tongs) and dispose of tissue as hazardous waste immediately.

Phase 2: Weighing & Transfer (The Critical Zone)

Small organic acids are often oily or sticky solids. Static charge can cause "jumping" of particles.

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat before use.

  • Closed Transfer:

    • Place the balance inside the fume hood (if possible).

    • If the balance is outside: Tare a vial with a cap. Add the chemical inside the hood. Cap the vial tightly. Transfer to the balance. Weigh. Return to hood. Never open the stock bottle outside the hood.

  • Solvent Addition: Always add solvent to the acid , not acid to solvent, to minimize splash risk, unless the specific reaction thermodynamics dictate otherwise (e.g., quenching).

Phase 3: Reaction & Cleanup [1]
  • Reaction Monitoring: If heating, use a silicone oil bath (avoid water baths which can react violently if the flask breaks).

  • Tool Decontamination: Immediately wipe spatulas with a solvent-soaked Kimwipe (Acetone or DCM) inside the hood. Do not take dirty tools to the sink.

Part 4: Emergency Response & Decision Logic

Fire Hazard Warning: In case of fire, this compound emits HF (Hydrofluoric Acid) and COF₂ (Carbonyl Fluoride) .

  • Action: Evacuate immediately. Do not attempt to fight a large fire without SCBA (Self-Contained Breathing Apparatus).

  • Extinguishing Media: Dry chemical or CO₂.[2][3][4] Avoid water jet (spreads the acid).

Visualized Response Protocols

Figure 1: Handling & Waste Workflow This diagram illustrates the unidirectional flow of material to prevent cross-contamination.

HandlingWorkflow Storage Storage (Cool, Dry, Sealed) PPE_Check PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Retrieve Hood_Ops Fume Hood Ops (Weighing/Transfer) PPE_Check->Hood_Ops Transfer Reaction Reaction Setup Hood_Ops->Reaction Use Waste Disposal (Halogenated Stream) Hood_Ops->Waste Excess/Spill Decon Tool Decontamination (Solvent Wipe) Reaction->Decon Cleanup Decon->Waste Dispose Wipes

Figure 2: Spill Response Decision Tree Logic for immediate action upon spillage.

SpillResponse Start Spill Detected Location Inside Fume Hood? Start->Location Size Volume > 10mL? Location->Size Yes Action_Evac EVACUATE LAB Call EHS Location->Action_Evac No (Floor/Bench) Size->Action_Evac Yes Action_Absorb Absorb with Polypropylene Pads Size->Action_Absorb No Action_Neut Neutralize Residue (Sat. Sodium Bicarb) Action_Absorb->Action_Neut Action_Waste Bag as Hazardous Waste (Tag: Fluorinated) Action_Neut->Action_Waste

Part 5: Disposal Strategy (Scientific Integrity)

Crucial Distinction: Unlike simple acetic acid, you cannot neutralize and flush this compound.

  • Reasoning: Fluorinated organic compounds are environmentally persistent ("Forever Chemicals" category). Even if neutralized to pH 7, the fluorinated carbon skeleton remains intact and must not enter the municipal water supply.

Disposal Protocol:

  • Segregation: Collect all waste (liquid mother liquors, solid silica gel, contaminated gloves) in a container labeled "Halogenated Organic Waste" .

  • Labeling: Explicitly write "Contains Fluorinated Acid" on the waste tag. This alerts the disposal facility to use high-temperature incineration (required to break C-F bonds) rather than fuel blending.

  • Contaminated Sharps: Needles used with this compound must go into a separate sharps container labeled for chemical hazards, not general biohazard.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet for 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid (Analogue). Retrieved from

  • Thermo Fisher Scientific. (2025). Cyclobutanecarboxylic acid Safety Data Sheet.[3][5] Retrieved from

  • U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from

  • Shield Scientific. (2025). Chemical Resistance Guide: Permeation Data for Organic Acids. Retrieved from

  • PubChem. (2026). Compound Summary: 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid (CAS 2091468-61-8).[6] Retrieved from

Sources

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